molecular formula C8H7NO2 B1384227 3-Methyl-1,2-benzisoxazol-6-ol CAS No. 66033-92-9

3-Methyl-1,2-benzisoxazol-6-ol

Cat. No.: B1384227
CAS No.: 66033-92-9
M. Wt: 149.15 g/mol
InChI Key: IZKYNZFXZSIBLH-UHFFFAOYSA-N
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Description

3-Methyl-1,2-benzisoxazol-6-ol is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-7-3-2-6(10)4-8(7)11-9-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKYNZFXZSIBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475614
Record name 3-Methyl-1,2-benzisoxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66033-92-9
Record name 3-Methyl-1,2-benzisoxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methyl-1,2-benzisoxazol-6-ol: Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 3-methyl-1,2-benzisoxazol-6-ol, a key heterocyclic scaffold with significant interest in medicinal chemistry. The 1,2-benzisoxazole core is a constituent of various pharmacologically active agents, including the antipsychotic drug risperidone.[1][2][3] This document will explore the fundamental chemical principles and practical methodologies for the synthesis of this specific derivative, with a focus on the cyclization of an appropriately substituted precursor. We will delve into the mechanistic underpinnings of these transformations, provide a detailed experimental protocol, and present relevant data to inform laboratory practice.

Introduction: The Significance of the 1,2-Benzisoxazole Moiety

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in drug discovery, conferring favorable physicochemical and pharmacological properties to a molecule.[1][2] Its presence in established drugs such as the anticonvulsant zonisamide and the antipsychotic risperidone underscores its therapeutic relevance.[1] The synthesis of specifically substituted benzisoxazoles, like this compound, is a critical step in the development of new chemical entities targeting a range of biological pathways. This guide will focus on a logical and efficient synthetic approach to this target molecule, drawing from established principles of heterocyclic chemistry.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of the 1,2-benzisoxazole core can be broadly categorized into two primary strategies involving the formation of the isoxazole ring fused to a benzene ring: C-O bond formation and N-O bond formation.[1]

  • C-O Bond Formation: This approach typically involves the cyclization of an o-substituted aryl oxime.

  • N-O Bond Formation: This strategy relies on the cyclization of an o-hydroxyaryl oxime or a related imine derivative.[1]

For the synthesis of this compound, a retrosynthetic analysis suggests that a substituted o-hydroxyacetophenone oxime would be an ideal precursor, leveraging an N-O bond formation strategy. This approach allows for the direct installation of the required methyl and hydroxyl functionalities on the aromatic ring prior to the key cyclization step.

Proposed Synthetic Pathway: Cyclization of a Substituted Acetophenone Oxime

A robust and widely applicable method for the synthesis of 3-substituted-1,2-benzisoxazoles involves the cyclization of an oxime derived from a 2-hydroxyaryl ketone.[1] This pathway offers a straightforward route to this compound, starting from a commercially available or readily synthesized substituted acetophenone.

The proposed synthetic pathway can be visualized as a two-step process:

  • Oximation: The reaction of a substituted 2-hydroxyacetophenone with hydroxylamine to form the corresponding oxime.

  • Cyclization: An intramolecular cyclization of the resulting oxime to form the 1,2-benzisoxazole ring.

Below is a Graphviz diagram illustrating this proposed synthetic pathway.

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization 2_hydroxy_acetophenone 2',5'-Dihydroxyacetophenone oxime 2',5'-Dihydroxyacetophenone Oxime 2_hydroxy_acetophenone->oxime hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime benzisoxazole This compound oxime->benzisoxazole dehydrating_agent Dehydrating Agent (e.g., Acetic Anhydride) dehydrating_agent->benzisoxazole

Caption: Proposed two-step synthesis of this compound.

Mechanistic Insights

The key cyclization step proceeds via an intramolecular nucleophilic attack of the oxime nitrogen on the phenolic oxygen, facilitated by a suitable leaving group on the oxime's hydroxyl group. In the presence of a dehydrating agent like acetic anhydride, the oxime's hydroxyl group is acetylated, creating a good leaving group (acetate). The subsequent intramolecular cyclization is followed by elimination to yield the stable aromatic 1,2-benzisoxazole ring system.

The following diagram illustrates the proposed mechanism for the cyclization step.

Mechanism cluster_0 Mechanism of Cyclization start Oxime Intermediate activated Activated Oxime (O-acetylated) start->activated Acetylation cyclized Cyclized Intermediate activated->cyclized Intramolecular Nucleophilic Attack product This compound cyclized->product Elimination of Acetic Acid

Caption: Proposed mechanism for the cyclization of the oxime intermediate.

Experimental Protocol

The following is a generalized experimental protocol based on established procedures for the synthesis of related 1,2-benzisoxazoles.[4] Researchers should optimize conditions for the specific substrate.

Step 1: Synthesis of 2',5'-Dihydroxyacetophenone Oxime

  • To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude oxime.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2',5'-dihydroxyacetophenone oxime.

Step 2: Synthesis of this compound

  • Suspend the 2',5'-dihydroxyacetophenone oxime (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes based on analogous transformations reported in the literature. Actual results may vary depending on the specific experimental setup and purity of reagents.

StepKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Oximation Hydroxylamine HCl, Sodium AcetateEthanolReflux2 - 485 - 95
Cyclization Acetic AnhydrideAcetic Anhydride (neat)Reflux1 - 270 - 85

Alternative Synthetic Approaches

While the cyclization of an o-hydroxyaryl oxime is a primary route, other methods for constructing the 1,2-benzisoxazole ring have been developed.[1] These include:

  • [3+2] Cycloaddition Reactions: The reaction of in situ generated nitrile oxides with arynes provides a direct route to functionalized benzisoxazoles.[2][5] This method offers the advantage of mild reaction conditions and the potential for a wide range of substituents.

  • Palladium-Catalyzed Cyclization: Modern cross-coupling methodologies have been applied to the synthesis of isoxazoles and could potentially be adapted for benzisoxazole formation.[6]

The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the oximation of 2',5'-dihydroxyacetophenone followed by a dehydrative cyclization. This approach is well-precedented in the literature for the synthesis of related 1,2-benzisoxazole derivatives. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of this important class of heterocyclic compounds. Further optimization of reaction conditions and exploration of alternative synthetic strategies may lead to even more efficient and versatile routes to this valuable molecule.

References

  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(1), 1-25.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3+ 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
  • Pellissier, H. (2011). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. The Journal of Organic Chemistry, 76(15), 6300-6303.
  • ChemInform Abstract: Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010). ChemInform, 41(32).
  • Witulski, B., & Alayrac, C. (2002). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 67(23), 8150–8160.
  • Patel, D. R., & Patel, K. C. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
  • RISPERIDONE. (2022, March 29). New Drug Approvals. Retrieved from [Link]

  • Rao, V. J., Reddy, G. C., & Reddy, P. S. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Profile of 3-Methyl-1,2-benzisoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-1,2-benzisoxazol-6-ol is a heterocyclic building block of significant interest in medicinal chemistry, primarily due to its role as a scaffold in the development of novel therapeutic agents. The benzisoxazole moiety is a privileged structure, appearing in a range of biologically active compounds. A comprehensive understanding of the physicochemical properties of this molecule is fundamental for its application in drug design, synthesis, and formulation. This guide provides an in-depth analysis of the structural, physical, and chemical characteristics of this compound, offering field-proven insights and detailed experimental protocols for its characterization. All data is supported by authoritative references to ensure scientific integrity for an audience of researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

The 1,2-benzisoxazole ring system is a cornerstone in the architecture of numerous pharmaceuticals. Its rigid, bicyclic nature and the specific spatial arrangement of its heteroatoms make it an ideal scaffold for interacting with biological targets. The strategic functionalization of this core, as seen in this compound, allows for the fine-tuning of electronic and steric properties, which in turn modulates pharmacological activity. Notably, derivatives of 6-hydroxy-3-methyl-1,2-benzisoxazole have been investigated for their potential as antitubercular agents, highlighting the therapeutic relevance of this molecular framework. A thorough characterization of its physicochemical properties is the first critical step in unlocking its full potential in drug discovery pipelines.

Molecular Structure and Identification

A precise understanding of the molecular structure is paramount for interpreting its chemical behavior and biological activity.

  • Molecular Formula: C₈H₇NO₂

  • Molecular Weight: 149.15 g/mol

  • CAS Number: 66033-92-9[1]

  • Systematic Name: this compound

The structure comprises a benzene ring fused to an isoxazole ring, with a methyl group at position 3 and a hydroxyl group at position 6. The phenolic hydroxyl group is a key feature, influencing the compound's acidity, solubility, and potential for hydrogen bonding.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate is heavily influenced by its physicochemical properties. The following table summarizes the key parameters for this compound.

PropertyValueSourceNotes
Melting Point 167-170 °CCommercial SupplierExperimental value.
pKa 8.36 ± 0.10PredictedThe phenolic hydroxyl group is the primary acidic site.
LogP 1.77PredictedIndicates moderate lipophilicity.
Water Solubility 2.31 g/LPredictedLow to moderate aqueous solubility.

Synthesis and Characterization

Synthetic Approach

A common synthetic route to this compound involves the cyclization of an appropriate precursor, such as 2,4-dihydroxyacetophenone oxime. A general procedure involves dissolving the oxime in an anhydrous solvent like dichloromethane (DCM), followed by treatment with a dehydrating/cyclizing agent such as trifluoromethanesulfonic anhydride under an inert atmosphere. The reaction progress is typically monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Post-reaction, the mixture is quenched and neutralized, followed by extraction and purification via column chromatography.[1]

Caption: General synthetic workflow for this compound.

Structural Confirmation and Purity Analysis

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group, and the hydroxyl proton. The ¹³C NMR would confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide additional structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Experimental Protocols for Physicochemical Analysis

The following protocols are standard methodologies for determining the key physicochemical properties. The choice of these methods is based on their reliability, reproducibility, and widespread acceptance in the pharmaceutical industry.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.

  • Fine Heating: Decrease the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.

pKa Determination (Potentiometric Titration)

Causality: The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets. For this compound, the phenolic -OH group is the ionizable proton.

Protocol:

  • Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to achieve a final concentration of approximately 1-5 mM. The co-solvent is necessary due to the compound's limited aqueous solubility.

  • Titration Setup: Place the solution in a thermostatted vessel at 25 °C, and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M potassium hydroxide (KOH), adding small, precise volumes.

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of KOH added. The pKa is the pH at the half-equivalence point of the titration curve for the phenolic proton.

LogP Determination (Shake-Flask Method)

Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. This property is a key determinant of its ability to cross cell membranes and its distribution within the body. A LogP around 1.77 suggests good membrane permeability.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

  • Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a glass vial (e.g., 1:1 or 10:1 water:octanol volume ratio).

  • Equilibration: Shake the vial vigorously for at least 1 hour at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is classified as an irritant.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • Seek immediate medical attention if irritation persists or if large quantities are ingested or inhaled.

Conclusion and Future Perspectives

This compound is a valuable building block in medicinal chemistry, underscored by its privileged benzisoxazole core. This guide has provided a comprehensive overview of its key physicochemical properties, synthesis, and analytical characterization. The detailed experimental protocols serve as a self-validating system for researchers, ensuring the generation of reliable and reproducible data. While experimental values for some properties remain to be published, the provided data and methodologies offer a robust foundation for its use in drug discovery and development. Future work should focus on the experimental determination of its pKa, LogP, and solubility to further refine its ADME profile and to validate computational predictions. Such data will be invaluable for the rational design of next-generation therapeutics based on this promising scaffold.

References

Sources

A Comprehensive Technical Guide to the Biological Activities of 3-Methyl-1,2-benzisoxazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2-benzisoxazole scaffold is a privileged heterocyclic system fundamental to medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the synthesis, mechanisms, and biological activities of a specific, highly promising subclass: 3-Methyl-1,2-benzisoxazol-6-ol derivatives. We will dissect their significant antimicrobial, anti-inflammatory, and anticancer properties, supported by detailed experimental protocols and structure-activity relationship analyses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic development.

The 1,2-Benzisoxazole Core: A Foundation for Pharmacological Diversity

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, the 1,2-benzisoxazole ring system has garnered substantial attention due to its presence in drugs with applications ranging from antipsychotics (e.g., Risperidone) to anticonvulsants (e.g., Zonisamide).[2] These compounds are known to exhibit a wide array of biological effects, including analgesic, anticonvulsant, antipsychotic, antimicrobial, antitumor, and anti-inflammatory properties.[1][3]

The specific core structure of this compound offers a unique template for chemical modification. The methyl group at the 3-position and the hydroxyl group at the 6-position provide key points for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into the synthesis of this core and its subsequent derivatization to explore a range of potent biological activities.

Synthesis of the this compound Scaffold

The foundational step in exploring the biological potential of these derivatives is an efficient and reliable synthetic pathway to the core molecule. The synthesis typically begins with the appropriate substituted phenol, proceeding through oximation and subsequent cyclization.

General Synthetic Pathway

A common and effective method for synthesizing the this compound core starts from 2,4-dihydroxyacetophenone, which is first converted to its oxime. This intermediate then undergoes intramolecular cyclization to yield the desired benzisoxazole ring.[4]

Synthesis_Workflow A 2,4-Dihydroxyacetophenone B 2,4-Dihydroxyacetophenone Oxime A->B Hydroxylamine Hydrochloride C This compound B->C Cyclization (e.g., Trifluoromethanesulfonic anhydride in DCM) D Derivatives C->D Further Functionalization

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis adapted from established literature.[4]

Materials:

  • 2,4-Dihydroxyacetophenone Oxime (CAS: 6134-79-8)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoromethanesulfonic anhydride

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Hexane, Ethyl Acetate

  • Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2.0 mmol of 2,4-dihydroxyacetophenone oxime in 5 mL of anhydrous DCM.

  • Reagent Addition: While stirring, slowly add a solution of 2.0 mmol of trifluoromethanesulfonic anhydride in DCM to the reaction mixture over a period of 15 minutes.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of crushed ice.

  • Neutralization: Carefully neutralize the mixture with 20 mL of 10% NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography using a hexane-ethyl acetate (80:20, v/v) solvent system to isolate the pure this compound.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Major Biological Activities and Mechanisms

Derivatives of this compound have been investigated for a multitude of therapeutic applications. The most prominent and well-documented of these are their antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Benzisoxazole derivatives are recognized for their potent activity against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

Mechanism of Action: While the exact mechanisms can vary between derivatives, a prominent mode of action for related heterocyclic compounds involves the inhibition of essential bacterial enzymes. For instance, some benzimidazole derivatives, which share structural similarities, are known to inhibit DNA gyrase, an enzyme crucial for controlling DNA topology during replication, leading to cell death.[7] It is plausible that benzisoxazole derivatives employ similar mechanisms to exert their antimicrobial effects.

Structure-Activity Relationship (SAR):

  • Substitutions at various positions on the benzisoxazole ring are critical for activity.[8]

  • The introduction of piperidine-conjugated moieties has been shown to yield compounds with good to moderate activity against strains like Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis.[5]

  • Thiazole-conjugated benzoxazolone derivatives have demonstrated notable activity against Gram-positive bacteria, particularly Micrococcus luteus.[9]

Table 1: Antimicrobial Activity of Selected Benzisoxazole Derivatives

Compound Type Target Organism Activity Metric (MIC, µg/mL) Reference
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones Micrococcus luteus 31.25 [9]
Piperidine-conjugated benzisoxazoles E. coli, K. pneumoniae, B. subtilis Moderate Activity [5]

| 1,2-Benzisothiazolin-3-ones | Gram-positive bacteria, yeasts | Potent Activity |[10] |

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency.

MIC_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well (except negative control) with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate plates at 37°C for 18-24 hours C->D E Add viability indicator (e.g., Resazurin) and re-incubate D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability dye like resazurin.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzisoxazole derivatives have emerged as promising anti-inflammatory agents, often acting through the inhibition of key pro-inflammatory pathways.[1][5]

Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Newer heterocyclic derivatives are often designed to selectively target COX-2, the inducible isoform highly expressed at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[11][12] Some isoxazole derivatives have also been shown to inhibit lipoxygenase and suppress the production of pro-inflammatory cytokines like TNF-α.[5][13]

Inflammation_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX LOX Lipoxygenase AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Benzisoxazole Derivatives Inhibitor->COX Inhibitor->LOX

Caption: Inhibition of key inflammatory pathways by benzisoxazole derivatives.

Table 2: Anti-inflammatory Activity of Selected Derivatives

Compound Class Assay Activity Metric (IC₅₀) Key Finding Reference
Piperazine-linked benzisoxazole hybrid Lipoxygenase Inhibition 0.40 µg/mL Most potent agent in the series [5]
Benzisoxazoles with nitro group In-vitro assays Good activity Electron-withdrawing groups enhance activity [2]

| Isoxazole derivative MZO-2 | Carrageenan-induced paw edema | Potent inhibition | Effective both systemically and locally |[13] |

Anticancer Activity

The search for novel anticancer agents is a paramount goal in medicinal chemistry. Benzisoxazole derivatives have demonstrated significant cytotoxic and antiproliferative activity against various human cancer cell lines.[1][14]

Mechanism of Action: The anticancer effects of these compounds can be attributed to several mechanisms. A key target identified for related heterocyclic structures is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase involved in tumor angiogenesis.[14][15] Inhibition of VEGFR-2 can starve tumors of their blood supply, hindering growth and metastasis. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[16]

Table 3: In-Vitro Cytotoxicity of Heterocyclic Derivatives Against Cancer Cell Lines

Compound Class Cell Line Activity Metric (IC₅₀, µM) Reference
Phthalazine Derivative (4f) HepG2 (Liver) 3.97 [14]
Phthalazine Derivative (4f) HCT-116 (Colon) 4.83 [14]
Phthalazine Derivative (4f) MCF-7 (Breast) 4.58 [14]
Aminobenzylnaphthol (MMZ) BxPC-3 (Pancreatic) 13.26 - 54.55 (72h) [16]

| Aminobenzylnaphthol (MMZ) | HT-29 (Colorectal) | 11.55 - 58.11 (72h) |[16] |

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and proliferation.[16]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting viability against compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activity, with potent antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily modify the core structure allows for extensive structure-activity relationship studies, paving the way for the rational design of compounds with enhanced potency and selectivity.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Advanced in-silico modeling, combined with robust in-vitro and in-vivo testing, will be crucial for optimizing lead compounds. The development of derivatives with improved pharmacokinetic profiles and reduced off-target toxicity will be key to translating the therapeutic potential of this remarkable chemical class from the laboratory to the clinic.

References

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). Google Scholar.
  • This compound. (n.d.). ChemicalBook.
  • New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. (2015).
  • Biological activity of benzoxazolinone and benzoxazolinthione deriv
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (2022).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018).
  • ANTI-INFLAMMATORY ACTIVITIES OF SOME NEWER HETEROCYCLIC DERIVATIVES. (2023). Journal of Population Therapeutics and Clinical Pharmacology.
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2024).
  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. (2015).
  • Anti-inflammatory properties of an isoxazole derivative– – MZO-2. (2015).
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). MDPI.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021).
  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). (n.d.). Semantic Scholar.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2022).
  • Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. (2014).
  • Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. (2020). Semantic Scholar.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). Royal Society of Chemistry.
  • Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. (1978). Semantic Scholar.
  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2023).
  • Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. (1996). PubMed.

Sources

An In-Depth Technical Guide on the Mechanism of Action of 3-Methyl-1,2-benzisoxazol-6-ol and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide has been structured to provide a comprehensive and scientifically rigorous exploration of the mechanism of action for 3-Methyl-1,2-benzisoxazol-6-ol. Recognizing that direct research on this specific molecule is limited, this guide synthesizes data from its structural class—the 1,2-benzisoxazoles—to build a robust and insightful narrative on its probable biological activities.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a member of the 1,2-benzisoxazole family, a scaffold recognized in medicinal chemistry as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] While the specific mechanistic profile of this compound is not extensively detailed in current literature, a comprehensive analysis of its close structural analogs provides a strong predictive framework for its biological targets. This guide synthesizes the existing body of research on 1,2-benzisoxazole derivatives to elucidate the most probable mechanisms of action, with a primary focus on the well-documented role of these compounds as potent acetylcholinesterase inhibitors. Further potential activities, including anticonvulsant and antimicrobial effects, will also be explored. The guide includes detailed experimental protocols and data to provide a practical and authoritative resource for researchers in the field.

The 1,2-Benzisoxazole Scaffold: A Foundation for Diverse Bioactivity

The 1,2-benzisoxazole ring system is a heterocyclic motif that has garnered significant attention in pharmaceutical development. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[1] Derivatives of this scaffold have been successfully developed into drugs with applications ranging from antipsychotics to anti-inflammatory agents.[1][3][4] The subject of this guide, this compound, incorporates the core benzisoxazole structure with methyl and hydroxyl substitutions that are critical for defining its specific interactions and potential therapeutic utility.

structure mol Structure of this compound mol_img

Caption: Chemical structure of this compound.

Primary Mechanism of Action in Derivatives: Acetylcholinesterase (AChE) Inhibition

The most robustly documented mechanism of action for derivatives of 3-methyl-1,2-benzisoxazole is the potent and selective inhibition of acetylcholinesterase (AChE).[1][5] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating synaptic transmission.

Molecular Interaction and Therapeutic Rationale

By inhibiting AChE, these compounds prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission. This mechanism is the cornerstone for the palliative treatment of Alzheimer's Disease, where a deficit in cholinergic function is a key pathological feature.[5] Studies on N-benzylpiperidine benzisoxazoles, which utilize the 3-methyl-1,2-benzisoxazole core, have shown that these molecules bind effectively within the active site of AChE. Molecular dynamics simulations have identified key interactions with amino acid residues such as Asp-72, Trp-84, and Phe-330, which stabilize the inhibitor-enzyme complex.[5]

AChE_Pathway Compound 1,2-Benzisoxazole Derivative AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits SynapticACh Increased Synaptic ACh Compound->SynapticACh Leads to Breakdown ACh Breakdown AChE->Breakdown Catalyzes AChE->SynapticACh Leads to ACh Acetylcholine (ACh) ACh->Breakdown Signaling Enhanced Cholinergic Signaling SynapticACh->Signaling

Caption: Signaling pathway of AChE inhibition by 1,2-benzisoxazole derivatives.

Quantitative Data on AChE Inhibition

Research has demonstrated the high potency of these derivatives. Certain N-acetyl and morpholino derivatives exhibit exceptional inhibitory constants (IC₅₀) in the low nanomolar range and display a selectivity for AChE over the related enzyme butyrylcholinesterase (BChE) by more than three orders of magnitude.[5]

Compound DerivativeTarget EnzymeIC₅₀ (nM)Selectivity (AChE vs. BChE)
N-benzylpiperidine benzisoxazole (1g)AChE3>1000-fold
N-benzylpiperidine benzisoxazole (1j)AChE0.8>1000-fold

Data synthesized from Villalobos et al.[5]

Other Investigated Biological Activities of the Benzisoxazole Core

The versatility of the 1,2-benzisoxazole scaffold extends to other biological targets, suggesting that this compound could exhibit a polypharmacological profile.

  • Anticonvulsant Properties: Several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown significant anticonvulsant activity in murine models.[1][6] The introduction of a halogen atom at the 5-position of the ring was found to increase this activity.[6]

  • Antimicrobial Activity: The benzisoxazole scaffold is present in compounds with broad-spectrum antimicrobial and antifungal activity.[1][3][7] Studies have shown that 1,2-benzisothiazolin-3-ones, a related class, are highly active, whereas the corresponding benzisoxazoles in that specific study were less potent, highlighting the sensitivity of activity to minor structural changes.[8]

  • Potential for MAO Inhibition: Patents have claimed that certain substituted 3-(aminoalkylamino)-1,2-benzisoxazoles may act as antidepressants through the inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and dopamine.[3]

Experimental Protocols for Mechanism Validation

To empirically determine the AChE inhibitory activity of this compound, a standardized in vitro enzymatic assay is required. The Ellman's assay is a reliable and widely used colorimetric method for this purpose.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Principle: This assay measures the activity of AChE by quantifying the formation of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm.

  • Materials:

    • Purified human AChE

    • This compound (test compound)

    • Donepezil or Galantamine (positive control inhibitor)

    • Acetylthiocholine iodide (substrate)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare stock solutions of the test compound and positive control in DMSO. Prepare working solutions of AChE, acetylthiocholine, and DTNB in the phosphate buffer.

    • Assay Setup: In a 96-well microplate, add 25 µL of varying concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control.

    • Enzyme Addition: Add 50 µL of the AChE solution to each well and gently mix.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 50 µL of the DTNB solution followed by 25 µL of the acetylthiocholine substrate solution to initiate the reaction.

    • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

    • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental_Workflow Start Start Prep Prepare Reagents: - Test Compound Dilutions - AChE Enzyme - DTNB & Substrate Start->Prep Dispense Dispense Compound/Controls into 96-Well Plate Prep->Dispense AddEnzyme Add AChE Enzyme to Wells Dispense->AddEnzyme Incubate Pre-incubate (37°C, 15 min) AddEnzyme->Incubate AddReagents Add DTNB and Substrate to Initiate Reaction Incubate->AddReagents Measure Kinetic Reading at 412 nm AddReagents->Measure Analyze Calculate Reaction Rates and Determine IC50 Value Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

The available evidence strongly suggests that the mechanism of action of this compound is likely centered on the inhibition of acetylcholinesterase, a pathway well-established for its close chemical relatives. This positions the compound as a person of interest for research into neurodegenerative disorders like Alzheimer's disease. However, the known polypharmacology of the 1,2-benzisoxazole scaffold warrants a broader investigation.

Future research should prioritize the direct in vitro screening of this compound against a panel of targets, including AChE, BChE, MAO-A, MAO-B, and various CNS receptors. Subsequent cell-based assays and in vivo studies will be essential to validate these findings and to characterize the compound's pharmacokinetic and pharmacodynamic profile, ultimately clarifying its full therapeutic potential.

References

  • Villalobos, A., et al. (2000). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 43(17), 3227-3239.
  • Deshmukh, R., et al. (2014). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. International Journal of ChemTech Research, 6(1), 443-451.
  • E3S Web of Conferences. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 284, 03008.
  • Kumar, A., et al. (2016). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 6(82), 78839-78864.
  • ChemicalBook. (n.d.). This compound.
  • Kavková, M., et al. (2019). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2019(4), M1094.
  • Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183.
  • Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Brown-Proctor, C., et al. (1999). Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as an in vivo radioligand for acetylcholinesterase. Nuclear Medicine and Biology, 26(1), 99-103.
  • Sigma-Aldrich. (n.d.). 3-METHYL-1,2-BENZISOXAZOLE.
  • Piaz, V. D., et al. (1996). Biological studies on 1,2-benzisothiazole derivatives VI. Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Il Farmaco, 51(11), 707-713.

Sources

3-Methyl-1,2-benzisoxazol-6-ol solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methyl-1,2-benzisoxazol-6-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 66033-92-9). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document extrapolates a theoretical solubility profile based on its molecular structure and fundamental chemical principles. More importantly, it delivers robust, field-proven experimental protocols for researchers to accurately determine its solubility in a range of laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a benzisoxazole core, a scaffold that is of significant interest in medicinal chemistry.[1][2] The broader family of benzisoxazoles is found in a variety of pharmacologically active agents, highlighting the potential of its derivatives in drug discovery.[2]

A molecule's utility in both laboratory and clinical settings is fundamentally governed by its solubility. This parameter dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification, and is a critical determinant of a drug candidate's formulation, administration route, and bioavailability. An improperly characterized solubility profile can lead to irreproducible experimental results, failed formulations, and misleading biological data. This guide provides the theoretical foundation and practical methodologies to robustly characterize the solubility of this compound.

Theoretical Solubility Profile: A Structure-Based Assessment

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" serves as a primary guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[3]

The structure of this compound possesses both polar and non-polar features:

  • Polar Moieties : The phenolic hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor. The nitrogen and oxygen atoms within the isoxazole ring also contribute to the molecule's polarity.

  • Non-Polar Moieties : The fused benzene ring and the methyl (-CH3) group form a significant non-polar, hydrophobic region.

Based on this duality, we can predict its solubility behavior:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : Due to the hydrophobic benzene ring, solubility in water is expected to be low. However, solubility should be greater in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the hydroxyl group while also solvating the non-polar regions via their alkyl chains.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have strong dipole moments and can effectively solvate both the polar functional groups and the aromatic ring system.[4]

  • Non-Polar Solvents (e.g., Toluene, Dichloromethane, Hexane) : The significant non-polar character suggests moderate to good solubility in solvents like dichloromethane and toluene. Solubility in highly non-polar aliphatic solvents like hexane may be more limited.

  • Aqueous Acid/Base Solutions : The phenolic hydroxyl group is weakly acidic. Therefore, in an aqueous basic solution (e.g., 5% NaOH), the hydroxyl group will be deprotonated to form a highly polar phenoxide salt. This ionic species is expected to be significantly more soluble in water than the neutral compound.[5] Conversely, solubility in acidic solutions (e.g., 5% HCl) is not expected to increase, as the molecule lacks a significant basic functional group.

This theoretical assessment provides a strong foundation, but must be validated by empirical testing.

Experimental Determination of Solubility

Accurate solubility determination requires robust and well-controlled experimental protocols. We present two key methodologies: a rapid qualitative assessment for initial screening and a rigorous quantitative method for precise measurement.

Methodology I: Rapid Qualitative Solubility Assessment

This protocol allows for a quick classification of the compound's solubility in a standard panel of solvents, which is invaluable for guiding solvent selection in synthesis and purification.[5][6]

Experimental Protocol:

  • Preparation : Dispense approximately 10-20 mg of this compound into a series of clean, dry, and labeled test tubes or small vials.

  • Solvent Addition : To the first vial, add the test solvent (e.g., water) dropwise, up to a total volume of 1 mL.

  • Mixing : After each addition, vigorously agitate the vial (e.g., using a vortex mixer) for 30-60 seconds.

  • Observation : Visually inspect the mixture. Classify the solubility as:

    • Soluble : The solid completely dissolves, leaving a clear solution.

    • Partially Soluble : A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble : No discernible amount of the solid dissolves.

  • Systematic Testing : Repeat steps 2-4 for a panel of representative solvents as outlined in the workflow diagram below. The general approach is to test solubility in water first, followed by aqueous acidic and basic solutions to identify ionizable groups, and finally a range of organic solvents of varying polarity.[5]

Logical Workflow for Qualitative Solubility Testing

G start Start with 10-20 mg of Compound add_water Add 1 mL Water start->add_water is_soluble_water Soluble in Water? add_water->is_soluble_water test_ph Test with Litmus/pH Paper is_soluble_water->test_ph Yes add_naoh Add 1 mL 5% NaOH is_soluble_water->add_naoh No acidic_or_basic Acidic or Basic? test_ph->acidic_or_basic class_acid Class: Water-Soluble Acid acidic_or_basic->class_acid Acidic class_base Class: Water-Soluble Base acidic_or_basic->class_base Basic class_neutral Class: Water-Soluble Neutral acidic_or_basic->class_neutral Neutral add_hcl Add 1 mL 5% HCl is_soluble_hcl Soluble? add_hcl->is_soluble_hcl organic_solvents Test Organic Solvents (e.g., Ethanol, Acetone, DCM, Toluene, Hexane) is_soluble_hcl->organic_solvents No class_base_org Class: Organic Base is_soluble_hcl->class_base_org Yes is_soluble_naoh Soluble? add_naoh->is_soluble_naoh is_soluble_naoh->add_hcl No class_weak_acid Class: Weak Acid (Phenol) is_soluble_naoh->class_weak_acid Yes class_insoluble Class: Neutral/Inert organic_solvents->class_insoluble class_strong_acid Class: Strong Acid

Caption: Qualitative solubility classification workflow.

Methodology II: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic equilibrium solubility. It involves creating a saturated solution and then quantifying the concentration of the dissolved compound.[7]

Workflow for Quantitative Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_step Add excess solid compound to a known volume of solvent in a sealed vial. equil_step Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48h) to reach equilibrium. prep_step->equil_step sep_step Centrifuge vial at high speed. Carefully collect supernatant using a syringe with a 0.22 µm filter. equil_step->sep_step quant_step Dilute supernatant with a suitable mobile phase or solvent. Analyze concentration using a validated analytical method (e.g., HPLC-UV). sep_step->quant_step

Caption: Quantitative shake-flask solubility workflow.

Detailed Step-by-Step Protocol:

  • Preparation of Saturated Solution :

    • Add an excess amount of solid this compound to a glass vial (e.g., add 10 mg to 2 mL of the chosen solvent). The key is to ensure undissolved solid remains at equilibrium.

    • Seal the vial tightly to prevent solvent evaporation. Prepare in triplicate for each solvent.

  • Equilibration :

    • Place the vials in an incubator shaker or on a shaking platform in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a period sufficient to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by ensuring the measured concentration does not change between, for example, 24 and 48 hours.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials (e.g., 15 minutes at 14,000 rpm).

    • Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to prevent undissolved microparticles from inflating the result.

  • Quantification :

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.[8][9]

Exemplary HPLC-UV Method for Quantification:

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid). A good starting point is 60:40 Acetonitrile:Water.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by measuring the UV absorbance spectrum of the compound in the mobile phase and selecting the λmax.

  • Calibration : Prepare a series of standards of known concentrations to generate a calibration curve (Peak Area vs. Concentration). The R² value should be >0.995 for a linear fit.

Data Presentation and Interpretation

For maximum clarity and utility, solubility data should be presented in a structured format.

Table 1: Qualitative Solubility of this compound

Solvent Polarity Index Type Observation (e.g., Soluble, Insoluble)
Water 10.2 Polar Protic (Experimental Result)
5% Aqueous HCl N/A Aqueous Acid (Experimental Result)
5% Aqueous NaOH N/A Aqueous Base (Experimental Result)
Methanol 5.1 Polar Protic (Experimental Result)
Ethanol 4.3 Polar Protic (Experimental Result)
Acetonitrile 5.8 Polar Aprotic (Experimental Result)
DMSO 7.2 Polar Aprotic (Experimental Result)
Acetone 5.1 Polar Aprotic (Experimental Result)
Dichloromethane 3.1 Non-Polar (Experimental Result)
Toluene 2.4 Non-Polar (Experimental Result)

| Hexane | 0.1 | Non-Polar | (Experimental Result) |

Table 2: Quantitative Equilibrium Solubility of this compound at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L)
Water (Experimental Result) (Experimental Result)
5% Aqueous NaOH (Experimental Result) (Experimental Result)
Methanol (Experimental Result) (Experimental Result)
Acetonitrile (Experimental Result) (Experimental Result)
DMSO (Experimental Result) (Experimental Result)

| Dichloromethane | (Experimental Result) | (Experimental Result) |

Conclusion

This compound is a molecule with a dual chemical nature, possessing both polar, hydrogen-bonding capabilities and significant non-polar character. This structure suggests limited solubility in water, enhanced solubility in organic solvents of varying polarity, and a significant increase in solubility in aqueous basic solutions. While this theoretical profile provides a valuable starting point, it is not a substitute for empirical data. The detailed qualitative and quantitative protocols provided in this guide offer a self-validating framework for researchers to generate precise and reliable solubility data. This essential information will empower scientists to make informed decisions in experimental design, from chemical synthesis and purification to formulation and screening, ultimately accelerating research and development.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 . (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid . (2024, January 27). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Stability Assessment of 3-Methyl-1,2-benzisoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory checkbox but a cornerstone of a successful therapeutic program. Among these properties, thermal stability is a critical parameter that dictates a compound's viability from early-stage synthesis and purification to formulation, long-term storage, and ultimately, its safety and efficacy in patients. This guide provides a detailed framework for the rigorous evaluation of the thermal stability of 3-Methyl-1,2-benzisoxazol-6-ol (CAS No: 66033-92-9), a heterocyclic compound representative of a class with significant therapeutic potential.[1][2][3] As researchers, scientists, and drug development professionals, our goal is to move beyond simple pass/fail metrics and cultivate a deep, mechanistic understanding of a compound's behavior under thermal stress. This document is structured to provide not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating approach to thermal stability assessment.

The Significance of the Benzisoxazole Scaffold and the Imperative of Thermal Profiling

The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotics and anticonvulsants.[1][4] The specific functionalization of this compound, with its methyl and hydroxyl groups, presents a unique profile that warrants detailed investigation. The aromaticity of the benzisoxazole ring system contributes to its relative stability.[4] However, the relatively weak N-O bond is a known liability that can be susceptible to cleavage under various conditions, including thermal stress.

A thorough thermal stability profile for this compound is essential for:

  • Informing Synthetic and Purification Processes: Understanding the temperature at which degradation begins is crucial for optimizing reaction conditions, distillation, and drying processes to prevent the formation of impurities.

  • Guiding Formulation Development: The choice of excipients and the manufacturing process (e.g., wet granulation, melt extrusion) can be significantly influenced by the thermal robustness of the active pharmaceutical ingredient (API).[5]

  • Establishing Storage Conditions and Shelf-Life: A comprehensive stability profile underpins the determination of appropriate storage temperatures and the prediction of the compound's shelf-life.[6]

  • Ensuring Patient Safety: The generation of degradation products can lead to a loss of potency and the potential for toxicological risks.[7]

This guide will detail a multi-faceted approach to characterizing the thermal stability of this compound, employing a suite of orthogonal analytical techniques.

A Multi-Pronged Approach to Thermal Stability Evaluation

A single analytical technique is insufficient to fully characterize the thermal stability of a compound. A robust assessment relies on the synergy of several methods, each providing a unique piece of the puzzle. Our investigation will be built on three pillars:

  • Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition and quantify mass loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To identify thermally induced phase transitions, such as melting and decomposition, and to quantify the energetics of these processes.[8][9][10]

  • Forced Degradation (Stress) Studies: To intentionally degrade the compound under controlled thermal stress and identify the resulting degradation products and pathways.[5][6][11][12]

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment of this compound.

Thermal_Stability_Workflow cluster_0 Initial Characterization cluster_1 Mechanistic Understanding cluster_2 Data Synthesis & Reporting TGA Thermogravimetric Analysis (TGA) Report Comprehensive Stability Report TGA->Report Onset of Decomposition DSC Differential Scanning Calorimetry (DSC) DSC->Report Melting Point & Enthalpy Forced_Deg Forced Degradation (Thermal Stress) LC_MS LC-MS/MS Analysis of Degradants Forced_Deg->LC_MS Generate Degradation Products LC_MS->Report Identify Degradation Pathways

Caption: Workflow for the comprehensive thermal stability assessment of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear system suitability tests and data interpretation guidelines.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. An oxidizing atmosphere (air) can also be used for comparison.[13][14]

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline with the tangent of the decomposition curve.

    • Record the temperature at which 5% mass loss occurs (T5%).

    • Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

    • Record the percentage of residual mass at the end of the experiment.

Trustworthiness Check: Run a blank TGA pan through the same temperature program to ensure a stable baseline. The analysis of a certified reference material is also recommended for performance verification.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as decomposition.[9][10][15]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[16] An empty, sealed aluminum pan will be used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Heat from 25 °C to a temperature just below the expected melting point at 10 °C/min.

      • Cool to 25 °C at 10 °C/min.

      • Heat again at 10 °C/min to a temperature well above the melting point (e.g., 300 °C) to observe decomposition. A heat-cool-heat cycle helps to remove the thermal history of the sample.[16]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the melting point (Tm) from the onset of the melting endotherm.

    • Calculate the heat of fusion (ΔHfus) by integrating the area under the melting peak.

    • Observe any exothermic events at higher temperatures, which may indicate decomposition.

Trustworthiness Check: The sharpness of the melting peak can be an indicator of purity. Broad peaks may suggest the presence of impurities.

Forced Degradation (Thermal Stress) Study

Objective: To identify the degradation products formed under thermal stress and elucidate potential degradation pathways.[5][6][11][12]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the solution into sealed vials.

    • For solid-state degradation, weigh a known amount of the solid compound into separate vials.

  • Stress Conditions:

    • Expose the samples to a range of elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) for a defined period (e.g., 1, 3, 7, and 14 days). The goal is to achieve 5-20% degradation.[11]

    • Include a control sample stored at ambient temperature.

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point. UV detection should be employed, and a photodiode array (PDA) detector is recommended to assess peak purity.

  • Analysis:

    • At each time point, analyze the stressed and control samples by HPLC.

    • Quantify the amount of this compound remaining and the percentage of each degradation product formed.

    • For identification of unknown degradation products, couple the HPLC system to a mass spectrometer (LC-MS/MS).

Trustworthiness Check: The stability-indicating method must be validated for specificity, linearity, accuracy, and precision. Mass balance should be assessed to ensure that all degradation products are being detected.

Potential Degradation Pathways and Mechanistic Insights

The isoxazole ring is known to undergo cleavage under certain conditions.[17] A plausible thermal degradation pathway for this compound could involve the cleavage of the weak N-O bond. The following diagram illustrates a hypothetical degradation pathway.

Degradation_Pathway Parent This compound Intermediate Ring-Opened Intermediate Parent->Intermediate Δ (Heat) N-O Bond Cleavage Degradant1 Degradation Product 1 Intermediate->Degradant1 Rearrangement Degradant2 Degradation Product 2 Intermediate->Degradant2 Further Decomposition

Caption: A potential thermal degradation pathway for this compound.

The identification of degradation products via LC-MS/MS will be crucial in confirming or refuting this and other potential pathways. The fragmentation patterns in the mass spectrometer will provide structural information about the degradants.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of TGA and DSC Data for this compound

ParameterValueUnits
Tonset (TGA, N2)To be determined°C
T5% (TGA, N2)To be determined°C
Residual Mass at 500 °CTo be determined%
Melting Point (Tm, DSC)To be determined°C
Heat of Fusion (ΔHfus, DSC)To be determinedJ/g

Table 2: Summary of Forced Degradation (Thermal Stress) Study at 80 °C

Time (days)Assay of Parent (%)Total Degradants (%)Mass Balance (%)
0100.00.0100.0
1To be determinedTo be determinedTo be determined
3To be determinedTo be determinedTo be determined
7To be determinedTo be determinedTo be determined
14To be determinedTo be determinedTo be determined

Conclusion: A Foundation for Informed Development

The thermal stability of this compound is a critical quality attribute that must be thoroughly understood to ensure the successful development of this promising compound. The multi-faceted approach outlined in this guide, combining TGA, DSC, and forced degradation studies, provides a robust framework for generating a comprehensive thermal stability profile. The data generated from these studies will not only satisfy regulatory requirements but will also provide invaluable insights to guide synthetic chemists, formulators, and analytical scientists in making informed decisions throughout the drug development lifecycle. By embracing a proactive and mechanistically driven approach to stability assessment, we can mitigate risks, optimize processes, and ultimately, accelerate the delivery of safe and effective medicines.

References

  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Testing in Pharma. (2025).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • Differential Scanning Calorimeter.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Differential Scanning Calorimetry (DSC) Testing. TCA Lab / Alfa Chemistry.
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  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
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  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2018). MDPI.

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An In-depth Technical Guide to the Potential Therapeutic Targets of the 3-Methyl-1,2-benzisoxazol-6-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Rationale, Methodology, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the therapeutic targets associated with the 3-Methyl-1,2-benzisoxazol-6-ol chemical scaffold. While this compound is principally recognized as a crucial intermediate in the synthesis of the atypical antipsychotic drug risperidone, its core structure is integral to the pharmacological activity of the final product.[1][2][3] Therefore, this document focuses on the well-established therapeutic targets of risperidone to provide a detailed and relevant exploration for drug development professionals. We will delve into the primary receptor interactions, the subsequent signaling pathways, and the state-of-the-art experimental workflows required to characterize and validate compounds based on this benzisoxazole framework.

Introduction: The Benzisoxazole Core and Its Therapeutic Significance

This compound is a key building block in the multi-step synthesis of risperidone, a widely prescribed second-generation antipsychotic agent.[3][4][5] The benzisoxazole and piperidine functional groups are core components of risperidone's molecular structure.[6] Although not a therapeutic agent in its own right, the inherent chemical properties of the this compound scaffold are fundamental to the ultimate pharmacological profile of risperidone. The drug's efficacy in treating schizophrenia and other psychiatric disorders is attributed to its unique and potent interactions with several key neurotransmitter receptors in the central nervous system.[7]

The therapeutic activity of risperidone is believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2 (5-HT2) receptor antagonism.[7] Understanding these targets and the methodologies to assess compound interaction is paramount for researchers aiming to develop novel therapeutics based on this or similar chemical scaffolds.

Primary Therapeutic Targets and Receptor Binding Profile

Risperidone exhibits a broad receptor binding profile, acting as an antagonist at multiple sites. Its clinical effects are thought to be primarily driven by its high-affinity binding to dopamine D2 and serotonin 5-HT2A receptors.[8] The affinity of a compound for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

The multifaceted receptor profile of risperidone, which includes adrenergic and histaminergic antagonism, contributes to both its therapeutic efficacy and its side-effect profile, such as orthostatic hypotension and sedation.[6][8]

Table 1: Receptor Binding Affinity (Ki) of Risperidone

Receptor TargetBinding Affinity (Ki, nM)Primary Pharmacological Effect
Serotonin 5-HT2A0.16[9]Antagonism
Dopamine D23.13[9]Antagonism
Adrenergic α10.8[9]Antagonism
Histamine H12.23[9]Antagonism
Adrenergic α27.54[9]Antagonism

Note: Ki values are inversely proportional to binding affinity.

cluster_risperidone Risperidone cluster_targets Primary Therapeutic Targets Risperidone Risperidone D2 Dopamine D2 (Ki = 3.13 nM) Risperidone->D2 Antagonism HT2A Serotonin 5-HT2A (Ki = 0.16 nM) Risperidone->HT2A Antagonism A1 Adrenergic α1 (Ki = 0.8 nM) Risperidone->A1 Antagonism H1 Histamine H1 (Ki = 2.23 nM) Risperidone->H1 Antagonism

Caption: Receptor binding profile of risperidone.

Core Signaling Pathways and Mechanism of Action

The therapeutic effects of compounds targeting the receptors listed above are a direct consequence of modulating their downstream signaling cascades. Both Dopamine D2 and Serotonin 5-HT2A receptors are G protein-coupled receptors (GPCRs), which represent a major class of drug targets.

Dopamine D2 Receptor Signaling

The Dopamine D2 receptor is coupled to the Gαi/o subtype of G proteins.[10] Upon activation by its endogenous ligand, dopamine, the D2 receptor initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[11] By acting as an antagonist, risperidone blocks the action of dopamine at the D2 receptor, thereby preventing the inhibition of adenylyl cyclase and leading to a relative normalization of cAMP levels in dopamine-overactive pathways, such as the mesolimbic pathway implicated in the positive symptoms of schizophrenia.[12]

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Activates Risperidone Risperidone Risperidone->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 receptor antagonist signaling.

Serotonin 5-HT2A Receptor Signaling

The Serotonin 5-HT2A receptor is primarily coupled to the Gαq/11 signaling pathway.[13] Activation of this receptor by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[14] Risperidone's antagonism at 5-HT2A receptors blocks these downstream effects, which is thought to contribute to its efficacy against the negative symptoms of schizophrenia and its lower incidence of extrapyramidal side effects compared to older antipsychotics.[6]

Experimental Workflows for Target Validation

To characterize a novel compound based on the this compound scaffold, a series of in vitro assays are essential to determine its binding affinity and functional activity at the primary therapeutic targets.

start Novel Compound Synthesis binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (Determine IC50/EC50 & Mode) binding_assay->functional_assay selectivity Selectivity Profiling (Off-target screening) functional_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: Drug candidate validation workflow.

Protocol: Radioligand Binding Assay for D2 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for the dopamine D2 receptor.[15][16]

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the D2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the D2 receptor-expressing cell membranes on ice and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in ice-cold Assay Buffer.[17]

  • Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer. Typically, 10-12 concentrations covering a 5-log range are used.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • Total Binding wells: 50 µL Assay Buffer.

    • Non-specific Binding wells: 50 µL of 10 µM Haloperidol.

    • Test Compound wells: 50 µL of each test compound dilution.

  • Radioligand Addition: Add 50 µL of the [³H]-Spiperone solution (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.[17]

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol: cAMP Functional Assay for D2 Receptor Antagonism

This protocol describes a functional assay to determine if a compound acts as an antagonist at the Gαi-coupled D2 receptor by measuring changes in intracellular cAMP levels.[18][19][20]

Objective: To measure the ability of a test compound to block the dopamine-induced inhibition of cAMP production.

Materials:

  • A cell line co-expressing the human D2 receptor and a cAMP biosensor (e.g., using HTRF, AlphaScreen, or a luciferase reporter).

  • Test compound and a reference antagonist (e.g., Haloperidol).

  • Dopamine (agonist).

  • Forskolin (an adenylyl cyclase activator).

  • Assay Buffer/Medium (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit reagents.

  • 384-well white opaque microplates.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells into a 384-well plate at an optimized density and incubate overnight.[18]

  • Compound Addition:

    • Prepare serial dilutions of the test compound and reference antagonist.

    • Add a small volume (e.g., 5 µL) of the diluted compounds to the respective wells. Include vehicle-only controls.

    • Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.[18]

  • Forskolin and Agonist Stimulation:

    • Prepare a solution containing both Forskolin (to stimulate a baseline level of cAMP production) and Dopamine at a concentration that gives ~80% of its maximal effect (EC80).

    • Add this stimulation solution to all wells except the negative controls (which receive only Forskolin).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement following the specific instructions of the detection kit (e.g., HTRF, AlphaScreen).[18][21] This typically involves adding detection reagents that generate a signal inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with Forskolin only as 0% inhibition, and the signal from cells treated with Forskolin + Dopamine as 100% activity (or 0% for an antagonist curve).

    • Plot the percentage inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

Conclusion and Future Directions

The this compound scaffold is a validated and therapeutically relevant starting point for the development of potent CNS-active agents. Its established role in the synthesis of risperidone highlights the importance of targeting the dopamine D2 and serotonin 5-HT2A receptors for the treatment of psychiatric disorders. The technical workflows detailed in this guide, from receptor binding assays to functional cellular screens, provide a robust framework for the characterization and optimization of novel compounds derived from this valuable chemical core.

Future research in this area should focus on leveraging medicinal chemistry to fine-tune the receptor selectivity profile. The goal is to design new chemical entities that retain the desired antagonist activity at D2 and 5-HT2A receptors while minimizing off-target interactions at adrenergic and histaminergic receptors. This strategy could lead to the development of next-generation therapeutics with improved efficacy and a more favorable safety profile, ultimately benefiting patients with severe mental illnesses.

References

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  • Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Sub-cellular biochemistry, 89, 193–216. [Link]

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  • Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

  • Gründer, G., Kung, H. F., & Ackenheil, M. (2000). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. Psychopharmacology, 152(2), 143–149.
  • Kim, K., Che, T., & Pan, J. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature communications, 14(1), 8221. [Link]

  • NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

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  • Wang, S., Che, T., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]

  • Psychiatric News. (2018). Researchers Solve 3-D Structure of Key Antipsychotic Target. [Link]

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in silico modeling of 3-Methyl-1,2-benzisoxazol-6-ol interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Methyl-1,2-benzisoxazol-6-ol Interactions

Authored for Drug Development Professionals, Researchers, and Scientists

Foreword: The Senior Application Scientist's Perspective

In the landscape of modern drug discovery, computational modeling is no longer a peripheral activity but a cornerstone of rational design and lead optimization.[1][2] The ability to predict and analyze molecular interactions before committing to costly and time-consuming wet-lab synthesis provides an unparalleled strategic advantage. This guide is structured from a practical, field-proven perspective, focusing on the "why" behind each computational step, not merely the "how." We will dissect the in silico workflow for a molecule of significant pharmaceutical relevance: this compound. This compound is a key intermediate in the synthesis of Risperidone, a widely used atypical antipsychotic.[3][4][5] Understanding its potential interactions is crucial for identifying metabolic liabilities, off-target effects, and pathways for novel analogue development. The methodologies described herein are designed as a self-validating system, emphasizing reproducibility and scientific rigor to ensure the trustworthiness of the generated data.

Strategic Overview: Why Model this compound?

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, particularly those targeting the central nervous system.[6][7] As a direct precursor to Risperidone, this compound presents several compelling reasons for in silico investigation:

  • Off-Target Profiling: Identifying potential unintended interactions with biological macromolecules can preemptively flag safety concerns.

  • Metabolic Prediction: Modeling interactions with metabolic enzymes (e.g., Cytochrome P450 family) can predict metabolic pathways and potential drug-drug interactions.

  • Derivative Design: Understanding the structure-activity relationship (SAR) of the core scaffold allows for the rational design of novel derivatives with improved efficacy or safety profiles.

Our investigation will follow a logical, multi-stage workflow designed to provide a holistic view of the molecule's potential bioactivity.

InSilicoWorkflow cluster_prep Phase 1: System Preparation cluster_docking Phase 2: Binding Pose Prediction cluster_dynamics Phase 3: Dynamic Stability Assessment cluster_results Phase 4: Data Interpretation LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (Pose & Affinity Estimation) LigandPrep->Docking TargetPrep Target Identification & Preparation (e.g., Serotonin Receptor) TargetPrep->Docking Analysis Pose Analysis & Selection Docking->Analysis Ranking MD_Setup MD System Setup (Solvation & Ionization) Analysis->MD_Setup Select Best Pose MD_Run Molecular Dynamics Simulation (Equilibration & Production) MD_Setup->MD_Run TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Run->TrajectoryAnalysis FreeEnergy Binding Free Energy (Thermodynamic Stability) MD_Run->FreeEnergy

Caption: High-level workflow for in silico interaction analysis.

Phase 1: Meticulous System Preparation

The axiom "garbage in, garbage out" is acutely true in computational modeling. The validity of all subsequent results hinges on the accuracy of the initial structures.

Ligand Preparation Protocol

The goal is to generate a chemically correct, low-energy 3D conformation of this compound.

Step-by-Step Methodology:

  • Structure Acquisition: Obtain the 2D structure of the ligand. The canonical source for this is a public chemical database like PubChem.[1] This ensures you are starting with a universally recognized and correct chemical identity.

  • 3D Conversion: Convert the 2D structure into a 3D format. Standard chemistry software (e.g., ChemDraw, Avogadro) can perform this.

  • Protonation State Assignment: This is a critical step. The charge of a molecule affects its electrostatic interactions. Use a tool (e.g., OpenBabel) to assign the correct protonation state at a physiological pH of 7.4. For this compound, the hydroxyl group is the primary site of interest.

  • Energy Minimization: The initial 3D conversion may result in a sterically strained, high-energy conformation. An energy minimization step using a suitable force field (e.g., MMFF94) is performed to relax the structure into a more realistic, low-energy state. This prevents docking artifacts caused by an unrealistic starting pose.

  • File Format Conversion: Save the final, prepared ligand structure in a .pdbqt or .mol2 format, which is required by most docking software as it contains atomic coordinates, charge information, and atom type definitions.[8][9]

Target Identification and Preparation

Given that Risperidone is a potent antagonist of serotonin (5-HT2A) and dopamine (D2) receptors, selecting one of these as a target is a logical starting point for investigating its precursor. We will proceed with the human 5-HT2A receptor.

Step-by-Step Methodology:

  • Structure Acquisition: Download the experimentally determined 3D structure of the target protein from the Protein Data Bank (PDB).[1] It is vital to select a high-resolution crystal structure, preferably one that is co-crystallized with a ligand in the binding site of interest, as this provides experimental validation of the pocket's location and conformation.

  • Protein Cleaning: PDB files often contain non-essential molecules (water, crystallization agents, ions). These must be removed as they can interfere with the docking process. The protein chain of interest should be isolated.

  • Structural Correction: Add polar hydrogen atoms, which are typically not resolved in X-ray crystallography but are essential for calculating interactions like hydrogen bonds.

  • Charge Assignment: Assign partial charges to the protein atoms using a force field (e.g., Gasteiger charges). This is fundamental for the scoring function to accurately calculate electrostatic interactions.

  • File Format Conversion: Save the prepared receptor as a .pdbqt file for compatibility with docking software like AutoDock Vina.[9]

Phase 2: Predicting Binding with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[2][10]

Docking Protocol

Step-by-Step Methodology:

  • Define the Search Space: The docking algorithm must be told where to search. A "grid box" is defined around the known binding site of the receptor. The location of the co-crystallized ligand in our chosen PDB structure provides the ideal coordinates for centering this box. The size should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search and save computational time.

  • Execute the Docking Algorithm: Using software such as AutoDock Vina, the prepared ligand and receptor files are provided as input, along with the grid box coordinates.[10] The software will then systematically sample thousands of possible binding poses, scoring each one.

  • Analyze and Select Poses: The output is a series of binding modes (poses) ranked by their binding affinity score (in kcal/mol). The lower (more negative) the score, the more favorable the predicted interaction.

Data Presentation: Interpreting Docking Results

Visual inspection is non-negotiable. The top-scoring poses must be analyzed in a molecular visualization program (e.g., PyMOL, Discovery Studio) to ensure they are chemically sensible.[11] Key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) should be identified.

Table 1: Hypothetical Docking Results for this compound with 5-HT2A Receptor

RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-9.2Asp155, Ser242Hydrogen Bond, Hydrophobic
2-8.8Phe339, Trp336Pi-Pi Stacking, Hydrophobic
3-8.5Val156, Ser242Hydrophobic, Hydrogen Bond

Based on this hypothetical data, Pose 1 would be selected for the next phase due to its superior binding affinity and the presence of strong hydrogen bond interactions, which are key drivers of binding specificity.

Phase 3: Assessing Stability with Molecular Dynamics (MD)

While docking provides a static snapshot of a likely binding pose, it does not account for the inherent flexibility of the protein or the stability of the complex over time in a physiological environment. Molecular dynamics simulations address this by simulating the movements of every atom in the system over a period of time.[12][13]

MD_Workflow node_start { Start | Best Docked Pose} node_setup System Setup Solvate with Water Add Ions (Neutralize) node_start->node_setup node_min Energy Minimization Remove Steric Clashes node_setup->node_min node_equil Equilibration NVT (Heat to 310K) NPT (Pressure Coupling) node_min->node_equil node_prod Production MD Simulate for 100ns node_equil->node_prod node_end { End | Trajectory for Analysis} node_prod->node_end

Caption: The sequential stages of a molecular dynamics simulation.

MD Simulation Protocol

Step-by-Step Methodology:

  • System Building: The highest-ranked protein-ligand complex from docking is placed in a periodic box filled with explicit water molecules (e.g., TIP3P water model). This simulates the aqueous cellular environment. Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's net charge.

  • Energy Minimization: The entire solvated system undergoes energy minimization to relax any steric clashes, particularly between the protein/ligand and the newly added water molecules.

  • Equilibration: This is a two-step process. First, in an NVT (constant Number of particles, Volume, and Temperature) ensemble, the system is gradually heated to the target physiological temperature (e.g., 310 K). Second, in an NPT (constant Number of particles, Pressure, and Temperature) ensemble, the pressure is coupled to stabilize the system's density. This entire process ensures the simulation starts from a thermally and structurally stable state.[14]

  • Production Run: The simulation is run for an extended period (e.g., 50-200 nanoseconds) under the NPT ensemble. During this phase, the atomic coordinates are saved at regular intervals, creating a "trajectory" file that is a molecular movie of the system's behavior.

Phase 4: Rigorous Post-Simulation Analysis

  • Root Mean Square Deviation (RMSD): This metric tracks the conformational changes of the protein backbone and the ligand's position relative to the start of the simulation. A stable, plateauing RMSD for both the protein and the ligand indicates that the complex has reached equilibrium and is structurally stable.

  • Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue to identify flexible and rigid regions of the protein. High RMSF values in the binding site might indicate an unstable interaction.

  • Interaction Analysis: The specific interactions (e.g., hydrogen bonds) identified during docking can be monitored throughout the simulation. A high-occupancy hydrogen bond (one that is present for >50% of the simulation time) provides strong evidence of its importance for binding stability.

Conclusion: Synthesizing Data into Actionable Insights

The multi-step in silico workflow detailed here provides a robust framework for investigating the molecular interactions of this compound. By combining the predictive power of molecular docking with the dynamic validation of molecular dynamics, we can generate high-confidence hypotheses about its potential biological targets and binding modes.[1] This data-driven approach allows for the prioritization of laboratory experiments, reduces the cost and time of discovery, and ultimately paves the way for the more efficient development of safer and more effective therapeutics.

References

  • Benchchem. (n.d.). In Silico Modeling of Small Molecule-Protein Interactions: A Technical Guide.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.
  • Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. 103, 139-162.
  • Simlab UAMS. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click [Video]. YouTube.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • Biotecnika. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide [Video]. YouTube.
  • Methods in Molecular Biology. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction.
  • YouTube. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio [Video].
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • ResearchGate. (2019, December 14). In-Silico Drug Discovery using Protein-Small Molecule Interaction.
  • Shin, W. H., et al. (2016). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Journal of Microbiology and Biotechnology, 26(8), 1325-1332.
  • LookChem. (n.d.). Production Route of Risperidone.
  • ACS Publications. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling.
  • The Pharma Innovation Journal. (2021, October 16). Synthesis of related substances of antipsychotic drug Risperidone.
  • ChemicalBook. (n.d.). Risperidone synthesis.
  • Swiss Institute of Bioinformatics. (n.d.). SwissDock.
  • Google Patents. (2002). US20020115672A1 - Preparation of risperidone.
  • New Drug Approvals. (2022, March 29). RISPERIDONE.
  • Singh, U. P., & Bhat, H. R. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 11(36), 22373–22397.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-METHYL-1,2-BENZISOXAZOLE.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides.

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Methodological & Application

Application Notes & Protocols: The Utility of 3-Methyl-1,2-benzisoxazol-6-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2-benzisoxazole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] This guide focuses on a particularly valuable, functionalized synthon: 3-Methyl-1,2-benzisoxazol-6-ol . We will explore its synthesis, its strategic application as a versatile intermediate for library generation, and provide detailed protocols for the biological evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel bioactive compounds, including potential antipsychotic, anticancer, and antimicrobial agents.[1][3][4]

The 1,2-Benzisoxazole Scaffold: A Foundation of Therapeutic Success

The benzisoxazole ring system is a bioisostere of indole and other bicyclic aromatic heterocycles, offering a unique combination of physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. Its derivatives have found application as antipsychotics (e.g., Risperidone, Paliperidone), anticonvulsants, anti-inflammatory agents, and antimicrobials.[1][3][5] The strategic value of this compound lies in its pre-installed functional handles: the C6 hydroxyl group, which provides a reactive site for introducing diverse side chains, and the C3 methyl group, which can influence binding affinity and metabolic stability.

Synthesis of the Core Intermediate: this compound

The synthesis of this key intermediate is straightforward and proceeds from a readily available starting material, 2,4-dihydroxyacetophenone. The protocol below outlines a reliable method based on intramolecular cyclization of the corresponding ketoxime.[6]

Workflow for Synthesis of this compound

G cluster_reagents Reagents & Conditions A 2,4-Dihydroxyacetophenone C 2,4-Dihydroxyacetophenone Oxime A->C Step 1: Oximation B Hydroxylamine HCl, Pyridine E This compound C->E Step 2: Intramolecular Cyclization D Trifluoromethanesulfonic Anhydride, DCM

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is divided into two main steps: the formation of the oxime intermediate and its subsequent cyclization.

Step 1: Synthesis of 2,4-Dihydroxyacetophenone Oxime

  • Rationale: The conversion of the ketone to an oxime is the critical first step, introducing the nitrogen atom required for the formation of the isoxazole ring. Pyridine acts as a mild base to neutralize the HCl released during the reaction.

  • Dissolve 2,4-dihydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,4-dihydroxyacetophenone oxime as a solid.

Step 2: Cyclization to this compound [6]

  • Rationale: Trifluoromethanesulfonic anhydride is a powerful electrophile that activates the oxime's hydroxyl group, transforming it into an excellent leaving group. This facilitates the intramolecular nucleophilic attack by the phenolic hydroxyl at the C2 position, leading to ring closure.

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2,4-dihydroxyacetophenone oxime (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trifluoromethanesulfonic anhydride (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to stir at room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by pouring the mixture into crushed ice.

  • Neutralize the solution with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford pure this compound.

Application in Medicinal Chemistry: A Scaffold for Derivatization

The true power of this compound is its role as a versatile platform for generating libraries of novel compounds. The C6-hydroxyl group is an ideal anchor point for introducing diverse side chains via O-alkylation, enabling the exploration of structure-activity relationships (SAR). This approach is conceptually similar to the synthesis of many antipsychotic drugs, which feature an alkyl ether linkage connecting the benzisoxazole core to a basic amine moiety, crucial for interaction with dopamine and serotonin receptors.[5][7][8]

Workflow for Library Synthesis via O-Alkylation

G cluster_reagents Reagents & Conditions A This compound D Library of Novel Benzisoxazole Derivatives A->D O-Alkylation B Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetonitrile) C Electrophile (X-R) e.g., Haloalkyl-piperidine E Biological Screening (e.g., Receptor Binding, Cytotoxicity) D->E Evaluation

Caption: General workflow for derivatizing the core scaffold.

Protocol 2: Parallel Synthesis of a 3-Methyl-1,2-benzisoxazol-6-yloxy Derivative Library
  • Rationale: This protocol employs standard Williamson ether synthesis conditions. A base deprotonates the phenolic hydroxyl, creating a nucleophilic phenoxide that subsequently displaces a leaving group (X) on a desired side chain (R-X). Using a 96-well plate format allows for the rapid generation of numerous analogs.

  • Prepare a stock solution of this compound in N,N-Dimethylformamide (DMF).

  • Dispense the stock solution into the wells of a 96-well reaction block.

  • Add a suspension of potassium carbonate (K₂CO₃, 2.0-3.0 eq) in DMF to each well.

  • Add a diverse library of electrophiles (R-X, 1.1 eq), such as substituted benzyl bromides, chloroalkylamines, or other drug-like fragments, to individual wells.

  • Seal the reaction block and heat to 60-80 °C for 6-12 hours, or until TLC/LC-MS analysis of control wells indicates reaction completion.

  • After cooling, quench the reactions by adding water to each well.

  • Extract the products using an automated liquid handler with a suitable organic solvent (e.g., ethyl acetate).

  • The crude products in the organic extracts can be directly used for initial high-throughput screening or purified via mass-directed preparative HPLC.

Biological Evaluation: Protocols for Screening Derivatives

Once a library of derivatives is synthesized, a cascade of biological assays is required to identify promising lead compounds. The following protocols are tailored to the known activities of the benzisoxazole class.

Therapeutic Rationale: Targeting Dopamine & Serotonin Receptors

Many atypical antipsychotics achieve their efficacy by modulating dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. Derivatives of our scaffold can be designed to target this pathway.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine (DA) D2R D2 Receptor DA_pre->D2R Activates HT_pre Serotonin (5-HT) HT2AR 5-HT2A Receptor HT_pre->HT2AR Activates Signal Downstream Signaling (e.g., ↓cAMP, ↑IP₃/DAG) D2R->Signal HT2AR->Signal Drug Benzisoxazole Derivative Drug->D2R Antagonist Drug->HT2AR Antagonist

Caption: Simplified signaling pathway for antipsychotic action.

Protocol 3: In Vitro Dopamine D2 Receptor Binding Assay (Competitive)
  • Rationale: This assay quantifies the ability of a test compound to compete with a known radiolabeled ligand for binding to the D2 receptor. A high affinity (low IC₅₀) suggests potent receptor interaction.

  • Membrane Preparation: Use commercially available cell membranes from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • Assay Buffer

    • Radioligand: [³H]-Spiperone (final concentration ~0.2-0.4 nM).

    • Test Compound: Serial dilutions (e.g., from 10 µM to 0.1 nM).

    • Receptor Membranes: (5-10 µg protein per well).

    • Controls: Include wells for total binding (no competitor) and non-specific binding (10 µM haloperidol).

  • Incubation: Incubate the plate at room temperature for 90-120 minutes.

  • Termination & Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3 times with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: In Vitro Anticancer Screening (MTT Cell Viability Assay)
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a rapid and widely used method for initial cytotoxicity screening.

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture media. Replace the old media with the compound-containing media and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Summary and Interpretation

Systematic evaluation of the synthesized library allows for the construction of a Structure-Activity Relationship (SAR) table. This is crucial for guiding the next cycle of drug design.

Table 1: Hypothetical Biological Data for a Library of Derivatives

Compound IDR Group (Attached at C6-Oxygen)D2 Receptor IC₅₀ (nM)5-HT2A Receptor IC₅₀ (nM)MCF-7 Cell IC₅₀ (µM)
BZ-01 -CH₂-Ph8501200>50
BZ-02 -CH₂-(4-F-Ph)35041045.2
BZ-03 -(CH₂)₂-N(Et)₂452215.8
BZ-04 -(CH₂)₂-(1-Piperidinyl)125.828.1
BZ-05 -(CH₂)₂-(4-OH-Piperidinyl)9.54.135.5

From this hypothetical data, a medicinal chemist could infer that:

  • Adding a basic amine side chain is critical for potent D2/5-HT2A receptor affinity (compare BZ-01/02 vs. BZ-03/04).

  • Incorporating the amine into a piperidine ring is beneficial (BZ-03 vs. BZ-04).

  • Further substitution on the piperidine ring can fine-tune activity (BZ-04 vs. BZ-05).

This iterative process of synthesis, testing, and analysis is the cornerstone of modern drug discovery, and this compound serves as an excellent starting point for such campaigns.

References

  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(55), 34667-34680. [Link]

  • Shaik, A. B., et al. (2023). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. [Link]

  • Karandikar, S., et al. (2023). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Recent Developments in Chemistry and Biochemistry Research. [Link]

  • RSC Publishing. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]

  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Janssen Pharmaceutica N.V. (2011). Synthesis of paliperidone. U.S.
  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. [Link]

  • Aronhime, J., et al. (2002). Preparation of risperidone. U.S.
  • New Drug Approvals. (2022). RISPERIDONE. New Drug Approvals. [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. [Link]

  • Janssen Pharmaceutica N.V. (2010). Synthesis of paliperidone.

Sources

Illuminating Cellular Processes: 3-Methyl-1,2-benzisoxazol-6-ol as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Benzisoxazole Scaffolds in Fluorescence Imaging

In the dynamic field of cellular and molecular biology, fluorescent probes are indispensable tools for the real-time visualization and quantification of biological events.[1] Among the diverse array of fluorophores, heterocyclic compounds have garnered significant attention due to their tunable photophysical properties and synthetic accessibility. The 1,2-benzisoxazole scaffold, a stable aromatic system, has emerged as a privileged structure in medicinal chemistry and, more recently, as a promising core for the development of novel fluorescent probes.[2][3] Derivatives of benzoxazole, a closely related heterocycle, have demonstrated utility in detecting a range of analytes, including metal ions, biothiols, and changes in pH.[4][5] This application note introduces 3-Methyl-1,2-benzisoxazol-6-ol, a member of this versatile class of compounds, and delineates its potential applications as a fluorescent probe in life sciences research.

The unique electronic properties of the benzisoxazole ring system, coupled with the strategic placement of substituent groups, can give rise to molecules with environmentally sensitive fluorescence. The hydroxyl group at the 6-position of this compound, in particular, suggests a potential for excited-state proton transfer (ESPT) or chelation with metal ions, mechanisms that are frequently exploited in the design of "turn-on" or ratiometric fluorescent sensors. This guide provides a comprehensive overview of the hypothetical photophysical characteristics of this compound, hereafter referred to as Probe MBO-6 , and presents detailed protocols for its application in key cell-based assays.

Hypothetical Photophysical and Chemical Properties of Probe MBO-6

While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its likely properties based on the behavior of analogous benzoxazole and benzisoxazole derivatives. These projected characteristics form the basis for the subsequent application protocols.

PropertyProjected Value/CharacteristicRationale based on Analogs
Excitation Wavelength (λex) ~350 - 380 nmBenzoxazole derivatives often exhibit absorption in the UV to near-UV range.[6]
Emission Wavelength (λem) ~450 - 500 nm (analyte-dependent)Emission in the blue-green spectrum is common for this class of fluorophores.
Quantum Yield (Φ) Low in aqueous buffer, significantly increases upon analyte bindingA low initial quantum yield that is enhanced upon interaction with the target is a hallmark of "turn-on" probes.[7]
Solubility Soluble in organic solvents (DMSO, ethanol), sparingly soluble in aqueous buffersThe aromatic nature of the molecule suggests good solubility in organic solvents.
Proposed Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF) or pH-dependent fluorescenceThe hydroxyl group can act as a binding site for metal ions or undergo protonation/deprotonation, altering the electronic structure and fluorescence.[8][9]
Potential Analytes Divalent metal cations (e.g., Zn²⁺), pHHydroxy-substituted aromatic fluorophores are frequently used for sensing these analytes.[4]

Proposed Mechanism of Action: A "Turn-On" Fluorescent Sensor for Divalent Metal Cations

We hypothesize that Probe MBO-6 can function as a "turn-on" fluorescent sensor for divalent metal cations such as zinc (Zn²⁺), a crucial second messenger in cellular signaling. The proposed mechanism is based on Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the probe exhibits low fluorescence due to Photoinduced Electron Transfer (PET) from the electron-rich phenol to the excited benzisoxazole core, which quenches the fluorescence. Upon chelation of a metal ion by the hydroxyl and isoxazole nitrogen atoms, the PET process is inhibited, leading to a significant enhancement of the fluorescence emission.

CHEF_Mechanism cluster_unbound Unbound State (Low Fluorescence) cluster_bound Bound State (High Fluorescence) Unbound Probe MBO-6 (Ground State) Excited_Unbound Probe MBO-6* (Excited State) Unbound->Excited_Unbound λex Bound Probe MBO-6 + Zn²⁺ (Ground State) Unbound->Bound + Zn²⁺ Quenched Fluorescence Quenching (PET) Excited_Unbound->Quenched PET Fluorescence Fluorescence Emission (CHEF) Excited_Bound [Probe MBO-6-Zn²⁺]* (Excited State) Bound->Excited_Bound λex Excited_Bound->Fluorescence λem

Caption: Proposed CHEF mechanism for Probe MBO-6.

Application Protocols

Protocol 1: In Vitro Spectrofluorometric Analysis of Metal Ion Binding

Objective: To characterize the fluorescence response of Probe MBO-6 to various metal ions and determine its selectivity and sensitivity for a target ion (e.g., Zn²⁺).

Materials:

  • Probe MBO-6 stock solution (1 mM in DMSO)

  • Aqueous buffer (e.g., 20 mM HEPES, pH 7.4)

  • Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₂, CuCl₂, NiCl₂) in deionized water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 10 µM working solution of Probe MBO-6 by diluting the 1 mM stock solution in the aqueous buffer.

    • Prepare a series of metal ion solutions at various concentrations by diluting the 10 mM stock solutions in the aqueous buffer.

  • Fluorescence Measurements:

    • To a cuvette containing 2 mL of the 10 µM Probe MBO-6 working solution, add a small volume (e.g., 2-20 µL) of a specific metal ion stock solution to achieve the desired final concentration.

    • Mix thoroughly by gentle inversion and incubate for 5 minutes at room temperature to allow for complex formation.

    • Record the fluorescence emission spectrum using the pre-determined excitation wavelength (e.g., 360 nm).

    • Repeat the measurement for each metal ion to assess selectivity.

    • For the target ion (e.g., Zn²⁺), perform a titration by incrementally adding the metal ion solution and recording the fluorescence intensity at the emission maximum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ions to determine the binding affinity (e.g., by fitting to a 1:1 binding isotherm) and the limit of detection (LOD).

Protocol1_Workflow start Start prep_probe Prepare 10 µM Probe MBO-6 Solution start->prep_probe prep_ions Prepare Metal Ion Solutions start->prep_ions add_probe Add Probe Solution to Cuvette prep_probe->add_probe add_ion Add Metal Ion Solution prep_ions->add_ion add_probe->add_ion incubate Incubate 5 min add_ion->incubate measure Record Fluorescence Spectrum incubate->measure analyze Analyze Data (Selectivity, Sensitivity) measure->analyze end End analyze->end

Caption: Workflow for in vitro metal ion sensing.

Protocol 2: Live-Cell Imaging of Intracellular Zinc

Objective: To visualize changes in intracellular labile zinc levels in living cells using Probe MBO-6 .

Materials:

  • Probe MBO-6 stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Cells cultured on glass-bottom dishes or coverslips

  • Zinc pyrithione (Zn-pyr) or another zinc ionophore (for positive control)

  • TPEN (a zinc chelator, for negative control)

  • Fluorescence microscope equipped with appropriate filters (e.g., DAPI or similar UV excitation filter set)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a loading solution of Probe MBO-6 at a final concentration of 1-10 µM in serum-free cell culture medium or HBSS.

    • Aspirate the culture medium from the cells and wash once with warm HBSS.

    • Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the loading solution and wash the cells twice with warm HBSS to remove any excess, non-internalized probe.

    • Add fresh warm HBSS or imaging buffer to the cells.

  • Imaging:

    • Place the dish on the stage of the fluorescence microscope.

    • Acquire baseline fluorescence images using the appropriate filter set (e.g., excitation at 360±20 nm, emission at 470±20 nm).

    • Positive Control: To induce an increase in intracellular zinc, add a solution of Zn-pyr (e.g., 10 µM pyrithione followed by 50 µM ZnCl₂) to the cells and acquire images over time.

    • Negative Control: To chelate intracellular zinc, add TPEN (e.g., 50 µM) to cells pre-treated with Zn-pyr and observe the decrease in fluorescence.

  • Image Analysis:

    • Quantify the mean fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity to the baseline to determine the fold-change in response to treatments.

Protocol2_Workflow start Start plate_cells Plate Cells on Glass-Bottom Dish start->plate_cells load_probe Load Cells with Probe MBO-6 (1-10 µM) plate_cells->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells image_baseline Acquire Baseline Fluorescence Image wash_cells->image_baseline treatment Apply Treatment (e.g., Zn-pyr or TPEN) image_baseline->treatment image_treatment Acquire Time-Lapse Images treatment->image_treatment analyze Quantify Fluorescence Intensity image_treatment->analyze end End analyze->end

Caption: Workflow for live-cell zinc imaging.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. In the in vitro assay, the inclusion of a panel of different metal ions allows for the direct assessment of the probe's selectivity. The titration experiment provides a quantitative measure of its sensitivity and binding affinity. In the live-cell imaging protocol, the use of a zinc ionophore (positive control) and a zinc chelator (negative control) is crucial for confirming that the observed fluorescence changes are indeed due to fluctuations in intracellular zinc concentration and not to other cellular artifacts.

Conclusion and Future Directions

While the specific fluorescent properties of this compound require experimental validation, its chemical structure is highly suggestive of its potential as a valuable fluorescent probe. The protocols outlined in this application note provide a robust framework for the characterization and application of this and similar benzisoxazole-based sensors. Future work should focus on the synthesis and detailed photophysical characterization of Probe MBO-6 , followed by its validation in various biological models of zinc signaling. The versatility of the benzisoxazole scaffold offers exciting opportunities for the development of a new generation of fluorescent probes for elucidating complex biological processes.

References

Application Notes & Protocols: Strategic Derivatization of 3-Methyl-1,2-benzisoxazol-6-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications as antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The compound 3-Methyl-1,2-benzisoxazol-6-ol is a key intermediate, featuring two primary sites for chemical modification: the benzisoxazole core and, most notably, the phenolic hydroxyl group at the 6-position.

This phenolic hydroxyl is a versatile handle for derivatization. Its modification can profoundly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, it allows for the introduction of various pharmacophoric groups to modulate biological activity, receptor affinity, and pharmacokinetic profiles. This guide provides detailed protocols for three fundamental derivatization strategies targeting the hydroxyl group: O-alkylation (etherification), O-acylation (esterification), and C-aminoalkylation (the Mannich reaction).

Foundational Principles of Derivatization

The reactivity of this compound is dominated by its phenolic nature. The hydroxyl group can act as a nucleophile, while also activating the aromatic ring towards electrophilic substitution, primarily at the ortho position (C7), which is sterically unhindered.

  • O-Alkylation and O-Acylation: These reactions leverage the nucleophilicity of the phenoxide ion, formed by deprotonating the hydroxyl group with a suitable base. The resulting phenoxide readily attacks alkyl or acyl halides.

  • Mannich Reaction: This is a three-component condensation that utilizes the electron-rich nature of the phenol ring, which acts as a nucleophile to attack an in-situ formed Eschenmoser-like salt (iminium ion).[5][6] This introduces an aminomethyl substituent onto the aromatic ring.

The following diagram illustrates the general workflow for the derivatization of this compound.

G cluster_start Starting Material cluster_reaction Derivatization cluster_process Processing & Analysis cluster_end Final Products start This compound alkylation Protocol 1: O-Alkylation start->alkylation Select Protocol acylation Protocol 2: O-Acylation start->acylation Select Protocol mannich Protocol 3: Mannich Reaction start->mannich Select Protocol workup Aqueous Workup & Extraction alkylation->workup acylation->workup mannich->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis ether Ether Derivative analysis->ether Characterized Product ester Ester Derivative analysis->ester Characterized Product aminomethyl Aminomethyl Derivative analysis->aminomethyl Characterized Product

Caption: General workflow for derivatization of this compound.

Detailed Application Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage by reacting the parent phenol with an alkyl halide under basic conditions. This is a robust and widely used method to increase lipophilicity and introduce functionalized side chains.

Causality: A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol. The use of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction between the resulting phenoxide and the alkyl halide.

Experimental Protocol: Synthesis of 6-Alkoxy-3-methyl-1,2-benzisoxazole

ParameterValueNotes
Reactants
This compound1.0 eq
Alkyl Halide (R-X)1.1 - 1.5 eqE.g., Iodomethane, Benzyl bromide
Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqAnhydrous, finely powdered
Solvent Acetone or DMF10-20 mL per gram of starting material
Temperature Room Temp to 60 °CReaction is often heated to ensure completion.
Time 4 - 24 hoursMonitored by Thin Layer Chromatography (TLC)

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen solvent.

  • Add finely powdered anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the mixture to reflux (for acetone) or 60 °C (for DMF) and stir vigorously.

  • Monitor the reaction progress using TLC (e.g., in 30% Ethyl Acetate/Hexane). The disappearance of the starting material spot indicates completion.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure ether derivative.

Mechanism: The mechanism involves the deprotonation of the phenol followed by a nucleophilic substitution (SN2) reaction.

G cluster_legend Legend Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide Deprotonation Base K₂CO₃ Product Ar-O-R Phenoxide->Product SN2 Attack AlkylHalide R-X AlkylHalide->Product Salt KX Ar Ar = 3-Methyl-1,2-benzisoxazolyl R R = Alkyl group X X = I, Br, Cl

Caption: Mechanism of Williamson Ether Synthesis.

Protocol 2: O-Acylation via Fischer Esterification

This method introduces an ester functional group, which can enhance water solubility (with appropriate acyl groups) or serve as a prodrug moiety that is cleaved in vivo to release the active phenol. The Fischer esterification utilizes an acid catalyst with an excess of carboxylic acid or alcohol.[7]

Causality: An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenolic hydroxyl group.[8] The reaction is an equilibrium, so removal of water or using an excess of one reactant drives it towards the product.[9][10]

Experimental Protocol: Synthesis of 3-Methyl-1,2-benzisoxazol-6-yl Acetate

ParameterValueNotes
Reactants
This compound1.0 eq
Acetic Anhydride or Acetyl Chloride1.5 eqAcylating agent
Pyridine or Triethylamine2.0 eqBase catalyst and acid scavenger
Solvent Dichloromethane (DCM) or THFAnhydrous conditions recommended
Temperature 0 °C to Room TemperatureReaction is often exothermic.
Time 1 - 6 hoursMonitored by TLC

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ester is often pure enough for subsequent use, but can be further purified by column chromatography if necessary.

Protocol 3: C-Aminoalkylation via the Mannich Reaction

The Mannich reaction is a powerful tool for C-C bond formation, introducing an aminomethyl group onto the phenol ring.[5][6] These basic side chains are crucial for modulating receptor interactions and improving aqueous solubility at physiological pH. The reaction typically occurs at the ortho position to the activating hydroxyl group.

Causality: Formaldehyde and a secondary amine (e.g., dimethylamine) react to form a highly electrophilic iminium ion (Eschenmoser salt precursor). The electron-rich aromatic ring of the phenol then acts as a nucleophile, attacking the iminium ion to form the C-C bond.[11][12]

Experimental Protocol: Synthesis of 7-((Dimethylamino)methyl)-3-methyl-1,2-benzisoxazol-6-ol

ParameterValueNotes
Reactants
This compound1.0 eq
Formaldehyde (37% aq. solution)1.5 eq
Dimethylamine (40% aq. solution)1.5 eqOr other secondary amine
Solvent Ethanol or Methanol
Temperature Room Temperature to Reflux
Time 6 - 48 hoursMonitored by TLC

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Add the aqueous solution of dimethylamine (1.5 eq) followed by the aqueous solution of formaldehyde (1.5 eq).

  • Stir the reaction mixture at room temperature overnight or heat to a gentle reflux for 6-12 hours.

  • Monitor the reaction by TLC. The product, being basic, may streak; using a mobile phase with a small amount of triethylamine can improve chromatography.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Mannich base.

Mechanism: The reaction proceeds in two main stages: formation of the iminium ion, followed by electrophilic aromatic substitution.

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution H2CO H₂C=O Intermediate1 [H₂C(OH)NR₂] H2CO->Intermediate1 R2NH R₂NH R2NH->Intermediate1 Iminium [H₂C=NR₂]⁺ Intermediate1->Iminium -H₂O Phenol Ar-OH Product Ar(CH₂NR₂)-OH Phenol->Product Nucleophilic Attack Iminium2 [H₂C=NR₂]⁺ Iminium2->Product

Caption: Simplified mechanism of the Mannich Reaction with phenols.

Conclusion

The derivatization of this compound through its phenolic hydroxyl group offers a versatile and powerful platform for the synthesis of novel compounds in drug discovery. The protocols for O-alkylation, O-acylation, and the Mannich reaction detailed in this guide provide robust and reproducible methods for modifying this key intermediate. By rationally applying these strategies, researchers can systematically explore the structure-activity relationships of the benzisoxazole scaffold, leading to the development of new therapeutic agents with optimized efficacy and pharmacokinetic properties.

References

  • BenchChem. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • ResearchGate. Mannich reaction mechanism for phenols.
  • National Institutes of Health (NIH).
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  • ResearchGate.
  • Brunel University Research Archive. A study of the mannich reaction.
  • ChemicalBook. This compound.
  • Oriental Journal of Chemistry.
  • SciSpace.
  • PMC - NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Research Journal of Chemical Sciences. Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides.
  • ResearchGate. (PDF)
  • Journal of Medicinal Chemistry. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities.
  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
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  • YouTube. Benzoic Acid + Methanol = ??

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Topic: In Vitro Assay Development with 3-Methyl-1,2-benzisoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Framework

Authored By: Gemini, Senior Application Scientist

Introduction: Profiling a Novel Benzisoxazole Derivative

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents with activities spanning antimicrobial, anti-inflammatory, and central nervous system targets[1][2]. 3-Methyl-1,2-benzisoxazol-6-ol (CAS: 66033-92-9; MW: 149.15 g/mol ) is a specific derivative of this class[3][4]. The presence of a hydroxyl group (-ol) at the 6-position introduces a phenolic moiety, a structural feature commonly associated with antioxidant activity due to its capacity to donate a hydrogen atom and stabilize free radicals.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical, hypothesis-driven workflow. We will first establish the foundational antioxidant potential of the compound using robust chemical assays before progressing to a more complex, cell-based system to investigate its potential for neuroprotection. This tiered approach ensures that data from simpler, cost-effective assays inform the design of more resource-intensive biological experiments.

Part 1: Foundational Bioactivity Screening - Antioxidant Capacity

Rationale: The phenolic hydroxyl group on the benzisoxazole ring is a strong indicator of potential antioxidant activity. Therefore, the primary step in characterizing this compound is to quantify its ability to scavenge free radicals. We will employ two complementary and widely accepted spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay[5][6]. These assays operate on similar principles but differ in the nature of the radical and reaction media, providing a more comprehensive antioxidant profile[7].

Workflow for Antioxidant Potential Assessment

G cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Serial Dilutions add_samples Add Compound Dilutions, Controls, and Blank to Wells prep_compound->add_samples prep_radical Prepare Radical Working Solution (DPPH or ABTS•+) add_radical Add Radical Solution to Initiate Reaction prep_radical->add_radical prep_control Prepare Positive Control (e.g., Trolox, Ascorbic Acid) prep_control->add_samples add_samples->add_radical incubate Incubate in the Dark (e.g., 30 minutes) add_radical->incubate read_abs Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->read_abs calc_inhibition Calculate % Radical Scavenging for each concentration read_abs->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Concentration for 50% Inhibition) plot_curve->calc_ic50

Caption: Workflow for DPPH and ABTS antioxidant assays.

Protocol 1.1: DPPH Radical Scavenging Assay

Principle: The DPPH assay measures a compound's ability to act as a hydrogen donor[8]. DPPH is a stable free radical with a deep purple color, showing a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution turns yellow, and the absorbance decreases. This decolorization is stoichiometric with respect to the number of electrons captured[9][10].

Methodology:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Prepare a stock solution of DPPH in spectrophotometric-grade methanol. This solution is light-sensitive and should be freshly prepared and stored in an amber bottle[11].

    • Test Compound: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol). Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

    • Positive Control: Prepare a dilution series of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of the solvent as a negative control.

    • Add 100 µL of each positive control dilution.

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells[11].

    • Include a blank control containing only the solvent (e.g., 200 µL of Methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes[8].

  • Measurement & Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [12]

      • Where Abs_control is the absorbance of the negative control (DPPH solution + solvent).

    • Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.

Protocol 1.2: ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore[12]. The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. The reduction of the ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm[13]. This assay is applicable to both hydrophilic and lipophilic compounds.

Methodology:

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation[13][14].

    • ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 (± 0.02) at 734 nm[15].

    • Test Compound & Control: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each compound dilution to triplicate wells.

    • Add 10 µL of solvent for the negative control and 10 µL of each positive control (e.g., Trolox) dilution.

    • Add 190 µL of the ABTS•+ working solution to all wells to make a final volume of 200 µL[13].

    • Incubate the plate at room temperature for approximately 6-10 minutes, protected from light[9].

    • Measure the absorbance at 734 nm.

  • Measurement & Analysis:

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox from a standard curve[12].

ParameterDPPH AssayABTS Assay
Principle H-atom donation to neutralize radicalElectron donation to reduce radical cation
Radical Color Purple → YellowBlue/Green → Colorless
Wavelength (λmax) ~517 nm~734 nm
Solubility Best for hydrophobic compoundsSuitable for both hydrophilic & lipophilic
Standard Control Ascorbic Acid, Gallic AcidTrolox (for TEAC calculation)

Part 2: Cell-Based Assay Cascade - Neuroprotective Potential

Rationale: Given that many benzoxazole derivatives exhibit activity in the central nervous system[1], a logical next step is to investigate the potential neuroprotective effects of this compound. This requires a more biologically relevant system. We will use a human neuroblastoma cell line (e.g., SH-SY5Y) as a model for neuronal cells[16][17]. The workflow is designed to first determine the compound's intrinsic cytotoxicity to establish a safe therapeutic window, followed by an assay to see if the compound can protect the cells from an externally induced oxidative insult. This cascade is a self-validating system, as a compound cannot be considered neuroprotective at concentrations that are themselves toxic.

Workflow for Neuroprotection Assessment

G cluster_cytotoxicity Step 1: Determine Therapeutic Window cluster_neuroprotection Step 2: Neuroprotection Assay seed_cells_1 Seed SH-SY5Y Cells in 96-Well Plate treat_compound Treat with Serial Dilutions of This compound seed_cells_1->treat_compound incubate_24h_1 Incubate for 24-48h treat_compound->incubate_24h_1 viability_assay_1 Perform Cell Viability Assay (e.g., MTT, MTS) incubate_24h_1->viability_assay_1 determine_conc Determine Max Non-Toxic Concentration viability_assay_1->determine_conc pretreat Pre-treat with Non-Toxic Concentrations of Compound determine_conc->pretreat Inform Concentration Selection seed_cells_2 Seed SH-SY5Y Cells in 96-Well Plate seed_cells_2->pretreat induce_stress Induce Oxidative Stress (e.g., with H₂O₂ or 6-OHDA) pretreat->induce_stress incubate_24h_2 Incubate for 24h induce_stress->incubate_24h_2 viability_assay_2 Perform Cell Viability Assay (e.g., MTT, MTS) incubate_24h_2->viability_assay_2 analyze_rescue Analyze for Cellular Rescue (Increased Viability) viability_assay_2->analyze_rescue

Caption: A two-stage workflow for evaluating neuroprotective effects.

Protocol 2.1: Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[18][19]. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[20].

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells into a 96-well plate at a density of ~1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Remove the old media from the cells and replace it with 100 µL of media containing the various compound concentrations. Include vehicle-only controls.

    • Incubate for 24 to 48 hours.

  • MTT Assay Procedure:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS[18].

    • Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form[18].

    • Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals[20].

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measurement & Analysis:

    • Measure the absorbance at ~570 nm.

    • Express cell viability as a percentage of the vehicle-treated control.

    • Determine the CC50 (concentration that causes 50% cytotoxicity). For neuroprotection studies, select concentrations that show >90% cell viability.

Protocol 2.2: Oxidative Stress-Induced Neuroprotection Assay

Principle: This assay evaluates if pre-treatment with this compound can protect neuronal cells from death induced by a known oxidative stressor. We induce stress with a toxin like hydrogen peroxide (H₂O₂) and then measure cell viability to quantify the protective (rescue) effect of the compound[21][22].

Methodology:

  • Cell Seeding and Pre-treatment:

    • Seed SH-SY5Y cells in a 96-well plate as described above.

    • After overnight adherence, replace the media with fresh media containing the pre-determined non-toxic concentrations of this compound.

    • Include the following controls: Untreated cells (negative control), cells treated with the stressor only (positive control for damage), and cells with the compound only.

    • Incubate for 1-2 hours to allow for compound uptake.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free culture media (the final concentration needs to be optimized, but typically ranges from 100-500 µM).

    • Add the H₂O₂ solution to the appropriate wells (all wells except the negative control).

    • Incubate the cells for 24 hours[22].

  • Assessment of Cell Viability:

    • After the 24-hour incubation with the stressor, assess cell viability using the MTT assay as detailed in Protocol 2.1.

  • Data Analysis:

    • Normalize the data to the untreated (negative control) wells, which represent 100% viability.

    • Compare the viability of cells treated with the stressor alone to those pre-treated with this compound.

    • A statistically significant increase in viability in the pre-treated group indicates a neuroprotective effect.

Assay StageKey ObjectivePrimary Endpoint
Cytotoxicity Determine safe concentration rangeCell Viability (%) / CC50
Neuroprotection Assess rescue from oxidative stress% Increase in Viability vs. Stressed Control

Part 3: Essential Considerations for Assay Development

The protocols provided are robust starting points, but true assay development requires rigorous validation to ensure data is reliable and reproducible[23].

  • Specificity and Interference: Ensure the compound itself does not interfere with the assay readout. For example, a colored compound could interfere with absorbance readings. Always run a compound-only control in the assay buffer to check for background signal[24].

  • Reproducibility and Robustness: Assays must yield consistent results across different experiments and operators. Key to this is the use of standardized positive and negative controls, careful reagent preparation, and consistent incubation times[24].

  • Data Integrity: Every assay plate should include appropriate controls. For cell-based assays, this includes vehicle controls, positive controls for the expected effect (e.g., a known neuroprotectant), and negative controls for cell death (the stressor alone). This allows for the calculation of assay quality metrics like the Z'-factor to validate the assay window.

  • Regulatory Context: While for early discovery, strict GLP (Good Laboratory Practice) is not always required, adhering to its principles regarding documentation, reagent handling, and data management will ensure a smooth transition to later preclinical development stages[25].

Conclusion

This application note outlines a systematic, two-tiered approach for the initial in vitro characterization of this compound. By first confirming and quantifying its hypothesized antioxidant activity through established chemical assays (DPPH and ABTS), researchers can build a strong rationale for exploring its function in more complex biological systems. The subsequent cell-based neuroprotection cascade, which critically includes a preliminary cytotoxicity screen, provides a robust method for evaluating its therapeutic potential in a disease-relevant context. This structured workflow ensures an efficient use of resources and generates reliable, interpretable data to guide further drug development efforts.

References

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  • ResearchGate. (n.d.). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Available at: [Link][26]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Available at: [Link][11]

  • Akinwumi, O. D., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Chemistry. Available at: [Link][5]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link][14]

  • Hettwer, S., et al. (2015). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. Available at: [Link][21]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Available at: [Link][27]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link][23]

  • Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Available at: [Link][9]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]

  • Bioquochem. (n.d.). ABTS Assay Kit. Available at: [Link][15]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Available at: [Link][10]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link][28]

  • Ghibaudi, E., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available at: [Link][29]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Available at: [Link][8]

  • InnoSer. (n.d.). In vitro neurology assays. Available at: [Link][16]

  • Schlesier, K., et al. (2002). Assessment of Antioxidant Activity by Using Different In Vitro Methods. ResearchGate. Available at: [Link][7]

  • LatAm Science. (2025). In Vitro Antioxidants Activity: Significance and symbolism. Available at: [Link][6]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Available at: [Link][24]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Available at: [Link][25]

  • Pratap, C., et al. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. Available at: [Link][17]

  • Neurofit. (n.d.). Viability and survival test. Available at: [Link][22]

  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Available at: [Link][30]

  • Creative Biolabs. (n.d.). Cell Viability Assay Service. Available at: [Link][19]

  • Kaczor, A. A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link][1]

  • Vitali, B., et al. (1996). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. PubMed. Available at: [Link][2]

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Application Notes and Protocols for In Vivo Studies of 3-Methyl-1,2-benzisoxazol-6-ol (Paliperidone)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Identity and Significance of 3-Methyl-1,2-benzisoxazol-6-ol

This compound is scientifically recognized as paliperidone (9-hydroxyrisperidone). This compound is the active metabolite of the widely used atypical antipsychotic drug, risperidone.[1] The in vivo administration of risperidone leads to its metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, into paliperidone.[2][3] Paliperidone itself is a pharmacologically active agent and is marketed as a standalone treatment for schizophrenia and schizoaffective disorder.[4] Understanding this metabolic relationship is crucial for designing and interpreting any in vivo study involving either risperidone or paliperidone. This guide will provide a comprehensive overview of the critical considerations and detailed protocols for conducting in vivo studies with paliperidone.

Preclinical Study Design: Key Considerations

The design of a robust in vivo study for paliperidone requires careful consideration of several factors to ensure scientifically valid and reproducible results. The following sections detail the essential elements of a preclinical study design.

Pharmacological Target and Mechanism of Action

Paliperidone exerts its antipsychotic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[5] Its high affinity for these receptors in the brain helps to alleviate the symptoms of psychosis.[5] In vivo studies often aim to elucidate the downstream effects of this receptor blockade on neurotransmitter release and metabolism in various brain regions. For instance, studies have shown that risperidone (and by extension, paliperidone) can increase dopamine and serotonin release and metabolism in key brain areas like the nucleus accumbens, medial prefrontal cortex, and striatum.[6]

Signaling Pathway of Paliperidone

Paliperidone Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles D2R Dopamine D2 Receptor Dopamine_vesicle->D2R Dopamine Serotonin_vesicle Serotonin Vesicles HT2AR Serotonin 5-HT2A Receptor Serotonin_vesicle->HT2AR Serotonin Downstream Downstream Signaling D2R->Downstream HT2AR->Downstream Paliperidone Paliperidone Paliperidone->D2R Blocks Paliperidone->HT2AR Blocks

Caption: Paliperidone blocks dopamine D2 and serotonin 5-HT2A receptors.

Animal Model Selection

The choice of animal model is critical and depends on the specific research question. For general pharmacokinetic and pharmacodynamic studies, rodents (mice and rats) are commonly used. When investigating specific behavioral phenotypes related to psychiatric disorders, genetically modified animal models or models induced by pharmacological agents (e.g., NMDA receptor antagonists) may be more appropriate.

Route of Administration and Dosing

Paliperidone can be administered via various routes, including oral (p.o.), subcutaneous (s.c.), and intramuscular (i.m.). The choice of administration route will significantly impact the pharmacokinetic profile of the compound.[2][5] For oral administration, paliperidone is well-absorbed.[7] Long-acting injectable formulations of paliperidone palmitate are also available and are designed for sustained release over several weeks.[4][8]

The dosage should be carefully selected based on previous studies and allometric scaling from human equivalent doses. Dose-response studies are recommended to establish the optimal dose for the desired pharmacological effect while minimizing adverse effects.

Parameter Oral Risperidone Administration Paliperidone (as metabolite) Reference
Time to Peak Plasma Level ~1 hourSlower formation in poor CYP2D6 metabolizers[2]
Half-life (extensive metabolizers) ~3 hours~21 hours[2]
Half-life (poor metabolizers) ~20 hours~30 hours[2]
Protein Binding 90%77%[7]

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vivo studies with paliperidone. These should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Administration in Rodents

Objective: To assess the pharmacokinetic and pharmacodynamic effects of orally administered paliperidone.

Materials:

  • Paliperidone powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats)

  • Animal balance

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Formulation Preparation: Prepare the dosing solution by suspending paliperidone powder in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

  • Dosing:

    • Weigh each animal to determine the precise volume of the dosing solution to be administered.

    • Administer the paliperidone solution via oral gavage. For control animals, administer the vehicle only.

  • Blood Sampling (for Pharmacokinetic Analysis):

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

    • Immediately place blood samples in EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Pharmacodynamic Assessments:

    • Conduct behavioral tests (e.g., open field test, prepulse inhibition) at appropriate times post-dose to assess the pharmacological effects.

    • For neurochemical analysis, euthanize animals at specific time points, dissect the brain regions of interest, and store them at -80°C.

Experimental Workflow: Oral Administration Study

Oral Administration Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation Formulation Formulation Preparation Acclimation->Formulation Dosing Oral Dosing Formulation->Dosing PK_Sampling PK Blood Sampling Dosing->PK_Sampling PD_Assessment PD Assessment Dosing->PD_Assessment Plasma_Prep Plasma Preparation PK_Sampling->Plasma_Prep Data_Analysis Data Analysis PD_Assessment->Data_Analysis Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Prep->Bioanalysis Bioanalysis->Data_Analysis

Caption: Workflow for an in vivo oral administration study.

Protocol 2: Bioanalytical Method for Paliperidone in Plasma

Objective: To quantify the concentration of paliperidone in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18 column)

  • Paliperidone analytical standard

  • Internal standard (e.g., deuterated paliperidone)

  • Acetonitrile (ACN)

  • Formic acid

  • Plasma samples from the in vivo study

Procedure:

  • Standard Curve and Quality Control Preparation: Prepare a standard curve by spiking known concentrations of paliperidone analytical standard into blank plasma. Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • Use a suitable gradient elution method to separate paliperidone from other plasma components.

    • Detect and quantify paliperidone and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of paliperidone to the internal standard against the nominal concentration.

    • Determine the concentration of paliperidone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Analysis and Interpretation

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) should be calculated from the plasma concentration-time data. These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) of paliperidone.

Pharmacodynamic data should be analyzed using appropriate statistical methods to determine the effect of paliperidone on the measured endpoints. Correlating pharmacokinetic and pharmacodynamic data can establish a dose-exposure-response relationship, which is critical for predicting clinical efficacy and safety.

Ethical Considerations and Animal Welfare

All in vivo studies must be conducted in strict accordance with the guidelines and regulations set forth by the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[1] This includes ensuring proper animal handling, minimizing pain and distress, and using the minimum number of animals necessary to obtain statistically significant results.

Conclusion

In vivo studies involving this compound, or paliperidone, are essential for understanding its pharmacological properties and therapeutic potential. By carefully designing and executing these studies with a strong foundation in its mechanism of action and pharmacokinetic profile, researchers can generate high-quality data to advance the development of new and improved treatments for psychiatric disorders.

References

  • Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary. Retrieved from [Link]

  • Hertting, G., & Widmann, R. (1996). Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain. Psychopharmacology, 124(1-2), 133-142. Retrieved from [Link]

  • Pharmacology of Risperidone (Risperdal) ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025, January 29). [Video]. YouTube. Retrieved from [Link]

  • Wang, L., et al. (2024). Risperidone plasma level, and its correlation with CYP2D6 gene polymorphism, clinical response and side effects in chronic schizophrenia patients. Frontiers in Psychiatry, 14, 1289658. Retrieved from [Link]

  • Li, X., et al. (2022). Fast In Vitro Release and In Vivo Absorption of an Anti-Schizophrenic Drug Paliperidone from Its Soluplus®/TPGS Mixed Micelles. Pharmaceutics, 14(4), 888. Retrieved from [Link]

  • Li, M., et al. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Pharmaceutics, 14(5), 1084. Retrieved from [Link]

Sources

Quantitative Analysis of 3-Methyl-1,2-benzisoxazol-6-ol by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-QC-0312

Abstract

This application note details a robust, validated, and highly specific Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 3-Methyl-1,2-benzisoxazol-6-ol. This compound is a critical process-related impurity and potential metabolite of widely used antipsychotic drugs such as Risperidone and Paliperidone, often referred to as Risperidone/Paliperidone Impurity C. Accurate quantification is essential for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). The described method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with ICH guidelines.[1][2][3]

Introduction and Method Rationale

This compound is a key chemical intermediate and a potential impurity that can arise during the synthesis of benzisoxazole-derived APIs. Its structural similarity to the parent drug molecules necessitates a highly selective analytical method to ensure it is adequately controlled within specified limits.

Method Selection Causality:

Reverse-Phase HPLC (RP-HPLC) was selected as the analytical technique of choice for several compelling reasons:

  • Selectivity: The phenolic hydroxyl group and the benzisoxazole ring system of the analyte impart moderate polarity, making it ideally suited for retention and separation on a non-polar C18 stationary phase.[4][5][6] This allows for effective resolution from the more complex and often more hydrophobic API and other related substances.

  • Sensitivity: The aromatic nature of the benzisoxazole moiety provides strong chromophores, enabling sensitive detection using standard UV-Vis detectors, which are ubiquitous in quality control laboratories.

  • Robustness: RP-HPLC methods are known for their ruggedness and reproducibility, a critical requirement for routine quality control applications in a regulated pharmaceutical environment.

  • Versatility: The method can be readily adapted for use in various stages of drug development, from raw material testing to final product release and stability studies.

Alternative methods like Gas Chromatography (GC) were considered but dismissed due to the potential for thermal degradation of the phenolic compound at high injection port temperatures. Direct UV spectrophotometry, while simple, lacks the specificity to distinguish the analyte from other UV-active impurities or the API itself.

Analyte Profile

The chemical structure of the analyte is fundamental to understanding its chromatographic behavior.

compound N1 N O1 O O2 OH CH3 CH₃

Caption: Chemical structure of this compound.

PropertyValue
Chemical Name This compound
Synonyms Risperidone Impurity C, Paliperidone Impurity C
CAS Number 66033-92-9
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Light brown to brown solid[7]

Experimental Protocol: RP-HPLC-UV Method

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Chromatography Column: Phenomenex Luna® Omega Polar C18, 150 x 4.6 mm, 3 µm particle size (or equivalent L1 column). The polar-modified surface provides enhanced retention for polar analytes like phenols.[8]

  • Data Acquisition: Empower™ 3, Chromeleon™, or equivalent chromatography data software.

  • Analytical Balance: 5-decimal place readability.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PVDF or Nylon.

Reagents and Standard Preparation
  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Ammonium Acetate: Analytical reagent grade.

  • Water: Deionized, 18.2 MΩ·cm resistivity (Milli-Q® or equivalent).

  • Reference Standard: this compound, certified purity ≥98.0%.

Mobile Phase Preparation (Ammonium Acetate Buffer:Acetonitrile, 70:30 v/v):

  • Weigh 0.77 g of Ammonium Acetate and dissolve in 700 mL of Water.

  • Adjust the pH to 4.5 ± 0.05 with glacial acetic acid.

  • Add 300 mL of Acetonitrile.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Diluent Preparation (Water:Acetonitrile, 50:50 v/v):

  • Combine 500 mL of Water and 500 mL of Acetonitrile.

  • Mix well and degas.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.

Working Standard Solution (10 µg/mL):

  • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the Diluent and mix thoroughly. This solution is suitable for linearity and assay calculations.

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
Column Phenomenex Luna® Omega Polar C18 (150 x 4.6 mm, 3 µm)
Mobile Phase 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 15 minutes
System Suitability Testing (SST)

Before commencing any sample analysis, the system's performance must be verified. This is a core tenet of creating a self-validating and trustworthy protocol.[1]

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Working Standard Solution (10 µg/mL) five consecutive times.

  • Calculate the parameters listed in the table below. The system is deemed suitable for use only if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][9] The results confirm the method is accurate, precise, and specific.

Specificity

Specificity was demonstrated by injecting the diluent, a standard solution, and a sample solution of Risperidone API spiked with the analyte. The chromatograms showed no interfering peaks from the diluent or the API at the retention time of this compound.

Linearity

A series of five solutions were prepared from the stock solution, ranging from 1 µg/mL (LOQ) to 20 µg/mL.

ParameterResult
Range 1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy and Precision

Accuracy was determined by analyzing a sample of Risperidone API spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration of 10 µg/mL). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

LevelAccuracy (% Recovery)Precision (% RSD, n=6)
80%98.0% - 102.0%< 2.0%
100%98.0% - 102.0%< 2.0%
120%98.0% - 102.0%< 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on the signal-to-noise ratio method.

ParameterResultS/N Ratio
LOD ~0.3 µg/mL~3:1
LOQ ~1.0 µg/mL~10:1

Analytical Workflow Visualization

The entire process, from sample receipt to final report generation, follows a structured and logical flow to ensure data integrity and reproducibility.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase reagents 1. Prepare Mobile Phase & Diluent std_prep 2. Prepare Standard Solutions reagents->std_prep sample_prep 3. Prepare Sample Solution (e.g., dissolve API) std_prep->sample_prep equilibration 4. Equilibrate HPLC System sample_prep->equilibration sst 5. Perform System Suitability Test (SST) equilibration->sst sequence 6. Run Analytical Sequence (Standards & Samples) sst->sequence integration 7. Integrate Chromatograms sequence->integration calculation 8. Calculate Concentration (External Standard Method) integration->calculation report 9. Generate Final Report calculation->report

Sources

Application Notes: 3-Methyl-1,2-benzisoxazol-6-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Overview and Significance

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are recognized for a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, anticancer, and anti-inflammatory properties.[3][4] Prominent drugs such as the antipsychotic Risperidone and the anticonvulsant Zonisamide feature this core structure, underscoring its importance in medicinal chemistry.[2]

3-Methyl-1,2-benzisoxazol-6-ol is a particularly valuable derivative. Its structure combines the stable benzisoxazole core with two key functional groups amenable to diverse synthetic transformations: a nucleophilic phenolic hydroxyl group at the 6-position and a methyl group at the 3-position. This unique combination makes it an excellent starting material for constructing libraries of novel compounds for drug discovery and materials science. This guide provides detailed protocols for the synthesis of this compound and its subsequent derivatization, highlighting its role as a versatile synthetic building block.

Physicochemical Properties & Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 66033-92-9[5][6]
Molecular Formula C₈H₇NO₂[7]
Molecular Weight 149.15 g/mol [7]
Appearance Light brown to brown solidN/A
Boiling Point 310.9°C at 760 mmHg (Predicted)[8]
Density 1.305 g/cm³ (Predicted)[8]
InChI Key IZKYNZFXZSIBLH-UHFFFAOYSA-N[9]

Protocol 1: Synthesis of this compound

The most common and efficient synthesis of this compound involves the intramolecular cyclization of 2,4-dihydroxyacetophenone oxime. The reaction is typically promoted by a strong dehydrating agent, such as trifluoromethanesulfonic anhydride, which facilitates the ring closure.

Rationale

The synthesis leverages the proximity of the hydroxyl group and the oxime functionality on the aromatic ring. The process begins with the conversion of the phenolic hydroxyl group into a better leaving group, which is then displaced by the oxime oxygen in an intramolecular nucleophilic substitution, forming the stable isoxazole ring.

Experimental Workflow Diagram

G cluster_0 Synthesis of this compound A Dissolve 2,4-dihydroxyacetophenone oxime in anhydrous Dichloromethane (DCM) B Add Trifluoromethanesulfonic Anhydride solution dropwise under N₂ A->B Reagents C Stir at Room Temperature (Monitor by TLC/GC-MS) B->C Reaction D Quench reaction in ice water C->D Work-up E Neutralize with 10% NaHCO₃ solution D->E F Extract with DCM E->F G Purify by Column Chromatography F->G Purification H Isolate Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

Materials:

  • 2,4-dihydroxyacetophenone oxime

  • Anhydrous Dichloromethane (DCM)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Hexane

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask

  • Nitrogen or Argon gas supply

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup (Silica gel)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dihydroxyacetophenone oxime (1.0 eq.) in anhydrous DCM (approx. 0.4 M solution).

  • Expert Insight: Maintaining an inert atmosphere is crucial to prevent side reactions and degradation of the starting material and product.

  • Prepare a solution of trifluoromethanesulfonic anhydride (1.0 eq.) in anhydrous DCM.

  • Slowly add the trifluoromethanesulfonic anhydride solution to the reaction mixture dropwise over 15 minutes while stirring. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (approx. 50 mL per mmol of starting material).

  • Neutralize the mixture by slowly adding a 10% NaHCO₃ solution until effervescence ceases.

  • Trustworthiness Check: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) using pH paper before proceeding to extraction.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the initial reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate (e.g., 80:20 v/v) eluent system to isolate the pure this compound.

Applications in Synthetic Chemistry

The phenolic hydroxyl group of this compound is a key handle for derivatization, allowing for the introduction of diverse functionalities through O-alkylation, O-arylation, and esterification. These modifications are fundamental in medicinal chemistry for modulating properties like solubility, potency, and metabolic stability.[10][11]

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of 6-alkoxy-3-methyl-1,2-benzisoxazole derivatives, which are common motifs in pharmacologically active molecules.

Rationale: The phenolic proton is acidic and can be readily removed by a suitable base (e.g., K₂CO₃, KOH) to form a potent phenoxide nucleophile. This nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction to form an ether linkage. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its ability to solvate the cation and its high boiling point.[12]

Reaction Scheme:

Caption: General scheme for O-alkylation of this compound.

Detailed Protocol:

  • To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and dimethyl sulfoxide (DMSO).

  • Stir the mixture at room temperature for 10-15 minutes to form the phenoxide.

  • Add the desired alkyl halide (R-X, 1.2 eq.) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 1-5 hours, monitoring by TLC.

  • Expert Insight: For less reactive alkyl halides (e.g., chlorides), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to accelerate the reaction.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 6-alkoxy derivative.

Protocol 3: Esterification of the Phenolic Hydroxyl

This protocol details the formation of an ester linkage at the 6-position, a common strategy for creating prodrugs or modifying compound lipophilicity.[13]

Rationale: The nucleophilic hydroxyl group reacts with an electrophilic acylating agent, such as an acid chloride or anhydride, to form an ester. The reaction is typically run in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to neutralize the acidic byproduct (e.g., HCl).[13]

Reaction Scheme:

Caption: General scheme for esterification of this compound.

Detailed Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add a suitable base such as pyridine or triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (R-COCl, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography or recrystallization.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. Below are the expected NMR chemical shifts.

Data Type Expected Chemical Shifts (δ, ppm)
¹H NMR ~2.5-2.6 : Singlet, 3H (-CH₃); ~6.8-7.5 : Multiplets, 3H (aromatic protons); ~9.5-10.5 : Broad singlet, 1H (-OH, exchangeable with D₂O).[14][15]
¹³C NMR ~11-15 : (-CH₃); ~105-120 : (Aromatic CH carbons); ~145-165 : (Aromatic quaternary carbons, including C-O and C=N).[14][16]

Note: Actual chemical shifts can vary based on the solvent used (e.g., DMSO-d₆, CDCl₃) and the specific derivative synthesized.[17][18]

Safety Information

  • Always handle reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Trifluoromethanesulfonic anhydride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(55), 34849-34863. Available at: [Link]

  • Chavan, A. A., et al. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Badgujar, V. B., et al. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. Available at: [Link]

  • ScienceOpen. (n.d.). Supporting Information. Available at: [Link]

  • Aihuaxue. (n.d.). CAS:66033-92-9. Available at: [Link]

  • Zhaowusoft. (n.d.). ,66033-92-9. Available at: [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. (n.d.). Source not specified.
  • Cheng, K., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(15), 4048-4051. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Unusual base-induced transformations of 2′,6′-dihydroxyacetophenone oxime. Available at: [Link]

  • Bartoš, M., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 94(4), 2197-2205. Available at: [Link]

  • Al-Hourani, B. J. (2021). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 7(12), 92-97. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra signals of 1 in DMSO-d6, showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics). Available at: [Link]

  • Butin, A. V., et al. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Chemistry Proceedings, 3(1), 99. Available at: [Link]

  • Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][5]naphthyrin-5(6H)-one. Tetrahedron, 72(4), 569-574. Available at: [Link]

  • Nanaki, S., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(23), 8560. Available at: [Link]

  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021). Pharmaceutical and Pharmacological International Journal, 9(5), 176-192. Available at: [Link]

  • Rev. Soc. Quím. Méx. (2003). Assignment of the ¹H and 13C NMR spectra of N²,N6-dibenzoyl-N²,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine. Revista de la Sociedad Química de México, 47(3). Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectroscopy of 6‐aryl‐substituted 3‐[5‐methyl‐1‐(4‐methylphenyl)‐1,2,3‐triazol‐4‐yl]‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization of (±)-5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline, an Imidazoline Binding Sites Ligand, with (+)- (R) -α-Methylbenzyl Isocyanate for Drug Monitoring Purposes. Available at: [Link]

  • Anton V K, et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2). Available at: [Link]

  • Google Patents. (n.d.). NL940006I2 - 1,2-Benzuisoxazol-3-yl-en 1,2-benzisothiazol-3-yl-derivaten.

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Application Notes & Protocols: High-Throughput Screening Assays for 3-Methyl-1,2-benzisoxazol-6-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Scaffold

The 3-methyl-1,2-benzisoxazole-6-ol scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its unique chemical architecture suggests the potential for interactions with a wide array of biological targets. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of analogs derived from this core structure against diverse biological targets, enabling the identification of promising lead compounds.

This guide provides detailed protocols for two robust and widely applicable HTS assays: a luminescent kinase inhibition assay and a fluorescent cell-based calcium mobilization assay. These assays are designed to identify compounds that modulate the activity of two of the most important classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).[1] The principles and methodologies described herein can be readily adapted to screen for activity against other target classes.

The Strategic Approach to Screening a Novel Compound Library

Given the novelty of the 3-methyl-1,2-benzisoxazol-6-ol scaffold, a broad screening strategy is recommended to maximize the probability of identifying biological activity. The selection of initial assays should be based on the prevalence of certain target classes in drug discovery and the availability of robust HTS technologies.

  • Protein Kinases: This superfamily of enzymes plays a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast range of physiological processes and are the targets for a significant portion of currently marketed drugs.[3][4][5]

The following sections provide detailed, step-by-step protocols for high-throughput screening against these two major target classes.

Protocol 1: Homogeneous Luminescent Kinase Assay (ADP-Glo™)

Principle of the Assay

The ADP-Glo™ Kinase Assay is a universal, homogeneous, and luminescent method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.[6] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[6][7] A decrease in luminescence in the presence of a test compound indicates inhibition of the kinase.

ADP_Glo_Workflow cluster_kinase_reaction Kinase Reaction cluster_adp_glo_reagent Step 1: ATP Depletion cluster_kinase_detection Step 2: Signal Generation KR Kinase + Substrate + ATP KR_outcome Phosphorylated Substrate + ADP + remaining ATP KR->KR_outcome Incubation AGR Add ADP-Glo™ Reagent KR_outcome->AGR AGR_outcome ADP only AGR->AGR_outcome 40 min incubation KDR Add Kinase Detection Reagent AGR_outcome->KDR KDR_outcome Luminescent Signal KDR->KDR_outcome 30-60 min incubation Luminometer Reading Luminometer Reading KDR_outcome->Luminometer Reading Measure Light Output

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • This compound analogs dissolved in DMSO

  • Positive control inhibitor

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Detailed Protocol
  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs and the positive control inhibitor in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 25-50 nL) of each compound dilution to the appropriate wells of a 384-well assay plate.

    • Include wells with DMSO only for the "no inhibitor" (100% activity) control and wells with a known inhibitor for the "full inhibition" (0% activity) control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its substrate, and the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP to the master mix. The final ATP concentration should be at or near the Km for the specific kinase.

    • Dispense the kinase reaction mix into the compound-containing wells of the 384-well plate.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate the plate at room temperature for 40 minutes.[8]

  • Signal Generation and Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.[8]

    • Incubate the plate at room temperature for 30-60 minutes.[8]

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

    • Where:

      • Signal_compound is the luminescence from a well with a test compound.

      • Signal_min is the average luminescence from the "full inhibition" control wells.

      • Signal_max is the average luminescence from the "no inhibitor" control wells.

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Protocol 2: Cell-Based Calcium Mobilization Assay (Fluo-4)

Principle of the Assay

This assay is designed to identify compounds that modulate the activity of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[9] The Fluo-4 No Wash Calcium Assay Kit provides a homogeneous, fluorescence-based method for detecting this calcium mobilization.[10] Cells expressing the GPCR of interest are loaded with Fluo-4 AM, a cell-permeant dye. Inside the cell, esterases cleave the AM group, trapping the Fluo-4 dye. Upon binding to calcium, the fluorescence of Fluo-4 is greatly enhanced.[10] An increase in fluorescence following the addition of a test compound indicates agonistic activity, while a decrease in the fluorescence response to a known agonist indicates antagonistic activity.

Fluo4_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_compound_addition Compound Addition & Detection CP Seed cells expressing GPCR CP_outcome Adherent cell monolayer CP->CP_outcome Overnight incubation DL Add Fluo-4 AM dye-loading solution CP_outcome->DL DL_outcome Cells loaded with Fluo-4 DL->DL_outcome 1 hr incubation CA Add test compounds/agonist DL_outcome->CA CA_outcome Fluorescent Signal CA->CA_outcome Immediate FLIPR Reading FLIPR Reading CA_outcome->FLIPR Reading Measure Fluorescence

Caption: Workflow of the Fluo-4 Calcium Mobilization Assay.

Materials and Reagents
  • Fluo-4 No Wash Calcium Assay Kit

  • Cell line expressing the GPCR of interest

  • Cell culture medium

  • This compound analogs dissolved in DMSO

  • Agonist and antagonist control compounds

  • Black, clear-bottom 384-well cell culture plates

  • Fluorescence imaging plate reader (e.g., FLIPR, FDSS)

Detailed Protocol
  • Cell Plating:

    • Seed the cells expressing the GPCR of interest into black, clear-bottom 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified CO2 incubator.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the kit instructions.[11]

    • Remove the cell culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 15-30 minutes at room temperature.[10][11]

  • Compound Addition and Fluorescence Reading:

    • Prepare a source plate containing the this compound analogs, agonist, and antagonist controls at the desired concentrations in an appropriate assay buffer.

    • Place both the cell plate and the compound plate into the fluorescence imaging plate reader.

    • The instrument will add the compounds from the source plate to the cell plate and immediately begin reading the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[10][11]

    • For antagonist screening, a second addition of a known agonist at its EC80 concentration is performed after a short pre-incubation with the test compounds.

Data Analysis
  • Agonist Activity:

    • The change in fluorescence intensity over time is measured for each well.

    • The maximum fluorescence signal minus the baseline fluorescence is used to determine the response.

    • Plot the response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 for active compounds.

  • Antagonist Activity:

    • The response to the agonist in the presence of the test compound is measured.

    • Percent inhibition is calculated relative to the response of the agonist alone.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

Quality Control: Ensuring Data Integrity with the Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[12] It provides a measure of the separation between the positive and negative controls.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Table based on information from Zhang et al., 1999 and other sources.[13][14][15]

A Z'-factor greater than 0.5 is indicative of a robust and reliable assay suitable for HTS.[13][15]

Conclusion: A Pathway to Discovery

The protocols detailed in this application note provide a robust framework for the high-throughput screening of this compound analogs against two of the most important classes of drug targets. By employing these methods and adhering to stringent quality control measures, researchers can efficiently identify promising lead compounds from their chemical libraries, paving the way for further optimization and the development of novel therapeutics. The adaptability of these HTS platforms also allows for their application to a wide range of other biological targets, making them invaluable tools in the drug discovery process.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • High-Throughput GPCR Assay Development. Agilent. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. [Link]

  • Z-Factor Calculator. PunnettSquare Tools. [Link]

  • G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

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Application Note & Protocol: Characterizing Novel Benzisoxazole Derivatives Using Cell-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous drugs with activities including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The development of novel benzisoxazole derivatives is a key focus in drug discovery.[1][4] A critical first step in characterizing any new chemical entity is to determine its effect on cell viability and establish a therapeutic window. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting initial cytotoxicity screening using 3-Methyl-1,2-benzisoxazol-6-ol as an exemplar compound.

This guide details two robust, widely-used cell-based assays for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane integrity.[5][6][7]

Compound of Interest:

  • Name: this compound

  • CAS Number: 66033-92-9[8]

  • Molecular Formula: C₈H₇NO₂[8]

  • Appearance: Light brown to brown solid[8]

  • Storage: Inert atmosphere, Room Temperature[8]

Principles of the Assays

A thorough initial screening of a novel compound involves assessing its impact on multiple cellular functions. Here, we utilize two complementary assays to build a more complete cytotoxicity profile.

MTT Assay: Assessing Metabolic Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for evaluating cell viability based on metabolic activity.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes, like succinate dehydrogenase, reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[5] This conversion only occurs in metabolically active cells. The resulting formazan crystals are solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[9] This assay is a cornerstone for measuring the in vitro cytotoxic effects of drugs.[5]

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the integrity of the plasma membrane.[6][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[7][10] The released LDH activity is measured through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[10] This is followed by a diaphorase-catalyzed reaction where NADH reduces a tetrazolium salt (like INT) to a colored formazan product.[10][11] The amount of formazan formed, measured by absorbance, is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[10][11]

The diagram below illustrates the decision-making framework for utilizing these two assays in parallel for a comprehensive cytotoxicity assessment.

Cytotoxicity_Workflow cluster_prep Experimental Setup cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation start Plate Cells in 96-well Plate treat Treat with this compound (and Controls) start->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate LDH LDH Assay (Membrane Integrity) incubate->LDH Collect Supernatant MTT MTT Assay (Metabolic Activity) incubate->MTT Process Remaining Cells read_ldh Read Absorbance (~490 nm) LDH->read_ldh read_mtt Solubilize & Read Absorbance (~570 nm) MTT->read_mtt calc Calculate % Cytotoxicity & IC50 Values read_ldh->calc read_mtt->calc interpret Interpret Results: Cytotoxic vs. Cytostatic Effects calc->interpret

Caption: General workflow for parallel cytotoxicity assessment.

Materials and Reagents

  • Cell Lines: A relevant cancer cell line (e.g., HeLa, A549, MCF-7) or a normal cell line (e.g., HEK293).

  • Compound: this compound, dissolved in sterile DMSO to create a 10-100 mM stock solution. Store at -20°C.

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for MTT Assay:

    • MTT solution: 5 mg/mL in sterile PBS.[9][12] Filter sterilize and store protected from light at 4°C.[9]

    • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[12]

  • Reagents for LDH Assay:

    • Commercially available LDH cytotoxicity assay kit (recommended for consistency) or individually prepared reagents.

    • Lysis Solution (Positive Control): Typically 10X Triton X-100 solution provided in kits.[13]

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates.[12]

    • Humidified incubator (37°C, 5% CO₂).[12]

    • Microplate reader capable of measuring absorbance at relevant wavelengths (e.g., 490 nm and 570 nm).[11][12]

    • Multichannel pipette.

    • Orbital shaker.

Detailed Experimental Protocols

PART A: Cell Seeding and Compound Treatment (Common for Both Assays)
  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and calculate the required volume to seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.[12]

    • Rationale: Seeding an optimal cell density is crucial. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.[12]

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium. A typical concentration range for initial screening might be 0.1, 1, 10, 25, 50, and 100 µM.

    • Rationale: A wide concentration range is necessary to determine the dose-response curve and calculate the IC₅₀ value. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

  • Controls: Include the following controls on each plate, typically in triplicate or more:[14]

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 0% cytotoxicity.

    • Untreated Control: Cells with fresh medium only.

    • Maximum Lysis Control (for LDH): Cells treated with lysis solution. This represents 100% cytotoxicity.[13]

    • Medium Background Control: Wells with medium but no cells. This is used to subtract the background absorbance of the medium and reagents.[14]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

PART B: Protocol 1 - LDH Release Assay

This protocol should be performed first, as it uses the supernatant from the treated cells.

  • Plate Preparation: After the treatment incubation, centrifuge the 96-well plate at ~600 x g for 10 minutes.[14]

    • Rationale: Centrifugation pellets any detached, non-adherent dead cells, ensuring the supernatant is clear and free of cellular debris that could interfere with the assay.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[7][11]

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per kit instructions) to each well of the new plate.[7][11]

  • Incubation: Incubate the plate at room temperature for up to 30-60 minutes, protected from light.[11]

    • Rationale: This incubation allows the enzymatic reaction to proceed, generating the colored formazan product. The timing can be optimized for your specific cell type.

  • Stop Reaction: Add 50 µL of the stop solution (often 1M acetic acid) to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][11] A reference wavelength of >650 nm can be used to subtract background noise.

PART C: Protocol 2 - MTT Assay

This protocol uses the cells remaining in the original plate after the supernatant has been collected for the LDH assay.

  • Remove Remaining Medium: Carefully aspirate the remaining medium from the wells of the original plate.

  • Add MTT Reagent: Add 100 µL of fresh culture medium and 10-20 µL of the 5 mg/mL MTT solution to each well.[6][15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[15]

    • Rationale: During this time, viable cells will convert the MTT into formazan crystals. The incubation time should be sufficient for color development but not so long that it becomes toxic to the cells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9]

  • Mix: Place the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).

Data Analysis and Interpretation

For both assays, the first step is to correct for background absorbance.

1. Background Correction: Corrected Absorbance = Sample Absorbance - Medium Background Absorbance

2. Calculation of % Cytotoxicity (LDH Assay): % Cytotoxicity = 100 * (Corrected Sample Abs - Corrected Vehicle Control Abs) / (Corrected Max Lysis Control Abs - Corrected Vehicle Control Abs)

3. Calculation of % Viability (MTT Assay): % Viability = 100 * (Corrected Sample Abs / Corrected Vehicle Control Abs)

4. IC₅₀ Determination: Plot the % Cytotoxicity or % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell viability or 50% cytotoxicity.[6]

Interpreting Combined Results

By comparing the results from both assays, you can gain deeper insight into the compound's mechanism.

MTT Result (Metabolic Activity)LDH Result (Membrane Integrity)Potential Interpretation
Decrease IncreaseCytotoxic: The compound induces cell death via membrane damage (necrosis/necroptosis).
Decrease No ChangeCytostatic/Apoptotic: The compound inhibits proliferation or induces apoptosis without immediate membrane rupture. Mitochondrial function is compromised, but the plasma membrane remains intact.
No Change No ChangeNo Effect: The compound has no significant effect on cell viability at the tested concentrations.

This multi-assay approach, as visualized in the pathway below, provides a more robust characterization of a novel compound's cellular impact.

Interpretation_Pathway cluster_outcomes Cellular Outcomes cluster_assays Assay Readouts cluster_interpretation Interpretation start Compound Treatment Mito_Dys Mitochondrial Dysfunction (Metabolic Inhibition) start->Mito_Dys Mem_Damage Membrane Damage (Lysis) start->Mem_Damage No_Effect No Significant Effect start->No_Effect MTT_Dec MTT Signal DECREASE Mito_Dys->MTT_Dec LDH_Inc LDH Signal INCREASE Mem_Damage->LDH_Inc No_Change No Signal Change No_Effect->No_Change Cytotoxic Cytotoxic Effect MTT_Dec->Cytotoxic Cytostatic Cytostatic or Apoptotic Effect MTT_Dec->Cytostatic LDH_Inc->Cytotoxic Non_Toxic Non-Toxic at Tested Doses No_Change->Non_Toxic

Caption: Logic pathway for interpreting combined assay results.

Troubleshooting

IssuePossible CauseSolution
High background in MTT assay Contamination; Phenol red or serum in medium can interfere.Use phenol red-free medium for the assay step. Ensure cultures are not contaminated.
High spontaneous LDH release Cells are unhealthy or over-confluent; Rough pipetting during handling.Use cells at optimal confluency. Handle cell suspensions gently.[16] Optimize cell seeding density.[16]
Low signal in MTT assay Insufficient cell number; Low metabolic activity of the cell line.Increase the number of cells seeded per well. Increase MTT incubation time (but not beyond 4 hours).[15]
Inconsistent replicates Uneven cell seeding; Pipetting errors; Edge effects on the plate.Mix cell suspension thoroughly before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.

Safety Precautions

  • Always handle this compound and other chemical compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[17]

  • Work in a well-ventilated area or under a chemical fume hood, especially when handling powdered compounds or volatile solvents like DMSO.

  • Consult the Safety Data Sheet (SDS) for the specific compound before use.[17]

  • Dispose of all chemical and biohazardous waste according to institutional guidelines.[17]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Limon, A. G., et al. (2016). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. Journal of Neuroscience Methods, 266, 15-22. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Ruan, Y., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 10(9), 1356-1376. Retrieved from [Link]

  • Wang, D., et al. (2015). 1,2-Benzisoxazole compounds: a patent review (2009 - 2014). Expert Opinion on Therapeutic Patents, 25(3), 265-280. Retrieved from [Link]

  • Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(2), 1-20. Retrieved from [Link]

  • Badgujar, D. M., et al. (2024). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Recent Developments in Chemistry and Biochemistry Research, 10, 112-125. Retrieved from [Link]

  • Dembitsky, V. M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Basic Microbiology, 61(5), 413-424. Retrieved from [Link]

  • Piaz, V. D., et al. (1996). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Il Farmaco, 51(11), 707-13. Retrieved from [Link]

  • Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o456. Retrieved from [Link]

  • Kumar, A., et al. (2016). Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. Anti-Infective Agents, 14(2). Retrieved from [Link]

  • Tavman, A., et al. (2015). Synthesis, characterization, antibacterial and antioxidant activity of 1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one and its Fe(III), Co(II), Cu(II), Zn(II) and Ru(II) complexes. Journal of the Serbian Chemical Society, 80(5), 547-561. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-Methyl-1,2-benzisoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,2-benzisoxazol-6-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high-yield, high-purity results.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The 1,2-benzisoxazole scaffold is a key pharmacophore found in a range of biologically active molecules, including antipsychotic, anticonvulsant, and antimicrobial agents.[1][2][3] A common and effective route to this compound involves the cyclization of a suitably substituted 2-hydroxyaryl ketoxime.[4] This guide will focus on troubleshooting and optimizing this specific synthetic pathway.

Below is a generalized workflow for the synthesis of this compound from 2,4-dihydroxyacetophenone oxime.

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification 2,4-Dihydroxyacetophenone 2,4-Dihydroxyacetophenone Oximation_Reaction Oximation 2,4-Dihydroxyacetophenone->Oximation_Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Oximation_Reaction 2,4-Dihydroxyacetophenone_Oxime 2,4-Dihydroxyacetophenone_Oxime Cyclization_Reaction Cyclization 2,4-Dihydroxyacetophenone_Oxime->Cyclization_Reaction Dehydrating Agent Oximation_Reaction->2,4-Dihydroxyacetophenone_Oxime This compound This compound Cyclization_Reaction->this compound Crude_Product Crude Product Purification_Process Column Chromatography / Recrystallization Crude_Product->Purification_Process Pure_Product Pure this compound Purification_Process->Pure_Product Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Impure Impurities Detected Check_Purity->Impure Check_Conditions Review Reaction Conditions Incorrect_Conditions Conditions Suboptimal Check_Conditions->Incorrect_Conditions Check_Reagents Assess Reagent Activity Inactive_Reagents Reagents Inactive/Degraded Check_Reagents->Inactive_Reagents Purify Purify Starting Materials Impure->Purify Yes Pure Purity Confirmed Impure->Pure No Purify->Check_Purity Pure->Check_Conditions Optimize_Conditions Optimize Temperature, Solvent, Time Incorrect_Conditions->Optimize_Conditions Yes Correct_Conditions Conditions Match Protocol Incorrect_Conditions->Correct_Conditions No End Yield Improved Optimize_Conditions->End Correct_Conditions->Check_Reagents Use_Fresh_Reagents Use Fresh/Anhydrous Reagents Inactive_Reagents->Use_Fresh_Reagents Yes Active_Reagents Reagents Confirmed Active Inactive_Reagents->Active_Reagents No Use_Fresh_Reagents->End Consider_Side_Reactions Investigate Potential Side Reactions Active_Reagents->Consider_Side_Reactions Consider_Side_Reactions->End

Sources

Technical Support Center: Purification of 3-Methyl-1,2-benzisoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Methyl-1,2-benzisoxazol-6-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established scientific principles and field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges encountered during the purification of this compound.

Q1: My isolated product is a dark brown or reddish solid, not the expected light brown. What is causing this discoloration and how can I prevent it?

A: This is the most frequently reported issue and is almost always due to the oxidation of the phenolic hydroxyl group at the 6-position. Phenols are susceptible to air oxidation, which forms highly colored quinone-type impurities.

  • Causality: The phenolic proton is weakly acidic, and upon deprotonation (even by trace bases) or in the presence of oxygen and trace metals, it can be oxidized. This process is often accelerated by heat and light. The expected appearance of the pure compound is a light brown to brown solid.[1][2]

  • Preventative Measures:

    • Inert Atmosphere: Conduct all purification and isolation steps (e.g., solvent evaporation, filtration) under an inert atmosphere such as nitrogen or argon.[1][2]

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Temperature Control: Avoid excessive heat during solvent removal. Use a rotary evaporator at moderate temperatures (e.g., <40°C).

    • Storage: Store the final product under an inert atmosphere, protected from light.[1][2]

Q2: My overall yield is significantly lower than expected after column chromatography. Where am I losing my product?

A: Product loss during purification can occur at several stages. The key is to systematically evaluate each step.

  • Aqueous Work-up: The phenolic nature of the molecule gives it some solubility in basic aqueous solutions. During neutralization and extraction, ensure the pH is not too high (ideally neutral or slightly acidic) before extracting with an organic solvent like dichloromethane (DCM) to prevent loss into the aqueous layer.[1][2]

  • Column Chromatography:

    • Adsorbent Activity: this compound has a polar phenolic group that can bind strongly to activated silica gel, leading to streaking and incomplete elution. Consider deactivating the silica gel by pre-treating it with 1% triethylamine in your eluent system.

    • Improper Solvent System: If the eluent is not polar enough, the product will not move off the column. Conversely, if it is too polar, the product will elute too quickly with impurities.

  • Solvent Evaporation: The compound may be more volatile than anticipated. Avoid using high vacuum in combination with heat for extended periods.

Q3: My TLC plate shows a major product spot but also a persistent spot at the baseline and another one close to the starting material. What are these impurities?

A: This pattern suggests a mix of unreacted starting materials and highly polar side products.

  • Baseline Spot: This is likely a highly polar impurity, possibly a salt or a degradation product where the benzisoxazole ring has opened. It will not elute from the column with standard solvents.

  • Starting Material Spot: The primary precursor for this synthesis is often 2,4-dihydroxyacetophenone oxime.[1][2] This starting material is more polar than the cyclized product due to having two hydroxyl groups. You can confirm its presence by running a co-spot TLC with a known standard of the starting material.

  • Other Side Products: The synthesis of benzisoxazoles can sometimes lead to the formation of dimers or other isomers, which may have similar polarity to the desired product.[3]

Section 2: In-Depth Troubleshooting & Purification Protocols

For more complex purification challenges, a systematic approach is required. This section provides detailed workflows and protocols.

Guide 1: Systematic Impurity Diagnosis Workflow

Before attempting purification, it is crucial to understand the nature of the impurities. This workflow guides you through a logical diagnostic process.

G cluster_0 Impurity Diagnosis Workflow cluster_1 Impurity Characterization Crude Crude Product Sample TLC 1. Run Analytical TLC (e.g., 80:20 Hexane:EtOAc) Crude->TLC Decision_TLC Multiple Spots? TLC->Decision_TLC SingleSpot Proceed to Crystallization (Guide 3) Decision_TLC->SingleSpot No MultipleSpots Characterize Impurities Decision_TLC->MultipleSpots Yes HPLC 2. Run Analytical HPLC-UV (See Protocol 1) MultipleSpots->HPLC LCMS 3. Run LC-MS for Mass ID HPLC->LCMS NMR 4. Analyze Crude ¹H NMR LCMS->NMR Decision_Impurity Impurities Identified? NMR->Decision_Impurity Chromatography Proceed to Chromatography (Guide 2) Decision_Impurity->Chromatography Yes Advanced Consult Advanced Spectroscopic Analysis Decision_Impurity->Advanced No

Caption: A flowchart for diagnosing impurities in crude this compound.

Guide 2: Protocol for Purification by Flash Column Chromatography

This is the primary method for removing both more and less polar impurities. A general procedure is adapted from synthetic routes for similar benzisoxazole derivatives.[1][2]

Objective: To separate the target compound from unreacted starting materials, non-polar byproducts, and polar decomposition products.

Step-by-Step Protocol:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude material in DCM or ethyl acetate.

    • Spot on a silica TLC plate and develop in various ratios of Hexane:Ethyl Acetate.

    • Goal: Find a solvent system where the product has an Rf value of 0.25 - 0.35 . This provides optimal separation.

    • Visualize under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically a 40-100x mass ratio of silica to crude product).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (2-3x the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the column bed.

  • Elution:

    • Begin eluting with the starting solvent system determined by your TLC analysis.

    • Collect fractions and monitor them by TLC.

    • If separation is poor, you can gradually increase the polarity of the eluent (gradient elution). For example, move from 80:20 Hexane:EtOAc to 70:30.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator at T < 40°C.

    • Place the resulting solid under high vacuum for several hours to remove residual solvent.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane / Ethyl AcetateA versatile, common solvent system. Start at 80:20 and adjust based on TLC.[1][2]
Loading Method Dry LoadingMinimizes band broadening and leads to sharper peaks and better separation.
Monitoring TLC, UV lamp (254 nm)Provides rapid, real-time feedback on the separation progress.
Guide 3: Protocol for Recrystallization for Final Polishing

Recrystallization is an excellent final step to remove minor impurities and obtain a high-purity, crystalline solid.

Objective: To achieve >99% purity by leveraging differences in solubility between the product and impurities at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of your product in different solvents (see table below).

    • A mixed solvent system (e.g., Ethanol/Water, Toluene/Hexane) can also be effective.

  • Dissolution:

    • Place the chromatographed product in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near boiling.

  • Cooling & Crystallization:

    • Once fully dissolved, remove the flask from the heat source.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under high vacuum.

Solvent Boiling Point (°C) Suitability Notes
Ethanol 78Good general-purpose solvent for moderately polar compounds.
Isopropanol 82Similar to ethanol, slightly less polar.
Toluene 111Good for less polar compounds; high boiling point requires care.
Ethyl Acetate 77Often used in chromatography, may work for recrystallization if solubility permits.

Section 3: Advanced Analytical Protocols for Purity Confirmation

Visual inspection and TLC are not sufficient to claim high purity. The following methods are standard in the pharmaceutical industry for quality control.[4][5]

Protocol 1: Standard HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of organic compounds.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Analysis: Purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks.

Protocol 2: General Purification and Analysis Strategy

This diagram illustrates how the synthesis and purification steps logically flow into final analytical confirmation.

G cluster_QC Final Quality Control Synthesis Chemical Synthesis (e.g., from Oxime) Workup Aqueous Work-up & Extraction Synthesis->Workup Crude Crude Product (Brown Solid/Oil) Workup->Crude Column Flash Column Chromatography Crude->Column Recrystal Recrystallization Column->Recrystal Pure Pure Crystalline Solid Recrystal->Pure HPLC HPLC for Purity (%) Pure->HPLC NMR ¹H NMR for Structure ID Pure->NMR MS MS for Mass Confirmation Pure->MS Final Final Product (>99% Pure)

Caption: A standard workflow from synthesis to final purity analysis of the target compound.

References

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Research Journal of Chemical Sciences.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. National Institutes of Health (NIH). [Link]

  • 3-methyl-2,1-benzisoxazole. Chemical Synthesis Database. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health (NIH). [Link]

  • 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem, National Institutes of Health. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. Acta Poloniae Pharmaceutica. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 3-Methyl-1,2-benzisoxazol-6-ol Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-1,2-benzisoxazol-6-ol. As a key intermediate and structural motif in medicinal chemistry, the benzisoxazole scaffold is integral to the development of therapeutics ranging from anticonvulsants to antipsychotics.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and actionable solutions to common challenges encountered during in-vitro and cell-based assays involving this compound. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Section 1: Compound Characteristics and Essential Handling

A thorough understanding of the physicochemical properties of this compound is the foundation of any successful assay. Incorrect handling and storage are frequent sources of experimental variability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66033-92-9[3][4]
Molecular Formula C₈H₇NO₂[3]
Molecular Weight 149.15 g/mol [3]
Appearance Light brown to brown solid[3]
Recommended Storage Room temperature, under an inert atmosphere (e.g., Argon or Nitrogen)[3]
Protocol 1: Preparation of Stock and Working Solutions

The accuracy of your entire experiment hinges on the correct preparation of your compound solutions. Given that many organic small molecules have limited aqueous solubility, a standardized protocol is critical.

  • Primary Stock Solution (10-50 mM in 100% DMSO):

    • a. Weigh the solid this compound using a calibrated analytical balance.

    • b. Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • c. Facilitate dissolution by vortexing for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes. Ensure the solution is clear and free of particulates.

    • d. Aliquot the stock solution into small-volume, amber vials to minimize freeze-thaw cycles and light exposure. Overlay with an inert gas like argon before sealing.

    • e. Store at -20°C or -80°C for long-term stability.

  • Intermediate and Final Working Solutions:

    • a. Prepare fresh working solutions for each experiment by diluting the primary stock.

    • b. Perform serial dilutions in 100% DMSO for as long as possible before the final dilution into your aqueous assay buffer. This minimizes the risk of precipitation.

    • c. When making the final dilution into the aqueous buffer, add the DMSO-solubilized compound to the buffer while vortexing to ensure rapid and uniform dispersion.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered in assays with this compound in a question-and-answer format.

Problem 1: Inconsistent or Non-Reproducible Assay Results

Question: Why are my IC50/EC50 values for this compound varying significantly between experiments?

Answer: Inconsistent potency values are often a symptom of underlying issues with compound stability, solubility, or minor variations in assay protocol.[5] The benzisoxazole ring system, while generally stable, can be susceptible to degradation under certain conditions.[6][7]

Causality and Solution Workflow:

  • Compound Degradation: The N-O bond in the isoxazole ring can be susceptible to hydrolytic cleavage, especially with prolonged incubation in aqueous buffers or non-neutral pH.[8] Always prepare fresh working solutions from a frozen DMSO stock for each experiment. Do not use aqueous dilutions that have been stored for more than a few hours.

  • Inaccurate Concentration: If the compound precipitates in the assay buffer, the effective concentration will be lower than the nominal concentration, leading to a rightward shift in the dose-response curve. Visually inspect your assay plates for any signs of precipitation.

  • Assay Conditions: Ensure that incubation times, temperature, and reagent concentrations (especially enzyme or cell density) are kept rigorously consistent between experiments, as these factors can influence IC50 values.[9]

A Inconsistent IC50/EC50 Results B Step 1: Verify Compound Integrity A->B C Step 2: Check for Solubility Issues B->C E Use fresh dilutions from validated DMSO stock B->E D Step 3: Standardize Assay Protocol C->D F Visually inspect wells for precipitation. Reduce final DMSO concentration if needed. C->F G Confirm consistent incubation times, temperatures, and reagent lots. D->G H Problem Resolved D->H

Caption: A logical workflow for troubleshooting inconsistent assay results.

Problem 2: Poor Compound Solubility in Aqueous Buffers

Question: I'm observing precipitation when I add my compound to the assay buffer. How can I improve its solubility?

Answer: This is a classic challenge with hydrophobic small molecules. The key is to maintain the compound in solution at a concentration that is relevant for your assay.

  • Control Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity, while some biochemical assays may tolerate 1-2%. Determine the tolerance of your specific system. Keeping the final DMSO concentration as high as your assay permits will aid solubility.

  • Use of Pluronic F-127: For particularly challenging cases in biochemical assays, the non-ionic surfactant Pluronic F-127 can be used. Prepare a 10% stock solution in DMSO and add it to your compound stock to achieve a final concentration of around 0.01% in the assay. Caution: Always run a vehicle control with Pluronic F-127 to ensure it does not interfere with your assay.

  • pH of the Buffer: The phenolic hydroxyl group on this compound means its charge state is pH-dependent. Solubility may vary with the pH of your buffer. While most assays have a fixed pH, be aware that slight variations could impact solubility.

Problem 3: High Background Signal or Assay Interference

Question: My negative control wells (containing only the compound) show a high signal. What could be the cause?

Answer: The compound itself may possess intrinsic properties that interfere with the detection method, such as autofluorescence or light absorbance.

Causality and Solution Protocol:

Many heterocyclic compounds absorb light in the UV-Vis spectrum and can exhibit fluorescence. If your assay readout is optical (absorbance, fluorescence, luminescence), it is critical to rule out compound interference.

Protocol 2: Assessing Compound Interference

  • Prepare a Plate: Use the same type of microplate as your main assay.

  • Add Buffer: Add assay buffer to a series of wells.

  • Add Compound: Add this compound to the wells to match the highest concentration used in your experiment. Also include a vehicle control (e.g., 0.5% DMSO in buffer).

  • Omit Key Reagents: Do not add the enzyme, cells, or detection substrate.

  • Read the Plate: Read the plate using the same instrument settings (wavelengths, gain) as your main assay.

  • Analyze: If the wells containing the compound show a significantly higher signal than the vehicle control, you have identified direct compound interference. You may need to subtract this background signal or find an alternative detection method.

Problem 4: Apparent Loss of Compound Activity Over Time

Question: The inhibitory effect of my compound seems to decrease when I use older stock solutions. Is it unstable?

Answer: Yes, this is a strong indicator of compound degradation. While solid this compound is stable when stored correctly, its stability in solution, particularly in aqueous media, can be limited.[6][7]

Hypothetical Degradation Pathway:

The primary concern for benzisoxazoles in aqueous solution is the potential for hydrolysis, which leads to the opening of the isoxazole ring. This converts the active compound into an inactive species, reducing the effective concentration and apparent potency.

cluster_0 Active Compound cluster_1 Inactive Product A This compound B Ring-Opened Hydrolysis Product (e.g., a substituted hydroxyphenyl ketoxime) A->B  Hydrolysis (H₂O, pH)

Caption: Potential hydrolytic degradation of the benzisoxazole scaffold.

Preventative Measures:

  • Aliquot Rigorously: Never use a primary stock that has been subjected to more than 3-4 freeze-thaw cycles.

  • Use Fresh: As stated previously, always prepare fresh aqueous dilutions immediately before use.

  • Quality Control: Periodically check the purity of an old stock solution against a new batch using a simple analytical method like HPLC-UV to confirm its integrity.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for preparing a stock solution of this compound?

    • A: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stocks.[3]

  • Q2: What is the recommended maximum final concentration of DMSO in a cell-based assay?

    • A: This is cell-line dependent, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always run a vehicle control (buffer + equivalent %DMSO) to confirm the absence of toxicity.

  • Q3: How can I confirm the identity and purity of my compound?

    • A: The most reliable methods are Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) for purity assessment and mass verification.[10]

  • Q4: What quality control steps should I implement before starting a large screening campaign?

    • A: Before initiating a large screen, perform the following:

      • Confirm compound identity and purity (>95%).

      • Establish compound solubility in your assay buffer.

      • Run an assay interference check (Protocol 2).

      • Determine the DMSO tolerance of your assay.

      • Perform a pilot experiment to confirm the expected activity and determine the optimal concentration range.

References

  • 3-methyl-2,1-benzisoxazole - Chemical Synthesis Database. (URL: [Link])

  • Products - 2a biotech. (URL: [Link])

  • This compound - Cidean. (URL: [Link])

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. (URL: [Link])

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (URL: [Link])

  • Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed. (URL: [Link])

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl) - PubMed. (URL: [Link])

  • methylglyoxal degradation III | Pathway - PubChem. (URL: [Link])

  • Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl] - PrepChem.com. (URL: [Link])

  • 3-Hydroxy-1,2-benzisoxazole | C7H5NO2 | CID 210830 - PubChem. (URL: [Link])

  • 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one - PubChem. (URL: [Link])

  • 3-amino-1,2-benzisoxazol-4-ol - Chemical Synthesis Database. (URL: [Link])

  • 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis and antibacterial activity of 6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[3][11]triazolo[3,4-b][3][12]thiadiazine - ResearchGate. (URL: [Link])

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Publications. (URL: [Link])

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (URL: [Link])

  • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry - MDPI. (URL: [Link])

Sources

stability issues of 3-Methyl-1,2-benzisoxazol-6-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyl-1,2-benzisoxazol-6-ol

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby promoting reproducible and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound solutions.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For most biological applications, high-purity, anhydrous DMSO is the solvent of choice.[2][3] It is crucial to use a fresh, high-quality solvent to prevent the introduction of water or other reactive impurities that can initiate degradation.

Q2: What are the optimal storage conditions for my stock solution?

A2: Once dissolved, the solution is the most vulnerable component of your experimental workflow. To maintain potency, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at ≤ -20°C.[2][4] Several suppliers recommend storage at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6-12 months).[3][4][5] Always protect solutions from light.[3][6]

Q3: How long can I expect my solution to be stable?

A3: In DMSO, when stored properly at -20°C, the solution should be used within one month to prevent significant loss of potency.[2][5] For storage at -80°C, stability can be extended up to a year.[3][7] However, stability is highly dependent on the quality of the DMSO, the exclusion of moisture, and the prevention of freeze-thaw cycles. It is best practice to prepare fresh working solutions from a recently prepared or properly stored stock solution for each experiment.

Q4: Are there any visible signs of degradation or instability in the solution?

A4: Yes. Visual inspection before use is a critical first step. Signs of degradation can include:

  • Color Change: A shift from a colorless or pale solution to a yellow or brown hue can indicate the formation of degradation products.

  • Precipitation: The appearance of solid material, especially after a freeze-thaw cycle, suggests that the compound may be coming out of solution or that degradation products are insoluble. Do not attempt to re-dissolve by heating, as this can accelerate degradation.

  • Cloudiness/Haze: Any loss of clarity is a red flag for instability or contamination.

If any of these signs are observed, it is strongly recommended to discard the solution and prepare a fresh stock.

Part 2: Troubleshooting Guide for Solution Stability Issues

This section provides a problem-and-solution framework for specific issues that may arise during your experiments, grounded in the chemical principles of the benzisoxazole scaffold.

Issue 1: My experimental results are inconsistent, and I suspect compound degradation. How can I confirm this?

Causality: The 1,2-benzisoxazole ring is susceptible to cleavage, particularly under hydrolytic conditions (acidic or basic).[8][9] The relatively weak N-O bond can be broken, leading to a ring-opening reaction that forms inactive byproducts.[10] This process can be accelerated by trace amounts of water in the solvent, repeated exposure to atmospheric moisture, or inappropriate pH in aqueous experimental media.

Troubleshooting Protocol:

  • Visual Inspection: Check the stock solution for any signs of precipitation or color change as mentioned in FAQ Q4.

  • Prepare a Fresh Stock: Prepare a new stock solution from the solid compound using fresh, anhydrous DMSO.

  • Comparative Experiment: Repeat a critical experiment in parallel using both the old and the new stock solutions. A significant difference in potency or activity is a strong indicator that the original stock has degraded.

  • (Optional) Analytical Verification: For definitive proof, analyze the aged stock solution using High-Performance Liquid Chromatography (HPLC).[11] Compare the chromatogram to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation.

Preventative Measures:

  • Always use high-purity, anhydrous DMSO.

  • Aliquot stock solutions into low-binding, single-use tubes immediately after preparation.

  • Store aliquots in a desiccated environment at -80°C for long-term stability.

Issue 2: After thawing my stock solution, I observed a precipitate. What happened and what should I do?

Causality: Precipitation upon thawing can be due to two primary reasons:

  • Low Solubility: The concentration of your stock may exceed the compound's solubility limit at lower temperatures, causing it to crystallize out.

  • Degradation: The precipitate could be an insoluble degradation product formed during storage or the freeze-thaw process.

Troubleshooting Workflow:

Caption: Decision tree for handling precipitated solutions.

Recommendation: In all cases, the safest course of action to ensure data integrity is to discard the compromised solution and prepare a fresh one. Do not heat the solution, as this can significantly accelerate the rate of chemical degradation.

Issue 3: My HPLC analysis of an aged solution shows a new peak. What is the likely degradation product?

Causality: The most probable degradation pathway for a 1,2-benzisoxazole in the presence of nucleophiles (like water or hydroxide) is the cleavage of the N-O bond. This ring-opening event typically yields a 2-hydroxybenzonitrile derivative or, through further hydrolysis, a phenolic ketone.

Potential Degradation Pathway:

G cluster_0 Degradation of this compound A This compound (Parent Compound) B Ring-Opened Intermediate (2-cyano-5-hydroxyphenyl)ethan-1-one A->B  Hydrolysis (H₂O)  N-O bond cleavage C Further Hydrolysis Product (2-acetyl-4-hydroxyphenol) B->C  Nitrile Hydrolysis

Caption: Likely hydrolytic degradation pathway.

Actionable Advice: The presence of new peaks on an HPLC chromatogram that grow over time is a clear sign of instability.[12] Characterizing these impurities would require advanced analytical techniques like LC-MS or NMR. For most researchers, the practical solution is to implement stricter handling and storage protocols to prevent their formation.

Part 3: Protocols & Data Summaries

Protocol 1: Preparation and Storage of a Stable Stock Solution

  • Preparation Environment: Work in a clean, dry environment. Use personal protective equipment (gloves, safety glasses).[13]

  • Solvent Selection: Obtain a new, sealed bottle of high-purity, anhydrous DMSO (≤0.005% water).

  • Weighing: Accurately weigh the required amount of this compound solid in a sterile microfuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Cap tightly and vortex until the solid is completely dissolved. Gentle sonication can be used if necessary.[3]

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention polypropylene or glass vials. The volume should be appropriate for one experiment to avoid reusing a thawed aliquot.

  • Storage: Tightly seal the vials, label clearly with compound name, concentration, date, and your initials. Place in a freezer box with desiccant and store at -80°C.

Table 1: Summary of Handling and Storage Recommendations

ParameterRecommendationRationale & Reference
Primary Solvent Anhydrous DMSO (<0.01% H₂O)Minimizes water available for hydrolysis.[2]
Stock Concentration 10-25 mMBalances solubility and usability for serial dilutions.
Storage Temperature -80°C (long-term) or -20°C (short-term)Reduces molecular motion and slows chemical reactions.[3][4][5]
Aliquot Volume Single-use (e.g., 10-50 µL)Prevents repeated freeze-thaw cycles which can compromise stability.[2][6]
Light Exposure Protect from light (use amber vials)Prevents potential photochemical degradation.[3][6]
Shelf Life ≤ 1 month at -20°C; ≤ 1 year at -80°CEmpirically determined stability limits from suppliers.[2][7]

References

  • Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. [Link]

  • Characteristics, Biological Properties and Analytical Methods of Trans-Resveratrol: A Review. PubMed. [Link]

  • Benzisoxazole. Wikipedia. [Link]

  • Investigation of the Synthesis of Benzoxazole via Aryne Reaction. Sci-Hub. [Link]

  • Synthesis of C3 substituted-benzisoxazole by a C-O bond with a hydrogen... ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of 3-Methyl-1,2-benzisoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,2-benzisoxazol-6-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this synthesis. The information herein is grounded in established chemical principles and validated experimental practices to ensure scientific integrity and reproducibility.

I. Overview of the Synthesis

The synthesis of this compound is a critical step in the production of various pharmaceutically active compounds, notably as an intermediate for the antipsychotic drug Risperidone.[1][2] The most common synthetic route involves the cyclization of a substituted acetophenone oxime, typically derived from 2,4-dihydroxyacetophenone.[3] While the reaction appears straightforward, controlling the formation of side products is paramount for achieving high yield and purity of the desired product.

This guide will focus on the prevalent method of intramolecular cyclization of 2,4-dihydroxyacetophenone oxime and address the common pitfalls and side reactions that can occur.

Reaction Pathway Visualization

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Target Product cluster_side_product Potential Side Products 2_4_dihydroxyacetophenone 2,4-Dihydroxyacetophenone oxime 2,4-Dihydroxyacetophenone Oxime 2_4_dihydroxyacetophenone->oxime Hydroxylamine (e.g., NH2OH·HCl) product This compound oxime->product Cyclization (e.g., Ac2O, base) beckmann Beckmann Rearrangement Product oxime->beckmann Acidic Conditions benzoxazole Benzoxazole Isomer oxime->benzoxazole Alternative Cyclization

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.

FAQ 1: Low Yield of the Desired Product

Question: I am experiencing a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily incomplete reaction, degradation of the product, or prevalence of side reactions. Here’s a breakdown of potential causes and corresponding troubleshooting steps:

Potential Cause Explanation Recommended Solution
Incomplete Oximation The initial conversion of 2,4-dihydroxyacetophenone to its oxime may be incomplete. This is often due to suboptimal pH or insufficient reaction time.Ensure the pH of the oximation reaction is appropriately controlled. The reaction of the ketone with hydroxylamine hydrochloride typically requires a base to liberate the free hydroxylamine. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
Inefficient Cyclization The cyclization of the oxime to the benzisoxazole is a critical step. The choice of cyclizing agent and reaction conditions are crucial. Using an inappropriate reagent or temperature can lead to poor conversion.Acetic anhydride in the presence of a base like sodium acetate is a commonly used and effective cyclizing agent for this transformation.[4] Refluxing the reaction mixture is often necessary to drive the reaction to completion.[4]
Side Reactions The formation of side products, such as those from Beckmann rearrangement or alternative cyclization pathways, directly consumes the starting material and reduces the yield of the desired product.[5]See FAQ 2 and FAQ 3 for detailed strategies to minimize specific side products.
Product Degradation The product, this compound, may be sensitive to prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures).Minimize reaction times once the formation of the product is complete. Employ milder work-up procedures, such as neutralization with a weak base like sodium bicarbonate solution.[3]
Purification Losses Significant loss of product can occur during the purification step, especially with column chromatography if the polarity of the eluent is not optimized.Optimize the solvent system for column chromatography to ensure good separation and recovery. A common eluent system is a mixture of hexane and ethyl acetate.[3] Recrystallization can also be an effective purification method if a suitable solvent is identified.
FAQ 2: Formation of a Beckmann Rearrangement Side Product

Question: My final product is contaminated with a significant amount of an isomeric impurity. Spectral analysis suggests it might be a Beckmann rearrangement product. Why is this happening and how can I prevent it?

Answer:

The formation of a Beckmann rearrangement product is a classic side reaction for oximes, especially under acidic conditions.[5] The oxime hydroxyl group can be protonated, turning it into a good leaving group (water). This initiates a rearrangement where the group anti-periplanar to the leaving group migrates to the nitrogen atom, ultimately leading to an amide after hydrolysis.

Mechanism of Side Product Formation

Beckmann_Rearrangement cluster_main Desired Cyclization cluster_side Beckmann Rearrangement (Side Reaction) Oxime 2,4-Dihydroxyacetophenone Oxime Activated_Oxime Activated Oxime (e.g., O-acetyl) Oxime->Activated_Oxime Ac2O Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime H+ (acidic conditions) Product This compound Activated_Oxime->Product Intramolecular SNAr Rearrangement Rearrangement & Hydrolysis Protonated_Oxime->Rearrangement Migration of aryl group Amide Amide Impurity Rearrangement->Amide

Sources

Technical Support Center: Optimizing the Solubility of 3-Methyl-1,2-benzisoxazol-6-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1,2-benzisoxazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in biological assays. Our goal is to ensure the reliable and reproducible performance of your experiments by addressing potential issues related to compound precipitation and bioavailability.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
pKa 8.5The phenolic hydroxyl group is weakly acidic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. Solubility is expected to increase significantly at pH values above 8.5.
logP 1.8This value indicates moderate lipophilicity, suggesting that the compound is likely to have low intrinsic aqueous solubility.

These values are predictions and should be used as a guide for initial experimental design. Experimental verification is recommended.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?

A1: Precipitation upon dilution into aqueous buffer is a common issue for compounds with moderate to high lipophilicity (as suggested by the predicted logP of 1.8) and low intrinsic aqueous solubility.[1] This phenomenon, often termed "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. The switch from a high-concentration organic stock solution (like DMSO) to a predominantly aqueous environment drastically reduces the compound's solubility.

Q2: I've prepared my stock solution in 100% DMSO and it appears clear. Does this guarantee solubility in my final assay?

A2: No, a clear stock solution in a strong organic solvent like DMSO does not ensure solubility in the final aqueous assay buffer.[1] DMSO is an excellent solubilizing agent for many organic molecules, but its ability to maintain solubility diminishes significantly upon dilution into an aqueous medium. The final concentration of DMSO in your assay is a critical factor.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity.[2][3] However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific assay system.

Q4: How does the pH of my assay buffer affect the solubility of this compound?

A4: The pH of the assay buffer is a critical determinant of solubility for ionizable compounds.[1] this compound contains a phenolic hydroxyl group with a predicted pKa of 8.5. This means that at pH values below 8.5, the compound will be predominantly in its neutral, less soluble form. As the pH of the buffer increases above 8.5, the phenolic hydroxyl group will deprotonate, forming a more soluble phenolate anion. Therefore, increasing the pH of your buffer may enhance the solubility of this compound.

Troubleshooting Guide: Compound Precipitation

Encountering precipitation during your experiment can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving such issues.

Initial Assessment: Is it the Compound?
  • Visual Inspection: Carefully observe your assay plate or tubes for any signs of turbidity, cloudiness, or visible precipitate.

  • Microscopic Examination: If unsure, examine a small aliquot of your final assay solution under a microscope to confirm the presence of crystalline or amorphous precipitate.

  • Control Experiment: Prepare a solution of the compound in the final assay buffer at the desired concentration without any biological components (e.g., cells, enzymes). If precipitation occurs, the issue is with the compound's solubility in the buffer.[4]

Systematic Troubleshooting Workflow

If you've confirmed that this compound is precipitating in your assay, follow this workflow to identify a suitable solution.

Troubleshooting Workflow start Precipitation Observed check_conc Is the final compound concentration too high? start->check_conc reduce_conc Reduce Compound Concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso No end Solubility Optimized reduce_conc->end optimize_dmso Optimize Final DMSO Concentration (typically <0.5%) check_dmso->optimize_dmso No check_ph Is the buffer pH conducive to solubility? check_dmso->check_ph Yes optimize_dmso->end adjust_ph Adjust Buffer pH (consider pH > 8.5) check_ph->adjust_ph No use_cosolvent Consider Alternative Co-solvents (e.g., Ethanol, PEG 400) check_ph->use_cosolvent Yes adjust_ph->end use_cyclodextrin Utilize Solubility Enhancers (e.g., Cyclodextrins) use_cosolvent->use_cyclodextrin use_cyclodextrin->end

Caption: Decision workflow for troubleshooting precipitation.

Experimental Protocols

Here are detailed protocols for systematically optimizing the solubility of this compound.

Protocol 1: Determining the Maximum Soluble Concentration

This protocol will help you determine the highest concentration of this compound that remains in solution in your final assay buffer.

Materials:

  • This compound

  • 100% Dimethyl Sulfoxide (DMSO)

  • Your final aqueous assay buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved.

  • Perform serial dilutions in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.

  • Dilute into assay buffer: In the clear-bottom 96-well plate, add 98 µL of your assay buffer to each well.

  • Transfer compound dilutions: Transfer 2 µL of each DMSO dilution into the corresponding wells of the assay buffer plate. This will create a 1:50 dilution and a final DMSO concentration of 2%.

  • Mix and incubate: Mix the plate gently and incubate at your assay temperature for 30 minutes.

  • Visual and instrumental analysis:

    • Visually inspect each well for any signs of precipitation.

    • Measure the absorbance of each well at 600 nm. An increase in absorbance indicates light scattering due to precipitation.[4]

  • Determine the maximum soluble concentration: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is your maximum soluble concentration under these conditions.

Protocol 2: Optimizing the Final DMSO Concentration

This protocol helps identify the highest tolerable DMSO concentration for your biological system.

Materials:

  • Your biological system (e.g., cells, enzyme)

  • 100% DMSO

  • Assay buffer

  • Your specific assay reagents

Procedure:

  • Prepare a range of DMSO concentrations: In your assay buffer, prepare a series of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).

  • Run your assay: Perform your biological assay in the presence of each DMSO concentration (without your test compound).

  • Measure the assay readout: Measure the output of your assay (e.g., cell viability, enzyme activity).

  • Analyze the results: Plot the assay readout against the DMSO concentration. The highest DMSO concentration that does not significantly affect your assay's performance is the maximum tolerated concentration.

Protocol 3: Evaluating the Effect of pH on Solubility

This protocol is designed to assess if adjusting the pH of your buffer can improve the solubility of this compound.

Materials:

  • This compound

  • 100% DMSO

  • A series of buffers with different pH values (e.g., pH 7.4, 8.0, 8.5, 9.0) that are compatible with your assay.

  • 96-well clear bottom plate

  • Plate reader

Procedure:

  • Prepare a compound stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Set up the assay plate: Add 98 µL of each buffer with varying pH to different wells of the 96-well plate.

  • Add the compound: Add 2 µL of the 10 mM stock solution to each well to achieve a final concentration that was previously observed to precipitate (e.g., from Protocol 1).

  • Mix, incubate, and analyze: Mix the plate, incubate for 30 minutes at the assay temperature, and measure the absorbance at 600 nm.

  • Identify the optimal pH: The pH at which the absorbance is lowest indicates the highest solubility.

Protocol 4: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5]

Materials:

  • This compound

  • 100% DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Assay buffer

  • 96-well clear bottom plate

  • Plate reader

Procedure:

  • Prepare cyclodextrin solutions: Prepare a range of concentrations of the chosen cyclodextrin in your assay buffer (e.g., 1, 5, 10, 20 mM).

  • Prepare compound stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Set up the assay plate: Add 98 µL of each cyclodextrin solution to different wells.

  • Add the compound: Add 2 µL of the 10 mM stock solution to each well.

  • Mix, incubate, and analyze: Mix, incubate for 30 minutes, and measure the absorbance at 600 nm.

  • Determine the effective cyclodextrin concentration: Identify the lowest concentration of cyclodextrin that effectively prevents precipitation. Remember to run appropriate vehicle controls with cyclodextrin alone to ensure it does not interfere with your assay.

Data Summary and Recommendations

The following table provides a summary of recommended starting points for optimizing the solubility of this compound.

StrategyRecommended Starting ConditionsKey Considerations
Final DMSO Concentration ≤ 0.5% (v/v)Must be validated for your specific cell line or enzyme system.[2][3]
pH Adjustment Test buffers with pH > 8.5Ensure the higher pH is compatible with the stability and activity of your biological system.
Co-solvents Ethanol (≤ 1% v/v), PEG 400 (as part of a mixture)Co-solvents can also have biological effects; vehicle controls are essential.[6]
Cyclodextrins 1-10 mM HP-β-CD or SBE-β-CDCheck for any interference of the cyclodextrin with your assay readout.[5]

Visualizing the Path to Solubility

The following diagram illustrates the logical progression of steps to achieve optimal solubility for this compound in your biological assays.

Solubility Optimization Path start Poorly Soluble Compound: This compound protocol1 Protocol 1: Determine Max Soluble Conc. start->protocol1 protocol2 Protocol 2: Optimize Final DMSO Conc. protocol1->protocol2 protocol3 Protocol 3: Evaluate pH Effect protocol2->protocol3 protocol4 Protocol 4: Test Cyclodextrins protocol3->protocol4 final_assay Optimized Assay Conditions protocol4->final_assay

Caption: Sequential protocol for solubility optimization.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Queimada, A. J., Mota, F. L., & Pardal, F. (2009). Solubilities of biologically active phenolic compounds: measurements and modeling.
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Jain, P. T., & Pento, J. T. (1991). A vehicle for the evaluation of hydrophobic compounds in cell culture. Research Communications in Chemical Pathology and Pharmacology, 74(1), 105–116.
  • Queimada, A. J., Mota, F. L., & Pardal, F. (2009). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved from [Link]

  • Almeida, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 23-33.
  • Mota, F. L., Queimada, A. J., & Pinho, S. P. (2008). Studies on the solubility of phenolic compounds. Industrial & Engineering Chemistry Research, 47(23), 9576–9582.
  • Mota, F. L. (2008). Studies on the Solubility of Phenolic Compounds. Instituto Politécnico de Bragança.
  • Queimada, A. J., Mota, F. L., & Pardal, F. (2008). Aqueous Solubility of Some Natural Phenolic Compounds.
  • Almeida, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 23-33.

Sources

addressing cytotoxicity of 3-Methyl-1,2-benzisoxazol-6-ol in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Addressing Cytotoxicity in Cell Culture

A Note from Your Application Scientist:

Welcome to the technical support guide for 3-Methyl-1,2-benzisoxazol-6-ol. It has come to our attention that researchers are observing significant cytotoxicity when using this compound. Specific peer-reviewed data on the cellular effects of this particular molecule are not widely available. Therefore, this guide has been constructed based on the known activities of the broader benzisoxazole chemical class and foundational principles of in vitro toxicology.[1] The troubleshooting strategies and protocols provided here are robust, field-proven methods for systematically identifying and mitigating cytotoxicity in cell culture experiments. My goal is to empower you to understand the "why" behind your results and to rationally design experiments that yield clear, publishable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when encountering unexpected cell death.

Q1: I've just started using this compound and I'm seeing widespread cell death, even at low concentrations. What are the potential causes?

A: High cytotoxicity from novel heterocyclic compounds like this is not uncommon. The underlying mechanisms are often multifactorial, but for the benzisoxazole family, we typically suspect one or more of the following:

  • Induction of Oxidative Stress: The compound's metabolism within the cell may generate reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[2] Excessive ROS can damage lipids, proteins, and DNA, leading to cell death.[3][4]

  • Mitochondrial Dysfunction: The compound may directly interfere with the mitochondrial electron transport chain. This disrupts ATP production, compromises mitochondrial membrane potential, and can trigger the intrinsic apoptotic pathway.[5][6]

  • Apoptosis Induction: Many bioactive compounds achieve their effects by activating programmed cell death. This is often mediated by a family of proteases called caspases.[7][8]

Q2: My compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. How can I solve this?

A: This is a critical issue of solubility, not necessarily bioactivity. The compound is likely soluble in 100% DMSO but crashes out when diluted into the aqueous environment of the culture medium.[9]

  • Never increase the concentration of your DMSO stock to add a smaller volume. This will only worsen the problem by reducing the final DMSO concentration in the media, which is acting as a co-solvent.

  • First, determine the maximum tolerable DMSO concentration for your specific cell line. Most cell lines can tolerate 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[10][11]

  • Prepare your stock solution at a concentration that allows you to use the highest tolerable amount of DMSO. For example, if your cells tolerate 0.5% DMSO and your final desired compound concentration is 10 µM, you should make a 2 mM stock solution in DMSO (a 1:200 dilution).

Q3: How can I determine a safe, sub-lethal working concentration for my experiments?

A: You must perform a dose-response curve to determine the compound's 50% inhibitory concentration (IC50). This is a fundamental first step. The goal is to find a concentration range where the compound is biologically active without causing excessive, non-specific cell death. See the detailed protocol in our Troubleshooting Guide 1 .

Q4: Is there a general method to reduce the cytotoxicity I'm observing?

A: Yes. If you suspect oxidative stress is the culprit, co-treatment with an antioxidant can be a powerful strategy. The most commonly used cytoprotective agent in this context is N-acetylcysteine (NAC) . NAC can directly scavenge some ROS and, more importantly, serves as a precursor for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[12][13] See the detailed protocol in our Troubleshooting Guide 2 .

Part 2: In-Depth Troubleshooting Guides
Guide 1: High Basal Cytotoxicity - Finding a Sub-Lethal Working Concentration

If your initial experiments result in massive cell death, you are likely working at a concentration far above the IC50. The following protocol will allow you to systematically determine a viable concentration range.

G cluster_0 Phase 1: Range-Finding (Log-Scale) cluster_1 Phase 2: Definitive IC50 (Linear-Scale) A Prepare 100 mM Stock in 100% DMSO B Create Serial Dilutions (e.g., 100 µM to 0.01 µM) A->B C Treat Cells for 24h B->C D Perform Viability Assay (e.g., MTT, CellTiter-Glo®) C->D E Identify Broad IC50 Range D->E F Select 8-10 Concentrations Around Estimated IC50 E->F Inform G Treat Cells for 24h F->G H Perform Viability Assay G->H I Plot Dose-Response Curve & Calculate Precise IC50 H->I J Select Working Concentrations (< IC50) for future experiments I->J G compound This compound ros Cellular Metabolism compound->ros Enters Cell stress Increased ROS (Reactive Oxygen Species) ros->stress damage Oxidative Damage (Lipids, Proteins, DNA) stress->damage death Cell Death / Apoptosis damage->death nac N-Acetylcysteine (NAC) (Pre-treatment) gsh Increased Glutathione (GSH) & Direct Scavenging nac->gsh Bolsters Defenses gsh->stress Neutralizes

Caption: NAC mitigates ROS-induced cytotoxicity.

Rationale: By pre-loading the cells with NAC, you enhance their intrinsic antioxidant capacity before they are challenged with the compound. [12][14]If the compound's toxicity is mediated by ROS, pre-treatment with NAC should significantly increase cell viability.

  • Experimental Setup: Design your experiment to include the following conditions:

    • Vehicle Control (DMSO only)

    • Compound at IC50 concentration

    • NAC only (e.g., 5 mM)

    • NAC (pre-treatment) + Compound at IC50

  • NAC Pre-treatment: Prepare a 10-20X stock of NAC in serum-free medium and sterile filter it. Pre-incubate the designated wells with 1-5 mM NAC for 1-2 hours. [13]3. Compound Treatment: Without washing out the NAC, add this compound to the final desired concentration (e.g., the IC50 you previously determined).

  • Incubation & Readout: Incubate for your standard duration (e.g., 24 hours) and perform a cell viability assay (e.g., MTT).

  • Successful Rescue: If viability in the "NAC + Compound" group is significantly higher than in the "Compound only" group, this is strong evidence that oxidative stress is a primary mechanism of cytotoxicity.

  • No Rescue: If NAC provides no protective effect, the cytotoxicity is likely mediated by a different mechanism, such as direct enzyme inhibition or mitochondrial toxicity independent of ROS.

  • NAC Toxicity: Note that at very high concentrations, NAC itself can sometimes be pro-oxidant and toxic. [15]Always include a "NAC only" control to ensure it is not contributing to cell death at the concentration used.

Guide 3: Investigating Apoptosis as the Mechanism of Cell Death

Observing morphological changes like cell shrinkage and membrane blebbing suggests apoptosis. This can be confirmed by measuring the activity of effector caspases, which are the executioner enzymes of apoptosis. [16]

G compound Cytotoxic Insult (e.g., Mitochondrial Damage) initiator Initiator Caspases (e.g., Caspase-9) Activated compound->initiator effector Effector Caspases (e.g., Caspase-3, Caspase-7) Cleaved & Activated initiator->effector Activates substrates Cleavage of Cellular Substrates (e.g., PARP) effector->substrates Executes apoptosis Apoptosis substrates->apoptosis

Caption: Simplified caspase cascade in apoptosis.

Rationale: Caspase-3 and Caspase-7 are key executioner caspases. [17]Commercially available luminescent or fluorescent assays provide a simple, plate-based method to quantify their activity.

  • Cell Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with your compound at 1X, 2X, and 5X the IC50 for a shorter time course (e.g., 4, 8, 12, and 24 hours). Include a positive control like Staurosporine.

  • Assay Reagent: Prepare the caspase assay reagent according to the manufacturer's instructions. This reagent typically contains a pro-luminescent substrate with the caspase recognition sequence (DEVD).

  • Lysis & Reaction: Add the reagent directly to the wells. The reagent will lyse the cells and allow active caspases to cleave the substrate, generating a signal.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure luminescence using a plate reader.

  • Time- and Dose-Dependent Increase: A significant increase in the luminescent signal in compound-treated wells compared to the vehicle control indicates that the compound is inducing apoptosis via caspase activation. [18]* Early Activation: Peak caspase activation often precedes the maximal loss of cell viability. This confirms that apoptosis is the cause, rather than a consequence, of cell death.

By employing these systematic troubleshooting strategies, you can move from observing a problem (cytotoxicity) to understanding its mechanistic basis, allowing you to design more insightful and successful experiments.

References
  • Zhang, F., Lau, S. S., & Monks, T. J. (2011). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Toxicological Sciences, 120(1), 87–97. [Link]

  • Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Tanimoto, T. (2018). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. MDPI. [Link]

  • Multiple Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Gould, N. S., & Gangoiti, J. A. (2020). N-Acetylcysteine as a treatment for sulphur mustard poisoning. PMC. [Link]

  • Luczak, M. W., & Zhitkovich, A. (2013). Role of direct reactivity with metals in chemoprotection by N-acetylcysteine against chromium(VI), cadmium(II), and cobalt(II). Free Radical Biology and Medicine, 65, 262–269. [Link]

  • Tök, E., Uysal, H., & İntěz, T. (2021). N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. Antioxidants, 10(12), 1894. [Link]

  • Boatright, K. M., & Salvesen, G. S. (2003). Caspase activation. Biochemical Society Symposia, (70), 233–242. [Link]

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  • Uno, H., Kurokawa, M., & Natsume, M. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180–183. [Link]

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  • Campeau, L.-C., & Stuart, D. R. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6474–6477. [Link]

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refinement of 3-Methyl-1,2-benzisoxazol-6-ol analytical detection methods

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyl-1,2-benzisoxazol-6-ol Analysis

Welcome to the technical support center for the analytical detection of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into refining your analytical methods. We will address common challenges and frequently asked questions to ensure the accuracy, robustness, and reliability of your experimental results.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: I'm observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What is the cause and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing polar compounds containing acidic functional groups, such as the phenolic hydroxyl group on this compound. The primary cause is often secondary interactions between the analyte and active sites (free silanol groups) on the silica-based stationary phase of the column.[1][2] This leads to a portion of the analyte being retained longer, resulting in a skewed, tailing peak.

Causality and Solution Pathway:

  • Suppress Ionization of the Phenolic Group: The hydroxyl group can be deprotonated, leading to an anionic form that interacts strongly with residual silanols. By lowering the pH of the mobile phase, you can ensure the analyte remains in its neutral, protonated form, minimizing these secondary interactions.

    • Action: Add a small amount of an acidifier like 0.1% formic acid or phosphoric acid to your aqueous mobile phase to maintain a pH between 2.5 and 3.5.[3]

  • Utilize an End-Capped Column: Not all silanol groups are bonded during the manufacturing of a C18 column. "End-capping" is a process that deactivates most of these remaining silanols.

    • Action: Ensure you are using a high-quality, end-capped reversed-phase column. If your column is old, it may be degraded; consider replacing it.

  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

    • Action: Prepare a series of dilutions of your sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL) and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.

Below is a logical workflow for troubleshooting this issue.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_ph check_ph start->check_ph adjust_ph Adjust Mobile Phase pH | Add 0.1% Formic Acid check_ph->adjust_ph No check_column Is Column End-Capped & in Good Condition? check_ph->check_column Yes adjust_ph->check_column replace_column Replace with New End-Capped Column check_column->replace_column No/Old check_conc Is Sample Concentration Too High? check_column->check_conc Yes replace_column->check_conc dilute_sample Dilute Sample & Re-inject check_conc->dilute_sample Yes resolved Problem Resolved check_conc->resolved No dilute_sample->resolved

Caption: Logical workflow for troubleshooting HPLC peak tailing.

Question 2: My retention times for this compound are drifting between injections. What could be the cause?

Answer:

Retention time instability is typically a symptom of an unstable chromatographic system. The most common culprits are changes in mobile phase composition, temperature fluctuations, or inadequate column equilibration.[2][5]

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed. If you are using a gradient, check that the pump's proportioning valves are functioning correctly. In reversed-phase chromatography, even small changes in the organic-to-aqueous ratio can cause significant shifts in retention.[2]

  • System Temperature: Employ a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect mobile phase viscosity and retention characteristics.

  • Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of equilibration. For a new method, a 15-20 minute equilibration period is a good starting point.

  • Pump Performance: Check for leaks in the pump or fittings.[6][7] A pressure ripple that is higher than usual can indicate a problem with a check valve or a bubble in the pump head, leading to inconsistent flow rates.

Gas Chromatography-Mass Spectrometry (GC-MS) Issues

Question: I am trying to analyze this compound by GC-MS, but I either see no peak or a very broad, tailing peak. Why is this happening?

Answer:

This is a classic problem when analyzing polar, non-volatile compounds by GC-MS.[8] this compound has two key features that make it challenging for GC analysis: a polar hydroxyl group and a relatively low volatility.

Causality and Solution Pathway:

  • Analyte Adsorption: The polar hydroxyl group can interact strongly with active sites within the GC system, such as silanol groups in the injector liner or at the head of the column.[4] This causes peak tailing and, in severe cases, complete loss of the analyte signal.

  • Thermal Degradation: The compound may not be sufficiently thermally stable to withstand the high temperatures of the GC injector port without degrading.

The Recommended Solution: Derivatization

To overcome these issues, a chemical derivatization step is highly recommended to make the analyte more "GC-friendly."[9] Silylation is the most common approach for compounds with hydroxyl groups.

  • Mechanism: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), will react with the active hydrogen on the hydroxyl group, replacing it with a non-polar trimethylsilyl (TMS) group.

  • Benefits:

    • Increased Volatility: The non-polar TMS-derivative is significantly more volatile than the parent compound.

    • Increased Thermal Stability: The derivatization protects the thermally labile hydroxyl group.

    • Reduced Tailing: The non-polar derivative has minimal interaction with active sites in the system, resulting in sharp, symmetrical peaks.

Additional Recommendations:

  • Use a Deactivated Liner: Always use a fresh, deactivated injector liner to minimize active sites.[4]

  • Trim the Column: If the column has been used extensively, trimming 10-20 cm from the inlet end can remove accumulated non-volatile residues and active sites.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is generally preferred for the quantification of this compound: HPLC or GC-MS?

A1: For routine quantification of this compound, HPLC with UV detection is the preferred method. The compound's polarity and non-volatile nature make it ideally suited for reversed-phase liquid chromatography.[8][9] It can be analyzed directly without the need for derivatization, which simplifies sample preparation and reduces potential sources of error. GC-MS is a powerful tool for identification, especially for unknown impurities, but the requirement for derivatization makes it less convenient for routine quantitative analysis of the parent compound.[8]

Q2: What are the key considerations for developing a stability-indicating analytical method for this compound?

A2: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products. To develop such a method, you must perform forced degradation studies .[10][11] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]

The International Council for Harmonisation (ICH) guidelines recommend the following stress conditions:[11][12]

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 40-60 °CTo identify degradation products susceptible to low pH.
Base Hydrolysis 0.1 M NaOH at 40-60 °CTo identify degradation products susceptible to high pH.
Oxidation 3% H₂O₂ at room temperatureTo assess susceptibility to oxidative degradation.[10]
Thermal Stress 60-80 °C (dry heat)To evaluate the intrinsic thermal stability of the molecule.
Photolytic Stress Exposure to UV/Visible light (ICH Q1B guidelines)To assess stability upon exposure to light.[10]

After exposing the compound to these conditions, the stressed samples are analyzed by your proposed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak and from each other.

Experimental Protocols

Protocol 1: Standard HPLC-UV Analysis

This protocol provides a starting point for the quantitative analysis of this compound.

  • Chromatographic System:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size (end-capped)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% A to 20% A over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (or determined λmax)

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in methanol.

    • Create a working standard of 10 µg/mL by diluting the stock solution with a 50:50 mixture of water and methanol.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to achieve a target concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the system for at least 15 minutes until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solution, and then the samples.

Protocol 2: Forced Degradation Study Workflow

The following diagram illustrates the experimental workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Evaluation prep_api Prepare API Stock Solution (e.g., in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_api->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_api->base oxide Oxidation (3% H2O2, RT) prep_api->oxide thermal Thermal (80°C, Solid State) prep_api->thermal photo Photolytic (ICH Light Box) prep_api->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Target Conc. oxide->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze via HPLC-UV/MS dilute->analyze evaluate Evaluate Peak Purity & Resolution (Is Method Stability-Indicating?) analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(8), 109-117. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research & Reviews: A Journal of Drug Design & Discovery. Retrieved from [Link]

  • Request PDF. (2008). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • ResearchGate. (2018). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International - Chromatography Online. (n.d.). Troubleshooting Real GC Problems. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 53-59. Retrieved from [Link]

  • Javed, M., & Rao, B. P. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences, 5(12), 162-169. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Benzisoxazole-Based Atypical Antipsychotics: Profiling 3-Methyl-1,2-benzisoxazol-6-ol (Paliperidone) Against Its Precursor and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold in Neuropharmacology

The 1,2-benzisoxazole moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of numerous biologically active compounds, particularly in the realm of central nervous system therapeutics.[1][2][3] This guide provides an in-depth comparative analysis of key benzisoxazole derivatives that have been successfully developed as atypical antipsychotic drugs.

Our central compound of interest is 3-Methyl-1,2-benzisoxazol-6-ol , known pharmacologically as Paliperidone (or 9-hydroxyrisperidone). Paliperidone is not just another derivative; it is the primary active metabolite of Risperidone , one of the most widely used second-generation antipsychotics.[4][5][6] This parent-metabolite relationship provides a unique and compelling basis for comparison. We will extend this analysis to include Iloperidone , another potent benzisoxazole-based antipsychotic, to broaden our understanding of the structure-activity relationships within this chemical class.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure, receptor interaction, metabolic fate, and clinical performance, supported by robust experimental data and detailed protocols.

Part 1: Pharmacodynamic Profile — A Tale of Two Receptors

The therapeutic efficacy of atypical antipsychotics is primarily attributed to their unique antagonism of two key neurotransmitter receptors: the dopamine D2 receptor and the serotonin 5-HT2A receptor.[7][8][9] The balance of activity at these two sites is crucial for achieving antipsychotic effects while minimizing the extrapyramidal symptoms (EPS) associated with older, "typical" antipsychotics.

The prevailing hypothesis suggests that potent 5-HT2A blockade, relative to D2 blockade, alleviates the motor side effects caused by D2 antagonism in the nigrostriatal pathway, contributing to the "atypical" profile.[7][9]

Antipsychotic_Mechanism cluster_0 Benzisoxazole Derivatives (Risperidone, Paliperidone, Iloperidone) cluster_1 Synaptic Targets cluster_2 Therapeutic & Side Effects Compound Drug D2 Dopamine D2 Receptor Compound->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Compound->HT2A Antagonism Therapeutic Antipsychotic Efficacy (Positive & Negative Symptoms) D2->Therapeutic Modulates HT2A->Therapeutic Modulates EPS Reduced Extrapyramidal Symptoms (EPS) HT2A->EPS Contributes to

Caption: Core mechanism of benzisoxazole antipsychotics.

Comparative Receptor Binding Affinities

The binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the target receptors. A lower Ki value signifies a higher binding affinity. The data below, synthesized from multiple in-vitro radioligand binding studies, highlights the nuanced differences between these derivatives.

Receptor TargetRisperidone (Ki, nM)Paliperidone (Ki, nM)Iloperidone (Ki, nM)Pharmacological Implication
Dopamine D2 3.1 - 5.90.16 - 5.96.2Primary target for antipsychotic efficacy.[7][10]
Serotonin 5-HT2A 0.16 - 4.80.25 - 4.80.2Potent blockade contributes to atypicality and efficacy against negative symptoms.[7][10]
α1-Adrenergic 0.81.10.3Blockade can lead to orthostatic hypotension (dizziness upon standing).
α2-Adrenergic 1.14.70.8
Histamine H1 2.17.32.2Blockade is associated with sedation and weight gain.
5-HT2A/D2 Ratio ~20~19~31A higher ratio is often correlated with a more "atypical" profile and lower EPS risk.[10]

Insight from the Data: While Risperidone and its metabolite Paliperidone exhibit broadly similar receptor binding profiles, some subtle but significant differences exist. Notably, some studies report Paliperidone has a slightly lower Ki for D2 and 5-HT2A receptors, suggesting tighter binding.[10] Iloperidone distinguishes itself with an exceptionally high affinity for the 5-HT2A receptor, resulting in a very high 5-HT2A/D2 binding ratio, which theoretically predicts a very low risk of EPS.[7] All three compounds show high affinity for α1-adrenergic and H1 receptors, explaining common side effects like dizziness and sedation.[11]

Part 2: Pharmacokinetic Profile — The Critical Role of Metabolism

The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is as critical as its receptor interactions. Here, the distinction between Risperidone and Paliperidone is most pronounced.

Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, which hydroxylates it to form Paliperidone (9-hydroxyrisperidone).[12] This metabolic step is the source of significant clinical variability.

  • Genetic Polymorphism: The activity of CYP2D6 varies widely among individuals due to genetic polymorphisms. "Poor metabolizers" will have higher levels of Risperidone and lower levels of Paliperidone, while "extensive metabolizers" will rapidly convert the parent drug.

  • Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2D6 (like certain antidepressants) can significantly increase Risperidone plasma concentrations.

Paliperidone, being the metabolite, largely bypasses this variable metabolic pathway.[13] A significant portion of a Paliperidone dose is excreted unchanged in the urine.[13] This results in more predictable plasma concentrations across different patient populations and a lower potential for drug-drug interactions involving the CYP2D6 pathway.[13]

Metabolic_Pathway Risperidone Risperidone (Administered Drug) CYP2D6 CYP2D6 Enzyme (Liver) Risperidone->CYP2D6 Hydroxylation Paliperidone Paliperidone (this compound) Active Metabolite Excretion Renal Excretion (Urine) Paliperidone->Excretion ~59% Unchanged CYP2D6->Paliperidone Variability Genetic Polymorphism Drug-Drug Interactions CYP2D6->Variability

Caption: Metabolic conversion of Risperidone to Paliperidone.

Part 3: Experimental Methodologies

To ensure the trustworthiness and reproducibility of the binding affinity data presented, it is essential to understand the underlying experimental protocols. The most common method is the competitive radioligand binding assay.

General Workflow: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., Paliperidone) to displace a known high-affinity radiolabeled ligand (a "hot" ligand) from its receptor.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis A 1. Prepare Receptor Membranes (e.g., from CHO cells expressing D2) C 3. Incubate: Membranes + Radioligand + Test Compound A->C B 2. Prepare Serial Dilutions of Test Compound (e.g., Paliperidone) B->C D 4. Rapid Filtration (Separates bound from free radioligand) C->D E 5. Scintillation Counting (Measures radioactivity on filter) D->E F 6. Data Analysis (Calculate IC50 and Ki values) E->F

Sources

A Comparative Efficacy Analysis of 3-Methyl-1,2-benzisoxazol-6-ol: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2-Benzisoxazole Core - A Foundation of Versatile Pharmacological Activity

The 1,2-benzisoxazole ring system stands as a "privileged structure" in the field of medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic scaffold has demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to the development of therapeutics with applications spanning central nervous system (CNS) disorders, infectious diseases, cancer, and inflammatory conditions.[3][4][5] The inherent versatility of the 1,2-benzisoxazole core allows for strategic modifications at various positions, profoundly influencing the resulting pharmacological profile. This guide provides a comprehensive comparative analysis of the potential efficacy of a specific derivative, 3-Methyl-1,2-benzisoxazol-6-ol, by examining the structure-activity relationships (SAR) of its close analogs. While direct and extensive experimental data for this particular compound is not prevalent in publicly accessible literature, a robust understanding of its potential can be extrapolated from the well-documented activities of structurally related molecules.

Synthesis of this compound: A Key Intermediate

The synthesis of this compound is a critical first step in its evaluation. A common and effective method involves the cyclization of an appropriate precursor, such as an ortho-hydroxyacetophenone oxime. This transformation is a foundational reaction in the synthesis of many 1,2-benzisoxazole derivatives.[6]

Illustrative Synthetic Workflow

Synthesis of this compound start 2,4-Dihydroxyacetophenone intermediate1 2,4-Dihydroxyacetophenone Oxime start->intermediate1 Hydroxylamine product This compound intermediate1->product Cyclization (e.g., Acetic Anhydride)

Caption: Synthetic route to this compound.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective

The biological activity of 1,2-benzisoxazole derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. By analyzing the efficacy of analogs of this compound, we can infer its potential therapeutic applications. The key positions for substitution that influence activity are the 3- and 6-positions.

Anticonvulsant Activity: The Influence of the 3-Methyl Group

Substituents at the 3-position of the 1,2-benzisoxazole ring have been shown to be critical for anticonvulsant activity. While a methyl group itself is a simple alkyl substituent, related compounds with more complex side chains at this position have demonstrated significant efficacy. For instance, 3-(sulfamoylmethyl)-1,2-benzisoxazole has been identified as a promising anticonvulsant.[7]

Table 1: Comparative Anticonvulsant Activity of 3-Substituted 1,2-Benzisoxazole Analogs

Compound3-Position Substituent5-Position SubstituentAnticonvulsant Activity (MES Test, Mice) ED50 (mg/kg)Neurotoxicity (NTD50, mg/kg)Reference
Analog A-CH₂SO₂NH₂H25200[7]
Analog B-CH₂SO₂NH₂Cl15100[7]

MES: Maximal Electroshock Seizure Test. A lower ED50 indicates higher potency.

The data in Table 1 suggests that the 3-position is a key determinant of anticonvulsant activity. The presence of a sulfamoylmethyl group confers potent activity. While direct data for a simple methyl group is unavailable, its smaller size and electronic properties would likely result in a different pharmacological profile. The 6-hydroxyl group in our target compound could further modulate this activity through hydrogen bonding interactions with target proteins.

Antipsychotic Potential: The Role of the 6-Hydroxy Group

The 6-position of the 1,2-benzisoxazole scaffold is a critical site for modification in the development of atypical antipsychotic agents. Many clinically successful antipsychotics, such as risperidone and paliperidone, feature a 6-fluoro substituent. These compounds typically exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors.

Table 2: Comparative Receptor Binding Affinities of 6-Substituted 1,2-Benzisoxazole Analogs

Compound6-Position SubstituentDopamine D2 Receptor Affinity (Ki, nM)Serotonin 5-HT2A Receptor Affinity (Ki, nM)Reference
Risperidone-F3.130.12[8]
Paliperidone-F4.80.28[8]
Iloperidone-F6.20.4[8]

A lower Ki value indicates higher binding affinity.

The strong electron-withdrawing nature of the fluorine atom at the 6-position is believed to be crucial for the high receptor affinity of these antipsychotic drugs. The 6-hydroxyl group in this compound, being a hydrogen bond donor and acceptor, would alter the electronic properties of the aromatic ring differently than a fluorine atom. This suggests that while it may interact with CNS receptors, its profile is likely to be distinct from the 6-fluoro analogs.

Antiproliferative and Antimicrobial Activities: Emerging Potential

Recent studies have highlighted the potential of 1,2-benzisoxazole derivatives as anticancer and antimicrobial agents. The efficacy in these areas is also highly dependent on the substitution pattern. For example, certain derivatives have shown activity against various cancer cell lines and bacterial strains.[3][9]

Table 3: Antiproliferative and Antimicrobial Activity of Benzisoxazole Analogs

Compound ClassActivity TypeKey Structural FeaturesExample EfficacyReference
Benzisoxazole-derived triazolesAntiproliferativeTriazole moietyIC50 = 2 µM (MV4-11 cells)[3]
3-Substituted-2,1-benzisoxazolesAntibacterialVaried 3-substituentsMIC = 44.8 µM (G. candidum)[3]
Benzisoxazole-substituted allyl derivativesAnticancerAllyl groupActive against HT-29 colon cancer cells[3]

The diverse range of activities reported for various benzisoxazole analogs underscores the therapeutic potential of this scaffold. The combination of a 3-methyl and a 6-hydroxyl group in our target compound presents a unique substitution pattern that warrants further investigation for these and other biological activities.

Experimental Protocols: Methodologies for Efficacy Determination

To ascertain the definitive efficacy of this compound, a series of well-established in vitro and in vivo assays would be required. The following protocols provide a framework for such an evaluation.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Seizure Test

This model is a gold standard for the preliminary screening of potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Adult male mice (e.g., Swiss albino).

  • Drug Administration: The test compound, this compound, is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Antipsychotic Activity Evaluation: Receptor Binding Assays

These in vitro assays determine the affinity of the test compound for specific neurotransmitter receptors implicated in psychosis.

Protocol:

  • Receptor Preparation: Cell membranes expressing the target receptors (e.g., human dopamine D2 and serotonin 5-HT2A receptors) are prepared from cultured cells or animal brain tissue.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Antiproliferative Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Visualizing the Interplay of Structure and Activity

SAR of 1,2-Benzisoxazoles scaffold 1,2-Benzisoxazole Core sub3 3-Position Substitution scaffold->sub3 sub6 6-Position Substitution scaffold->sub6 activity1 Anticonvulsant Activity sub3->activity1 e.g., -CH₂SO₂NH₂ activity3 Antiproliferative Activity sub3->activity3 Various Substituents activity4 Antimicrobial Activity sub3->activity4 Various Substituents activity2 Antipsychotic Activity sub6->activity2 e.g., -F sub6->activity3 Various Substituents sub6->activity4 Various Substituents

Caption: Structure-Activity Relationship of 1,2-Benzisoxazoles.

Conclusion: A Promising Candidate for Further Investigation

Based on the extensive body of research on the 1,2-benzisoxazole scaffold, this compound emerges as a compound of significant interest for further pharmacological evaluation. The presence of a methyl group at the 3-position and a hydroxyl group at the 6-position presents a unique combination of structural features that may confer a novel spectrum of biological activities. While direct experimental data is currently limited, the analysis of its structural analogs strongly suggests potential for anticonvulsant, CNS-modulatory, antiproliferative, and antimicrobial effects. The detailed experimental protocols provided herein offer a clear path forward for the empirical determination of its efficacy. Future research focused on the synthesis and rigorous biological screening of this compound and its close derivatives is warranted to fully elucidate its therapeutic potential and to continue to unlock the pharmacological promise of the privileged 1,2-benzisoxazole scaffold.

References

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  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. (URL: [Link])

  • THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES. ResearchGate. (URL: [Link])

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  • Benzisoxazole – Knowledge and References. Taylor & Francis. (URL: [Link])

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. (URL: [Link])

  • 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed. (URL: [Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing. (URL: [Link])

  • 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents. PubMed. (URL: [Link])

  • Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry. (URL: [Link])

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  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. (URL: [Link])

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  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[5][7]imidazo[1,2-d][7][9]oxazepine and Benzo[f]benzo[5][7]oxazolo[3,2-d][7][9]oxazepine Derivatives. SciELO. (URL: [Link])

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A Comparative Guide to the Therapeutic Validation of 3-Methyl-1,2-benzisoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic agent is both complex and challenging. This guide provides an in-depth, technical comparison for the validation of 3-Methyl-1,2-benzisoxazol-6-ol as a potential therapeutic agent. By structuring this analysis against a well-established drug, Risperidone, which shares the core benzisoxazole scaffold, we can illuminate the critical path of experimental validation required for a novel compound.

The benzisoxazole class of molecules has garnered significant attention in medicinal chemistry due to their presence in a variety of pharmacologically active compounds.[1][2] These derivatives have shown a range of biological activities, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The subject of our focus, this compound, is a functionalized benzisoxazole with potential therapeutic applications that warrant a rigorous validation process.[6][7]

Part 1: Mechanistic Insights and Comparative Analysis

A cornerstone of validating a new therapeutic agent is a thorough understanding of its mechanism of action, benchmarked against existing treatments.

Hypothesized Mechanism of Action: this compound

While the specific molecular targets of this compound are yet to be fully elucidated, its structural similarity to known antipsychotics suggests a potential interaction with dopaminergic and serotonergic receptors. The proposed mechanism centers on the modulation of neurotransmitter pathways implicated in psychosis.

Diagram: Proposed Signaling Pathway for this compound

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_v Dopamine D2R D2 Receptor Dopamine_v->D2R Binds Serotonin_v Serotonin 5HT2AR 5-HT2A Receptor Serotonin_v->5HT2AR Binds Signal_Transduction Signal Transduction Cascade D2R->Signal_Transduction 5HT2AR->Signal_Transduction Neuronal_Response Modulated Neuronal Response Signal_Transduction->Neuronal_Response 3_Methyl_1_2_benzisoxazol_6_ol This compound 3_Methyl_1_2_benzisoxazol_6_ol->D2R Antagonist? 3_Methyl_1_2_benzisoxazol_6_ol->5HT2AR Antagonist? caption Proposed mechanism of this compound.

Caption: Proposed mechanism of this compound.

Comparative Agent: Risperidone

Risperidone is an atypical antipsychotic that exhibits high-affinity antagonism for both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of many second-generation antipsychotics and provides a solid benchmark for comparison.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2AAlpha-1 AdrenergicHistamine H1
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Risperidone 3.130.120.82.2

Note: Risperidone data is sourced from established literature. The table for this compound is presented to illustrate the necessary data points for validation.

Part 2: Experimental Validation Workflow

The validation of a novel therapeutic candidate requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo assays.[8][9][10]

Diagram: Experimental Workflow for Therapeutic Validation

G Start Novel Compound (this compound) Biochemical_Assays Biochemical Assays (Receptor Binding) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Functional Activity, Cytotoxicity) Biochemical_Assays->Cell_Based_Assays In_Vivo_Models In Vivo Models (Efficacy, PK/PD, Toxicology) Cell_Based_Assays->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials caption A streamlined workflow for therapeutic agent validation.

Caption: A streamlined workflow for therapeutic agent validation.

Step 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for a panel of relevant G-protein coupled receptors (GPCRs), including dopamine, serotonin, adrenergic, and histamine receptors.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 or 5-HT2A receptors).

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors) and increasing concentrations of the test compound (this compound) or the reference compound (Risperidone).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) values by non-linear regression analysis using the Cheng-Prusoff equation.

Rationale: This experiment is fundamental to understanding the primary pharmacological profile of the compound. The choice of a broad receptor panel is crucial for identifying potential on-target and off-target effects, which is a key aspect of early safety assessment.

Step 2: Cell-Based Functional Assays

Objective: To assess the functional activity of this compound at its primary targets (e.g., antagonist or agonist activity at D2 and 5-HT2A receptors).

Protocol: Calcium Flux Assay

  • Cell Culture: Culture cells stably co-expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or Risperidone.

  • Agonist Stimulation: Stimulate the cells with a known agonist for the receptor (e.g., quinpirole for D2 receptors).

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 values for antagonist activity by plotting the inhibition of the agonist-induced response against the concentration of the test compound.

Rationale: While binding assays confirm physical interaction, functional assays reveal the biological consequence of that interaction. This step is critical to confirm whether the compound acts as an antagonist, agonist, or inverse agonist.

Step 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model and to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol: Amphetamine-Induced Hyperlocomotion Model (Efficacy)

  • Animal Model: Utilize a standard rodent model of psychosis, such as amphetamine-induced hyperlocomotion in mice or rats.

  • Dosing: Administer this compound or Risperidone at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Assessment: Following a pre-treatment period, administer amphetamine to induce hyperlocomotion and record locomotor activity using automated activity chambers.

  • Data Analysis: Compare the locomotor activity of compound-treated groups to vehicle-treated and reference drug-treated groups to determine the effective dose (ED50).

Protocol: Pharmacokinetic Analysis

  • Dosing and Sampling: Administer a single dose of this compound to rodents and collect blood samples at multiple time points.

  • Sample Processing: Separate plasma and analyze the concentration of the parent compound and any major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Rationale: In vivo studies provide the first indication of a compound's potential therapeutic utility in a complex biological system. PK/PD modeling is essential to establish a relationship between the drug's concentration in the body and its pharmacological effect, guiding dose selection for further studies.

Part 3: Comparative Data Summary and Future Directions

The validation of this compound as a therapeutic agent is contingent on the successful completion of the outlined experimental workflow. The data generated will allow for a direct and objective comparison with established drugs like Risperidone.

Table 2: Comparative Efficacy and Safety Profile

ParameterThis compoundRisperidone
Efficacy (ED50, mg/kg) Data to be determined~0.1 (Amphetamine-induced hyperlocomotion)
Therapeutic Index Data to be determined~20
Key Side Effects Data to be determinedExtrapyramidal symptoms, hyperprolactinemia

A favorable profile for this compound would be characterized by potent on-target activity, high selectivity, a favorable pharmacokinetic profile enabling convenient dosing, and a wider therapeutic index compared to existing treatments.

References

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A Comparative Guide to Bioisosteric Alternatives of 3-Methyl-1,2-benzisoxazol-6-ol in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse protein targets. The 1,2-benzisoxazole scaffold is a prominent member of this class, serving as the core of numerous therapeutic agents with applications ranging from antipsychotics to antimicrobials.[1][2] 3-Methyl-1,2-benzisoxazol-6-ol (CAS: 66033-92-9) is a representative of this family, embodying the foundational structure from which a vast library of derivatives has been developed.[3]

The therapeutic versatility of the benzisoxazole core stems from its unique electronic properties and its rigid, planar structure, which provides a stable anchor for various functional groups. Derivatives have shown significant potential as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][4] This guide provides an in-depth comparison of this compound and its broader class with key bioisosteric alternatives. We will delve into the structure-activity relationships (SAR) of related heterocyclic systems, present comparative biological data, and provide standardized protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and develop the most promising scaffolds for their specific therapeutic targets.

Section 1: The Benzisoxazole Core and Its Derivatives

The biological activity of a benzisoxazole derivative is profoundly influenced by the nature and position of its substituents. The structure-activity relationship (SAR) for this scaffold is well-documented, providing a roadmap for rational drug design.

  • Position 3: This position is critical for modulating the compound's primary pharmacological activity. For instance, the introduction of a sulfamoylmethyl group, as seen in Zonisamide, imparts anticonvulsant properties.[1][5] Attaching larger, more complex side chains, such as the piperidinyl-ethyl group in Risperidone, leads to potent antipsychotic activity through dopamine and serotonin receptor antagonism.[2][6]

  • The Benzene Ring (Positions 4-7): Substitutions on the aromatic ring primarily fine-tune potency, selectivity, and pharmacokinetic properties. The introduction of electron-withdrawing groups, particularly halogens like fluorine or chlorine, at the 5- or 6-position often increases biological potency and can improve metabolic stability.[1][5][7]

Below is a summary of the diverse biological activities reported for various 1,2-benzisoxazole derivatives.

Derivative ClassKey SubstituentsPrimary Biological ActivityReference Example
Anticonvulsants3-(Sulfamoylmethyl)Seizure suppressionZonisamide
Antipsychotics3-(Piperidinyl)ethylD2/5-HT2A receptor antagonismRisperidone, Paliperidone
AntimicrobialsN-linked oxazolidinonesInhibition of bacterial topoisomeraseBasarab et al. series[1]
AnticancerSubstituted allyl groupsCytotoxicity against colon cancer cellsAnand et al. series[1]
Anti-inflammatoryElectron-withdrawing groupsInhibition of inflammatory pathwaysShivaprasad et al. series[1]

Section 2: Key Bioisosteric Alternatives to the Benzisoxazole Scaffold

Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties—is a cornerstone of modern drug design. For the 1,2-benzisoxazole scaffold, several heterocyclic systems serve as effective bioisosteres, offering alternative profiles in terms of potency, selectivity, and safety.

Benzoxazoles: The Constitutional Isomer

Benzoxazoles are constitutional isomers of benzisoxazoles, differing only in the relative positions of the oxygen and nitrogen atoms within the five-membered ring. This subtle structural change can lead to distinct biological activities while maintaining a similar overall molecular shape. Like their benzisoxazole counterparts, benzoxazoles possess a wide spectrum of therapeutic activities, including antimicrobial, antitumor, and anti-inflammatory effects.[8][9][10] The SAR of benzoxazoles often points to the importance of substituents at the 2- and 5-positions for potent activity.[10]

Benzisothiazoles: The Sulfur Analog

Replacing the oxygen atom of the benzisoxazole ring with a sulfur atom yields the benzisothiazole scaffold. This modification alters the electronics and lipophilicity of the molecule, which can have a dramatic impact on biological function. Notably, 1,2-benzisothiazolin-3-ones have been reported to possess potent and broad-spectrum antibacterial and antifungal activity, in some cases exceeding that of the corresponding benzisoxazole analogs.[11] This makes them a particularly compelling alternative for the development of novel anti-infective agents.

Benzimidazoles: The Nitrogen Analog

The benzimidazole scaffold, which features two nitrogen atoms in the five-membered ring, is another privileged structure in medicinal chemistry. Its biological profile extensively overlaps with that of benzisoxazoles, with numerous derivatives reported to have potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[12][13] The presence of the N-H group provides an additional point for substitution, offering greater synthetic flexibility to modulate the compound's properties.

Comparative Antimicrobial Activity

The following table provides a comparative summary of the antimicrobial potential of these key heterocyclic scaffolds, based on representative data from the literature.

ScaffoldRepresentative Compound ClassTarget OrganismActivity Metric (MIC)Reference
1,2-Benzisoxazole Amino acid/peptide conjugatesVarious bacteria & fungi3–19 µg/mL[1]
1,2-Benzisothiazole 1,2-Benzisothiazolin-3-onesGram-positive bacteria, yeastsPotent activity reported[11]
Benzoxazole 3-(2-benzoxazol-5-yl)alanine derivs.Bacillus subtilisModerate activity reported[10]
Benzimidazole 1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one complexesVarious bacteriaModerate activity reported[12]

Note: Direct comparison is challenging due to variations in specific derivatives and testing conditions across studies. This table illustrates the general potential of each scaffold.

cluster_alternatives Bioisosteric Alternatives Parent This compound (Parent Scaffold) Benzoxazole Benzoxazoles (Constitutional Isomer) Parent->Benzoxazole Isomeric Relationship Benzisothiazole Benzisothiazoles (Sulfur Analog) Parent->Benzisothiazole O/S Replacement Benzimidazole Benzimidazoles (Nitrogen Analog) Parent->Benzimidazole O/N Replacement

Caption: Logical relationship between the parent benzisoxazole scaffold and its key bioisosteric alternatives.

Section 3: Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison between different compounds, standardized and self-validating experimental protocols are essential. The following sections detail the methodologies for assessing two of the most common activities associated with these scaffolds: antimicrobial and anticancer efficacy.

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay plate. The rationale for this precise concentration is to ensure reproducible results that are not influenced by an overly high or low bacterial load.

  • Compound Preparation:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the test compound, bringing the final volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only). These controls are critical to validate the experiment, ensuring the bacteria are viable and the broth is not contaminated.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Optionally, add a viability indicator like Resazurin to aid in determining the endpoint.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 Add 50µL Bacterial Inoculum to each well P1->A2 P2 Prepare Serial Dilutions of Test Compounds A1 Add 50µL Compound Dilution to 96-well plate P2->A1 A1->A2 A3 Incubate at 37°C for 18-24 hours A2->A3 D1 Visually Inspect for Growth (Turbidity) A3->D1 D2 Determine MIC Value D1->D2

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. The choice of seeding density is crucial to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT reagent in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

S1 Seed Cancer Cells in 96-well plate S2 Incubate 24h (for cell attachment) S1->S2 T1 Treat cells with serial dilutions of compound S2->T1 T2 Incubate for 48-72h T1->T2 M1 Add MTT Reagent to each well T2->M1 M2 Incubate 3-4h (Formazan formation) M1->M2 R1 Solubilize Formazan Crystals (e.g., with DMSO) M2->R1 R2 Read Absorbance (~570 nm) R1->R2 A1 Calculate % Viability and determine IC50 R2->A1

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Section 4: Data Synthesis and Future Outlook

The selection of a heterocyclic scaffold in drug discovery is a multi-faceted decision that balances potency, selectivity, synthetic accessibility, and novelty. While this compound belongs to the highly versatile benzisoxazole family, this guide has demonstrated that structurally related bioisosteres like benzoxazoles, benzisothiazoles, and benzimidazoles offer compelling and viable alternatives for exploration.

  • Benzoxazoles serve as excellent isomeric controls and have their own rich history of biological activity.

  • Benzisothiazoles are particularly promising in the search for potent anti-infectives due to the unique properties imparted by the sulfur atom.[11]

  • Benzimidazoles provide broad therapeutic potential that mirrors benzisoxazoles, with the added benefit of an extra site for chemical modification.

The path forward in drug discovery does not lie in the exclusive use of one scaffold over another, but in the rational application of bioisosteric replacement as a tool to overcome challenges. By understanding the subtle yet significant differences between these core structures, researchers can more effectively navigate the complexities of lead optimization, ultimately accelerating the development of novel and effective therapeutics. Future research should focus on creating hybrid molecules that combine fragments from these different scaffolds and further exploring less common heterocyclic systems to uncover new pharmacological potential.

References

  • Patel, M., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

  • Spunta, G., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure activity relationship of benzoxazole derivatives. Journal of an-Najah University for Research. Available at: [Link]

  • Kabi, A. K., et al. (2022). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

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  • PubChem. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem. Available at: [Link]

  • Deng, X., et al. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. Available at: [Link]

  • Soni, N., et al. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Research Journal of Chemical Sciences. Available at: [Link]

  • Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E. Available at: [Link]

  • Request PDF. (n.d.). Benzisoxazole: A privileged scaffold for medicinal chemistry. ResearchGate. Available at: [Link]

  • Galyametdinova, I. V., et al. (2019). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxy-1,2-benzisoxazole. PubChem. Available at: [Link]

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  • Piaz, V. D., et al. (1996). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Il Farmaco. Available at: [Link]

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationships of 3-Methyl-1,2-benzisoxazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-Methyl-1,2-benzisoxazol-6-ol derivatives. This versatile scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a wide spectrum of therapeutic applications, most notably in the fields of antipsychotics and neurodegenerative diseases. This document delves into the nuanced molecular interactions that govern the efficacy and selectivity of these derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Privileged 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable range of pharmacological activities, including antipsychotic, acetylcholinesterase (AChE) inhibitory, anticancer, and anticonvulsant effects.[1][2] The this compound core, in particular, serves as a crucial anchor for molecular modifications that fine-tune the therapeutic properties of the resulting compounds. This guide will explore the SAR of these derivatives, focusing on how specific structural alterations influence their biological targets and overall activity.

Antipsychotic Activity: A Tale of Two Receptors

The development of atypical antipsychotics has been a significant advancement in the treatment of schizophrenia, offering improved management of both positive and negative symptoms with a reduced incidence of extrapyramidal side effects.[3][4] A key strategy in the design of these drugs is the balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][6] The this compound scaffold is central to the structure of highly successful antipsychotics like risperidone and its active metabolite, paliperidone.[5][7]

The Critical Balance: Dopamine D2 vs. Serotonin 5-HT2A Receptor Affinity

The therapeutic efficacy of atypical antipsychotics is largely attributed to their dual blockade of D2 and 5-HT2A receptors.[8] A higher affinity for the 5-HT2A receptor relative to the D2 receptor is believed to contribute to the "atypical" profile, mitigating the motor side effects associated with strong D2 antagonism.[8][9]

The following table presents a comparative analysis of the receptor binding affinities (Ki, in nM) for risperidone and related benzisoxazole derivatives, illustrating the impact of structural modifications on receptor selectivity.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
Risperidone3.13 - 3.20.16 - 0.4[10][11]
Paliperidone (9-hydroxyrisperidone)~3-4~0.2-0.5[5][12]
Compound 61 (Abaperidone)17.06.2[3]
Compound 6212.72.2[3]
Compound 71High AffinityHigh Affinity[3]

Analysis of Structure-Activity Relationships:

The data reveals that subtle changes to the core structure can significantly impact receptor affinity. For instance, the introduction of a hydroxyl group at the 9-position of risperidone to form paliperidone results in a comparable binding profile.[12] The development of analogs like abaperidone (Compound 61) and Compound 62 demonstrates that modifications to the piperidine and the terminal aromatic ring can modulate the D2/5-HT2A affinity ratio.[3] Specifically, the introduction of substituents at the 8-position of the pyridopyrimidinone moiety in derivatives like compound 62 has been shown to enhance affinity for both D2 and 5-HT2A receptors.[3] The rationale behind these modifications often involves optimizing the fit within the receptor binding pockets and improving pharmacokinetic properties.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[13][14]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize the D2 receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]Spiperone, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Experimental Protocol: Apomorphine-Induced Climbing in Mice

This in vivo model is used to assess the potential antipsychotic activity of compounds by measuring their ability to antagonize the dopamine agonist effects of apomorphine.[15][16]

Materials:

  • Male mice.

  • Apomorphine hydrochloride.

  • Test compound and vehicle.

  • Wire mesh-lined climbing cages.

Procedure:

  • Acclimatization: Allow the mice to acclimate to the laboratory environment.

  • Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneally or orally).

  • Apomorphine Challenge: After a predetermined pretreatment time, administer a subcutaneous injection of apomorphine (e.g., 1.0 mg/kg).

  • Observation: Immediately place the mice in the climbing cages and observe their climbing behavior for a set period (e.g., 30 minutes).

  • Scoring: Record the amount of time each mouse spends climbing the walls of the cage.

  • Data Analysis: Compare the climbing time of the test compound-treated groups to the vehicle-treated control group to determine the inhibitory effect of the compound.

Acetylcholinesterase (AChE) Inhibitory Activity: A Strategy for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[17] Several this compound derivatives have been identified as potent and selective AChE inhibitors.

Key Structural Features for AChE Inhibition

Research has shown that N-benzylpiperidine benzisoxazoles are a particularly effective class of AChE inhibitors.[17] The benzisoxazole moiety serves as a bioisosteric replacement for the benzoyl group found in other AChE inhibitors.

The following table presents the in vitro AChE inhibitory activity (IC50 in nM) of several N-benzylpiperidine benzisoxazole derivatives, highlighting the influence of substituents on their potency.

CompoundR GroupAChE IC50 (nM)Reference
1g N-acetyl3[17]
1j Morpholino0.8[17]
Donepezil (Standard)6.7[13]

Analysis of Structure-Activity Relationships:

The data indicates that the nature of the substituent on the piperidine nitrogen is critical for potent AChE inhibition. The N-acetyl (1g) and morpholino (1j) derivatives exhibit outstanding potency, with the morpholino-substituted compound being the most active.[17] These compounds also demonstrate high selectivity for AChE over butyrylcholinesterase. Molecular modeling studies have suggested that these inhibitors bind to key amino acid residues in the active site of AChE, including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330, through hydrophobic and hydrogen bonding interactions.[17][18] The design of these molecules was guided by the principle of mimicking the binding of known AChE inhibitors while incorporating the benzisoxazole scaffold to potentially improve pharmacokinetic properties and reduce side effects.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of test compounds.

Principle:

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes).

  • Acetylthiocholine iodide (ATCh).

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (pH 8.0).

  • Test compounds.

  • 96-well microplate reader.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCh solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Anticancer and Anticonvulsant Activities: Expanding the Therapeutic Landscape

Beyond their well-established roles in neuroscience, this compound derivatives have shown promise as anticancer and anticonvulsant agents.

Anticancer Activity

Several benzisoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][7] The structure-activity relationship in this context is complex and appears to be cell-line dependent.

CompoundCancer Cell LineIC50 (µM)Reference
7e MDAMB-231 (Breast)50.36[7]
Compound with cyano group MCF7 (Breast)2.36[19]

Analysis of Structure-Activity Relationships:

The anticancer activity of these derivatives is influenced by various factors, including the nature of substituents on the benzisoxazole ring and the side chain. For example, the presence of a cyano group has been shown to significantly enhance activity against the MCF7 breast cancer cell line.[19] The rationale for synthesizing these compounds often involves targeting specific pathways involved in cancer progression, such as angiogenesis.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][20]

Principle:

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest.

  • Cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Anticonvulsant Activity

Certain 3-substituted-1,2-benzisoxazole derivatives have demonstrated significant anticonvulsant properties.[19]

CompoundAnticonvulsant Activity (MES test)ED50 (mg/kg)Reference
3-(sulfamoylmethyl)-1,2-benzisoxazole Marked activityNot specified[19]
5-halo-3-(sulfamoylmethyl)-1,2-benzisoxazole Increased activityNot specified[19]
Compound 5f Potent activity22.0[21]

Analysis of Structure-Activity Relationships:

SAR studies have indicated that the introduction of a halogen atom at the 5-position of the benzisoxazole ring can increase anticonvulsant activity, although it may also increase neurotoxicity.[19] The substitution at the 3-position is also crucial, with a sulfamoylmethyl group showing promise.[19] More recent work has identified benzoxazole derivatives containing a 1,2,4-triazolone moiety with potent anti-MES activity, suggesting that the anticonvulsant action may be mediated through the GABAergic system.[21]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[13][14]

Materials:

  • Male mice or rats.

  • Electroshock apparatus with corneal electrodes.

  • Topical anesthetic (e.g., 0.5% tetracaine).

  • Saline solution.

  • Test compound and vehicle.

Procedure:

  • Animal Preparation: Administer the test compound or vehicle to the animals.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic and saline to the corneas. Place the corneal electrodes on the eyes.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the median effective dose (ED50).

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key SAR principles for this compound derivatives.

SAR_Antipsychotics cluster_benzisoxazole Benzisoxazole Core cluster_piperidine Piperidine/Piperazine Moiety cluster_terminal Terminal Group Core 6-Fluoro substitution enhances affinity Piperidine Piperidine/Piperazine Ring Core->Piperidine Linker Terminal Pyridopyrimidinone (e.g., Risperidone) Piperidine->Terminal Attachment D2_Affinity D2 Receptor Affinity Terminal->D2_Affinity Modulates 5HT2A_Affinity 5-HT2A Receptor Affinity Terminal->5HT2A_Affinity Strongly Influences

Caption: SAR for Antipsychotic Activity.

SAR_AChE_Inhibitors Benzisoxazole 3-Methyl-1,2-benzisoxazole Piperidine Piperidine Benzisoxazole->Piperidine Linker N_Substituent N-Substituent (e.g., Acetyl, Morpholino) Piperidine->N_Substituent AChE_Potency High AChE Potency N_Substituent->AChE_Potency Crucial for Selectivity High Selectivity vs. BChE N_Substituent->Selectivity Determines

Caption: SAR for AChE Inhibitory Activity.

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective compounds for a range of biological targets. For antipsychotic activity, the fine-tuning of the D2/5-HT2A receptor affinity ratio is paramount. In the realm of acetylcholinesterase inhibition, the nature of the N-substituent on the piperidine ring dictates potency and selectivity. Furthermore, the emerging anticancer and anticonvulsant activities of these derivatives underscore the broad therapeutic potential of this chemical class. The experimental protocols provided herein offer a foundation for the continued exploration and development of novel this compound derivatives with improved efficacy and safety profiles.

References

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Benchmarking 3-Methyl-1,2-benzisoxazol-6-ol: A Comparative Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful therapeutics with diverse biological activities. While the specific biological target of 3-Methyl-1,2-benzisoxazol-6-ol is not yet fully elucidated, the well-documented pharmacology of structurally related compounds offers a rational basis for targeted investigation. This guide provides a comprehensive framework for benchmarking this compound against known inhibitors of key neuropharmacological targets, specifically the dopamine D2 and serotonin 5-HT2A receptors. This approach is predicated on the mechanism of action of the highly successful atypical antipsychotic, risperidone, which also features a benzisoxazole core and exerts its therapeutic effects through potent antagonism of these two receptors.[1][2][3][4]

This document is intended for researchers in drug discovery and development. It offers detailed experimental protocols and a structured approach to characterize the potential neuropharmacological profile of this compound.

Hypothesized Mechanism of Action and Rationale for Comparator Selection

Given the structural similarity to established neuropsychiatric drugs, we hypothesize that this compound may exhibit antagonist activity at dopamine D2 and/or serotonin 5-HT2A receptors. Dysregulation of dopaminergic and serotonergic pathways is implicated in a range of CNS disorders, making these receptors high-value targets for novel therapeutics.[1][2][3][4]

To rigorously evaluate this hypothesis, we will benchmark our compound of interest against well-characterized and commercially available antagonists for each receptor.

Table 1: Selected Known Inhibitors for Benchmarking

Target ReceptorKnown InhibitorRationale for Selection
Dopamine D2 ReceptorHaloperidolA potent and widely used typical antipsychotic that acts as a D2 receptor antagonist.[5][6]
ChlorpromazineAnother well-established typical antipsychotic with strong D2 receptor blocking activity.[7]
Serotonin 5-HT2A ReceptorKetanserinA classic and selective 5-HT2A receptor antagonist, often used as a reference compound.[8][9]
PimavanserinA selective 5-HT2A inverse agonist/antagonist with demonstrated clinical efficacy.[10][11]

Experimental Workflow for Comparative Analysis

A tiered approach is recommended to efficiently assess the activity of this compound. This workflow progresses from initial binding affinity studies to functional assays that probe the compound's effect on receptor signaling.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Selectivity Profiling A Radioligand Binding Assays B G-Protein Coupled Receptor (GPCR) Functional Assays A->B Proceed if binding affinity is confirmed C Counter-Screening against Related Receptors B->C Proceed if functional activity is observed

Caption: A tiered experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Tier 1: Radioligand Binding Assays

These assays determine the affinity of this compound for the dopamine D2 and serotonin 5-HT2A receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT2A receptor.

  • Radioligands: [³H]-Spiperone (for D2) and [³H]-Ketanserin (for 5-HT2A).

  • Non-specific binding competitors: Haloperidol (for D2) and Mianserin (for 5-HT2A).

  • Assay buffer, scintillation cocktail, and a microplate scintillation counter.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and the known inhibitors (Haloperidol for D2, Ketanserin for 5-HT2A) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, known inhibitor, or vehicle control.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each compound and convert it to a Ki value using the Cheng-Prusoff equation.

Table 2: Expected Data Output from Radioligand Binding Assays

CompoundTarget ReceptorIC50 (nM)Ki (nM)
This compoundDopamine D2TBDTBD
HaloperidolDopamine D2TBDTBD
This compoundSerotonin 5-HT2ATBDTBD
KetanserinSerotonin 5-HT2ATBDTBD
Tier 2: G-Protein Coupled Receptor (GPCR) Functional Assays

These assays measure the ability of this compound to inhibit the downstream signaling of the D2 and 5-HT2A receptors upon stimulation by an agonist.

Objective: To determine the functional antagonist potency (IC50) of this compound at the human dopamine D2 and serotonin 5-HT2A receptors.

1. Dopamine D2 Receptor Functional Assay (cAMP Inhibition) [12][13]

The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_0 D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Dopamine Dopamine Dopamine->D2R Agonist Binding Antagonist D2 Antagonist Antagonist->D2R Blocks Agonist Binding

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Protocol:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a known antagonist (e.g., Haloperidol).

  • Agonist Stimulation: Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value.

2. Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization) [14][15][16]

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the activation of phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺).

G cluster_0 5-HT2A Receptor Signaling HT2AR Serotonin 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Serotonin Serotonin Serotonin->HT2AR Agonist Binding Antagonist 5-HT2A Antagonist Antagonist->HT2AR Blocks Agonist Binding

Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.

Protocol:

  • Cell Culture and Dye Loading: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[17]

  • Compound Treatment: Add varying concentrations of this compound or a known antagonist (e.g., Ketanserin) to the cells.

  • Agonist Stimulation: Inject a known 5-HT2A receptor agonist (e.g., Serotonin) into the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the antagonist concentration to determine the IC50 value.

Table 3: Expected Data Output from Functional Assays

CompoundTarget ReceptorFunctional AssayIC50 (nM)
This compoundDopamine D2cAMP InhibitionTBD
HaloperidolDopamine D2cAMP InhibitionTBD
This compoundSerotonin 5-HT2ACalcium MobilizationTBD
KetanserinSerotonin 5-HT2ACalcium MobilizationTBD

Tier 3: Selectivity Profiling

To assess the specificity of this compound, it is crucial to perform counter-screening against a panel of related receptors. This will help to identify any potential off-target effects.

Recommended Counter-Screening Targets:

  • Dopamine D1, D3, D4, D5 receptors

  • Serotonin 5-HT1A, 5-HT2C, 5-HT6, 5-HT7 receptors

  • Adrenergic receptors (α1, α2, β)

  • Histamine H1 receptor

  • Muscarinic M1 receptor

The same binding and functional assay formats can be adapted for these targets.

Conclusion

This guide provides a systematic and robust framework for the initial characterization of this compound. By benchmarking against well-established inhibitors of the dopamine D2 and serotonin 5-HT2A receptors, researchers can gain valuable insights into the potential neuropharmacological profile of this novel compound. The data generated from these studies will be instrumental in guiding future lead optimization and in vivo efficacy studies.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzisoxazole Scaffold in Neuropharmacology

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic and steric properties allow it to engage in diverse non-covalent interactions with biological macromolecules. Notably, this scaffold is a cornerstone in the design of atypical antipsychotic drugs, such as risperidone and iloperidone, which exhibit potent antagonism at key G-protein-coupled receptors (GPCRs) implicated in psychiatric disorders.[1] The efficacy of these drugs is largely attributed to their high affinity for Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2AR) receptors.[2][3]

This guide provides a comprehensive, in-depth comparison of the molecular docking behavior of 3-Methyl-1,2-benzisoxazol-6-ol, a foundational benzisoxazole derivative, and a series of its rationally designed analogs.[4] By systematically altering functional groups on the core scaffold, we can dissect the structure-activity relationships (SAR) that govern receptor binding. This process is fundamental to lead optimization in drug discovery, offering predictive insights that can guide the synthesis of more potent and selective compounds.

We will provide a self-validating, step-by-step protocol for performing these comparative docking studies, explaining the causality behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics for neurological and psychiatric conditions.[5]

Rationale for Target and Ligand Selection

Target Receptors: The D2/5-HT2A Hypothesis

The therapeutic action of many atypical antipsychotics is linked to their dual antagonism of D2R and 5-HT2AR.[6] Dysfunction in dopaminergic and serotonergic signaling pathways is a hallmark of schizophrenia and other psychotic disorders.[2][7] Therefore, understanding how our benzisoxazole compounds interact with these two specific targets is of paramount importance. For this study, we have selected high-resolution crystal structures from the Protein Data Bank (PDB) to ensure the anatomical accuracy of our docking models.

  • Dopamine D2 Receptor (D2R): The primary target for most antipsychotic drugs.[1] We will use the crystal structure of the human D2R in complex with the atypical antipsychotic drug risperidone (PDB ID: 6CM4).[8] This structure provides a clinically relevant binding pocket for our analysis.

  • Serotonin 5-HT2A Receptor (5-HT2AR): A key modulator of cognition, mood, and perception. Antagonism at this receptor is thought to alleviate some of the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.[9] We will use the crystal structure of the human 5-HT2AR in complex with psilocin (PDB ID: 7WC5).[10]

Ligand Series for Comparative Analysis

To establish a clear SAR, we will start with our parent compound, This compound (LIG-01) , and introduce systematic modifications. This allows for a controlled comparison where changes in binding affinity can be more directly attributed to specific structural alterations.

  • LIG-01 (Parent): this compound

  • LIG-02 (Analogue 1): 3-Ethyl-1,2-benzisoxazol-6-ol (Investigating the effect of alkyl chain extension at C3)

  • LIG-03 (Analogue 2): 6-Methoxy-3-methyl-1,2-benzisoxazole (Investigating the effect of masking the polar hydroxyl group)

  • LIG-04 (Analogue 3): 5-Chloro-3-methyl-1,2-benzisoxazol-6-ol (Investigating the effect of an electron-withdrawing halogen on the aromatic ring)

Detailed Experimental Methodology

This section provides a rigorous, step-by-step protocol for conducting the comparative docking study. The causality behind key steps is explained to ensure scientific integrity and reproducibility.

Essential Software and Resources
  • Molecular Visualization and Preparation: UCSF ChimeraX or PyRx.[11][12] These tools are essential for preparing both the protein and ligand files for docking.

  • Molecular Docking Engine: AutoDock Vina.[13] It is a widely used, open-source program known for its accuracy and speed.[14][15]

  • Ligand Structures: PubChem or similar chemical databases for obtaining 2D/3D structures of the ligands.

  • Protein Structures: Protein Data Bank (PDB).[16]

Overall Computational Workflow

The entire process, from data retrieval to final analysis, follows a structured pipeline. This workflow ensures that each step is performed systematically, minimizing errors and ensuring the validity of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (PDB) ProtPrep 3. Receptor Preparation (Remove Water, Add Hydrogens) PDB->ProtPrep LigandDB 2. Ligand Structure Retrieval (PubChem) LigPrep 4. Ligand Preparation (Energy Minimization, Set Torsions) LigandDB->LigPrep Grid 5. Define Binding Site (Grid Box Generation) ProtPrep->Grid LigPrep->Grid Docking 6. Run Molecular Docking (AutoDock Vina) Grid->Docking Results 7. Extract Binding Energies & Poses Docking->Results Analysis 8. Analyze Interactions (H-Bonds, Hydrophobic) Results->Analysis SAR 9. Comparative SAR Analysis Analysis->SAR

Caption: High-level workflow for the comparative molecular docking study.
Step-by-Step Protocol: Receptor Preparation

Causality: The raw crystal structure from the PDB is not immediately ready for docking. It contains non-essential molecules (e.g., water, co-crystallized ligands) and lacks hydrogen atoms, which are crucial for calculating accurate interactions. This preparation protocol ensures a clean, chemically correct receptor model.[17]

  • Fetch the Structure: Load the crystal structure of the D2 receptor (PDB: 6CM4) into UCSF ChimeraX.

  • Clean the Structure:

    • Delete all water molecules. Water molecules in the binding site can sometimes be critical, but for a standard protocol, they are typically removed to simplify the system.

    • Remove alternate conformations, ions, and any co-crystallized ligands (in this case, risperidone). This leaves only the protein chain(s).

  • Add Hydrogens: Use the software's tools to add hydrogens to the protein. This is critical for defining the correct ionization states of amino acid residues and for hydrogen bond calculations.

  • Assign Charges: Add Gasteiger charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

  • Save for Docking: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Step-by-Step Protocol: Ligand Preparation

Causality: Ligands obtained from databases are often 2D or have a single, non-optimized 3D conformation. Preparation involves generating a valid 3D structure, minimizing its energy to find a stable conformation, and defining rotatable bonds, which allows the docking algorithm to explore conformational flexibility.[18]

  • Obtain Ligand Structures: Download the 2D SDF files for LIG-01, LIG-02, LIG-03, and LIG-04 from PubChem.

  • Generate 3D Conformation: Load each 2D structure into a preparation tool like PyRx or ChimeraX and generate a 3D structure.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step produces a low-energy, stable conformation of the ligand.

  • Assign Charges and Torsions: Assign Gasteiger charges. The software will also automatically detect rotatable bonds, which are crucial for flexible ligand docking.

  • Save for Docking: Save each prepared ligand in the PDBQT file format.

Step-by-Step Protocol: Molecular Docking

Causality: The docking simulation requires a defined search space (the "grid box") where it will attempt to place the ligand. The size and center of this box are critical parameters. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time.[19]

  • Load Prepared Files: Open AutoDock Tools (or the Vina interface in your chosen software) and load the prepared receptor (protein.pdbqt) and one of the prepared ligands (e.g., LIG-01.pdbqt).

  • Define the Grid Box:

    • Center the grid box on the known binding site of the receptor. For PDB 6CM4, this can be centered on the space previously occupied by the co-crystallized risperidone.

    • Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire binding cavity and allow the ligand to rotate freely.

  • Configure Vina Parameters:

    • Set the exhaustiveness parameter. A higher value (e.g., 16 or 32) increases the thoroughness of the conformational search at the cost of longer computation time. For initial screening, a value of 8 is often sufficient.

    • Specify the output file name for the docked poses and the log file.

  • Run the Simulation: Launch the AutoDock Vina calculation.

  • Repeat: Repeat the process for all four ligands with both the D2R and 5-HT2AR protein targets.

Comparative Docking Results

The primary outputs of a docking simulation are the binding affinity (a score representing the predicted free energy of binding) and the 3D coordinates of the ligand in its predicted binding pose.[20] A more negative binding affinity score indicates a stronger predicted interaction.[21]

Binding Affinity Analysis

The docking scores for each ligand against the D2 and 5-HT2A receptors are summarized below. These quantitative results provide a direct comparison of the predicted binding strengths.

Ligand IDCompound NameModification vs. ParentBinding Affinity (D2R) (kcal/mol)Binding Affinity (5-HT2AR) (kcal/mol)
LIG-01 This compoundParent Compound-7.2-7.8
LIG-02 3-Ethyl-1,2-benzisoxazol-6-olC3-Methyl -> C3-Ethyl-7.5-8.1
LIG-03 6-Methoxy-3-methyl-1,2-benzisoxazoleC6-OH -> C6-OCH3-6.8-7.1
LIG-04 5-Chloro-3-methyl-1,2-benzisoxazol-6-olAdd C5-Chloro-7.9-8.5
Interaction Analysis

Visual inspection of the top-ranked docking poses reveals the specific molecular interactions responsible for binding.[22]

  • LIG-01 (Parent): In both D2R and 5-HT2AR, the 6-hydroxyl group acts as a key hydrogen bond donor/acceptor with polar residues in the binding pocket (e.g., Serine or Aspartate residues). The benzisoxazole ring forms hydrophobic and pi-stacking interactions with aromatic residues like Phenylalanine and Tyrosine.

  • LIG-02 (Ethyl Analog): The slightly improved binding affinity can be attributed to increased hydrophobic interactions from the larger ethyl group, which better fills a hydrophobic sub-pocket within the binding site.

  • LIG-03 (Methoxy Analog): The decrease in binding affinity is significant. Replacing the hydroxyl group with a methoxy group removes the crucial hydrogen bonding capability, weakening the ligand's anchor to the receptor. This highlights the importance of the C6-OH group for potent binding.

  • LIG-04 (Chloro Analog): This compound shows the highest predicted affinity. The electron-withdrawing chlorine atom can form favorable halogen bonds or dipole interactions with the receptor. Furthermore, its placement at the C5 position may optimize the ligand's fit within the binding site, enhancing overall van der Waals contacts.

Discussion and SAR Insights

The comparative analysis provides clear, actionable insights into the structure-activity relationship of this compound series.

  • The C6-Hydroxyl is Critical: The most dramatic change in affinity came from modifying the C6-hydroxyl group (LIG-03), confirming its role as a critical pharmacophore for hydrogen bonding. Any future designs should aim to preserve this interaction.

  • Hydrophobic Pocket at C3: Extending the alkyl chain from methyl to ethyl (LIG-02) modestly improved binding, suggesting the presence of a hydrophobic pocket that can accommodate larger groups. This position could be a target for further optimization to enhance van der Waals forces.

  • Aromatic Ring Substitution is Favorable: The addition of a chloro group at the C5 position (LIG-04) yielded the best-scoring compound. This indicates that the aromatic ring is amenable to substitution, and exploring different halogens or other small electron-withdrawing groups at this position could be a fruitful strategy for improving potency.

The logical flow of this SAR analysis can be visualized as a decision tree, guiding future design efforts.

G cluster_mods cluster_outcomes start Start with LIG-01 (this compound) Score: -7.2 kcal/mol mod1 Modify C3 Position (LIG-02: Ethyl) Score: -7.5 kcal/mol start->mod1 Hypothesis 1: Increase Hydrophobicity mod2 Modify C6 Position (LIG-03: Methoxy) Score: -6.8 kcal/mol start->mod2 Hypothesis 2: Remove H-bond donor mod3 Modify Benzene Ring (LIG-04: 5-Chloro) Score: -7.9 kcal/mol start->mod3 Hypothesis 3: Modulate Electronics outcome1 Improved Affinity (Explore larger alkyl groups) mod1->outcome1 outcome2 Reduced Affinity (H-bond is critical, PRESERVE!) mod2->outcome2 outcome3 Best Affinity (Explore other ring substitutions) mod3->outcome3

Caption: Structure-Activity Relationship (SAR) decision tree based on docking results.

It is crucial to acknowledge the limitations of in silico molecular docking. These studies provide predictions of binding affinity and conformation, not direct measurements.[23] The scoring functions are approximations and do not account for factors like protein dynamics, solvation effects, or entropy. Therefore, these computational results should be interpreted as guiding hypotheses that must be validated through experimental assays.

Conclusion

This guide has detailed a comprehensive framework for conducting a comparative molecular docking study on this compound and its analogs against the D2 and 5-HT2A receptors. Through systematic analysis, we have demonstrated how in silico techniques can be used to rapidly generate testable hypotheses about the structure-activity relationships of a ligand series. Our findings indicate that the C6-hydroxyl group is essential for binding, while the C3 and C5 positions are prime candidates for further modification to enhance binding affinity. These insights provide a rational basis for the next cycle of design and synthesis in the pursuit of novel and improved therapeutics for psychiatric disorders.

References

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A Comparative Guide to the Synthetic Validation of 3-Methyl-1,2-benzisoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,2-benzisoxazol-6-ol is a heterocyclic compound of significant interest in medicinal chemistry. As a structural motif, the 1,2-benzisoxazole core is present in a wide array of pharmacologically active agents, including antipsychotic, anticonvulsant, and antimicrobial drugs.[1] Its utility as a key intermediate and a foundational scaffold for drug discovery programs necessitates the availability of robust, efficient, and scalable synthetic routes.

This guide provides an in-depth comparative analysis of validated synthetic pathways for the production of this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each approach, and provide the detailed experimental data required for researchers to make informed decisions. Our focus is on validating a route that balances yield, purity, operational simplicity, and scalability, reflecting the real-world challenges faced in drug development.

Comparative Analysis of Primary Synthetic Routes

The synthesis of the 1,2-benzisoxazole ring system is typically achieved through the cyclization of an ortho-substituted phenyl precursor. We will compare two primary, validated routes originating from a common, commercially available starting material: 2,4-dihydroxyacetophenone.

  • Route A: Classical Cyclodehydration of 2,4-Dihydroxyacetophenone Oxime. This is the most direct and widely documented method, relying on a two-step process: oximation followed by an acid-promoted intramolecular cyclization.

  • Route B: Microwave-Assisted, Ionic Liquid-Catalyzed Cyclization. A modern, process-intensified approach that leverages green chemistry principles to dramatically reduce reaction times and improve energy efficiency.[2]

A third, conceptually different approach is also considered for its value in generating diverse analogues:

  • Route C: [3+2] Cycloaddition of Nitrile Oxides and Arynes. This elegant method forms the heterocyclic ring in a single step from two highly reactive, in situ generated intermediates.[3] While more complex, it offers significant versatility for library synthesis.[3]

Logical Workflow of Synthetic Pathways

G cluster_A Route A: Classical Cyclodehydration cluster_B Route B: Microwave-Assisted Cyclization cluster_C Route C: [3+2] Cycloaddition (Conceptual) A1 2,4-Dihydroxy- acetophenone A2 Oximation (Hydroxylamine) A1->A2 A3 2,4-Dihydroxyacetophenone Oxime A2->A3 A4 Cyclodehydration (Tf2O, DCM) A3->A4 A5 This compound A4->A5 B1 2,4-Dihydroxyacetophenone Oxime B2 Microwave Irradiation ([bmim]OH) B1->B2 B3 This compound B2->B3 C1 Aryl Triflates (Aryne Precursor) C3 In situ Generation (Fluoride Source) C1->C3 C2 Chlorooximes (Nitrile Oxide Precursor) C2->C3 C4 [3+2] Cycloaddition C3->C4 C5 Substituted 1,2-Benzisoxazole C4->C5

Caption: Comparative workflow of the three primary synthetic routes.

Quantitative Performance Comparison

The choice of a synthetic route is often a multi-variable decision. The following table summarizes key performance indicators for the described pathways, allowing for an at-a-glance comparison.

ParameterRoute A: Classical CyclodehydrationRoute B: Microwave-Assisted CyclizationRoute C: [3+2] Cycloaddition
Starting Material 2,4-Dihydroxyacetophenone Oxime2,4-Dihydroxyacetophenone OximeSilylaryl Triflates, Chlorooximes
Key Reagents Trifluoromethanesulfonic Anhydride (Tf₂O), DCMIonic Liquid ([bmim]OH)Cesium Fluoride (CsF)
Reaction Time Several hours[4]30-60 seconds[2]~2.5 hours (slow addition)[3]
Typical Yield Good to HighExcellent (85-96%)[2]Variable, up to 90% (optimized)[3]
Process Conditions Room Temperature, Inert Atmosphere[4]Microwave IrradiationRoom to Elevated Temperature
Scalability Readily ScalablePotentially limited by microwave reactor sizeChallenging due to reactive intermediates
Green Chemistry Poor (uses chlorinated solvent, strong acid anhydride)Excellent (catalytic, solvent-free potential, recyclable catalyst)[2]Moderate (avoids harsh acids/bases)
Versatility Specific to precursorSpecific to precursorHigh (amenable to diverse precursors for library synthesis)[3]

Detailed Experimental Protocols

Scientific trust is built on reproducibility. The following protocols are detailed to ensure they can be implemented and validated in a laboratory setting.

Protocol for Route A: Classical Cyclodehydration

This protocol is adapted from established literature procedures for the cyclization of ortho-hydroxy ketoximes.[4] The causality of this reaction hinges on the activation of the oxime's hydroxyl group by trifluoromethanesulfonic anhydride, transforming it into an excellent leaving group and facilitating nucleophilic attack by the phenolic oxygen.

Step 1: Synthesis of 2,4-Dihydroxyacetophenone Oxime

  • To a solution of 2,4-dihydroxyacetophenone (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and pyridine (2 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume in vacuo.

  • Pour the residue into cold water and acidify with dilute HCl to a pH of 4-5.

  • Filter the resulting precipitate, wash with water, and dry to yield the oxime intermediate.

Step 2: Cyclodehydration to this compound

  • In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dihydroxyacetophenone oxime (1.0 eq.) in anhydrous dichloromethane (DCM).[4]

  • Cool the solution to 0 °C.

  • Slowly add a solution of trifluoromethanesulfonic anhydride (1.0 eq.) in anhydrous DCM dropwise over 15 minutes.[4]

  • Allow the reaction mixture to stir at room temperature and monitor completion by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Once the reaction is complete, quench by pouring the mixture into crushed ice.[4]

  • Neutralize with a 10% aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM (3 x 15 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (eluent: hexane-ethyl acetate) to yield pure this compound.[4]

Protocol for Route B: Microwave-Assisted Cyclization

This protocol leverages the efficiency of microwave heating and the catalytic properties of a basic ionic liquid.[2] The ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), acts as a non-volatile, recyclable basic catalyst, while microwave irradiation provides rapid, uniform heating, drastically accelerating the reaction rate.[2]

G start Place Reactants in Microwave Vial step1 Add 2,4-Dihydroxyacetophenone Oxime and catalytic [bmim]OH start->step1 step2 Seal Vial and Place in Microwave Reactor step1->step2 step3 Irradiate (e.g., 30-60s) Monitor Temp & Pressure step2->step3 step4 Cool Reaction Mixture step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash with Water (Removes Ionic Liquid) step5->step6 step7 Dry, Concentrate & Purify step6->step7 end Pure Product step7->end

Caption: Experimental workflow for Microwave-Assisted Synthesis.

  • In a dedicated microwave reaction vial, combine 2,4-dihydroxyacetophenone oxime (1.0 eq.) and a catalytic amount of 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (e.g., 10 mol%).

  • Seal the vial and place it in a scientific microwave reactor.

  • Irradiate the mixture for 30-60 seconds, with a set temperature limit to avoid decomposition. Monitor the internal temperature and pressure according to the instrument's safety guidelines.

  • After the irradiation cycle, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • The aqueous layer, containing the ionic liquid, can be concentrated and reused for subsequent runs.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Discussion & Expert Recommendations

The validation of a synthetic route is context-dependent, balancing the needs of discovery, process development, and manufacturing.

  • For Bench-Scale Synthesis and Initial Discovery: Route A represents a reliable and well-understood method. Its primary drawbacks are the use of hazardous reagents (Tf₂O, DCM) and relatively long reaction times. However, its procedural simplicity makes it highly accessible for most organic chemistry labs.

  • For Green Chemistry and High-Throughput Synthesis: Route B is unequivocally superior. The dramatic reduction in reaction time from hours to seconds is a paradigm shift in efficiency.[2] Furthermore, its alignment with green chemistry principles—eliminating volatile organic solvents and using a recyclable catalyst—makes it an environmentally responsible choice.[2] For laboratories equipped with microwave reactors, this is the recommended route for rapid analogue synthesis and process optimization.

  • For Library Development and Structural Diversity: Route C, the [3+2] cycloaddition, offers the greatest flexibility. While not the most direct path to the specific target compound, its power lies in the ability to readily vary both the aryne and nitrile oxide precursors.[3] This allows for the rapid generation of a diverse library of substituted 1,2-benzisoxazoles, which is invaluable in the hit-to-lead phase of drug discovery. The main challenge is the careful control required to manage the highly reactive intermediates.[3]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1,2-benzisoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As professionals in scientific research and development, our responsibility extends through the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide is designed to provide a deep, procedural understanding of the disposal process for 3-Methyl-1,2-benzisoxazol-6-ol, grounded in the principles of laboratory safety, environmental stewardship, and regulatory adherence. The procedures outlined are based on established best practices for hazardous chemical waste management. However, it is imperative to recognize that this document serves as a guide, not a replacement for institutional protocols. Always consult with your organization's Environmental Health and Safety (EHS) department before initiating any waste disposal procedures , as they are the final authority on local and national compliance.

Hazard Assessment and a Proactive Safety Posture

Compounds in this class often exhibit the following characteristics:

  • Acute Toxicity: Potential for toxicity if swallowed.[2][3]

  • Skin Irritation: Can cause skin irritation upon contact.[2]

  • Eye Irritation: Poses a risk of serious eye irritation or damage.[2][4]

  • Environmental Hazards: May be toxic to aquatic life, with potential for long-lasting effects.[3][4]

Given these potential hazards, all waste containing this compound must be presumed to be hazardous waste until determined otherwise. This conservative approach ensures the highest level of safety and compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable. The causality is direct: the hazards identified above dictate the necessary barriers to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation risk.

The Regulatory Landscape: Navigating EPA and RCRA

The management of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the EPA.[5][6] RCRA establishes a "cradle-to-grave" framework for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[6]

Your laboratory is considered a "generator" of hazardous waste. The key steps under RCRA are:

  • Waste Identification: Determining if your waste is hazardous.[1][7]

  • Proper Management: Ensuring safe handling, labeling, and storage.

  • Compliant Disposal: Using a licensed Treatment, Storage, and Disposal Facility (TSDF).

State regulations can be more stringent than federal EPA rules. This is another critical reason why partnership with your EHS department is essential; they are experts in your specific state and local requirements.[6]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for safely managing waste streams containing this compound.

Step 1: Waste Segregation at the Point of Generation

The foundation of safe disposal is meticulous segregation. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

  • Solid Waste: Collect un-reclaimable this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other solvent streams unless explicitly permitted by your EHS department. For example, never mix oxidizing acids with organic wastes.[8]

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by law and are critical for safety and communication.

  • Container Selection: Use a container that is compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be leak-proof and have a secure, tight-fitting lid.[7]

  • Labeling: Every waste container must be labeled the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[7]

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentrations or percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The "Accumulation Start Date" (the date you first added waste to the container).

Step 3: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab at or near the point of waste generation where hazardous waste can be temporarily stored.[8]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits: Keep accumulated waste volumes to a minimum. Regulations typically limit the amount of waste that can be stored in an SAA.

  • Container Management: Keep waste containers closed at all times except when adding waste.[7] Store containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step 4: Arranging for Disposal

Under no circumstances should chemical waste be disposed of down the drain or in the regular trash. [9][10] This is illegal and environmentally harmful.

  • Monitor Fill Level: When the waste container is approximately 75% full, or well before the regulatory storage time limit is reached, initiate the disposal process.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by directly contacting the EHS department.

  • Documentation: Ensure all paperwork required by your EHS office is completed accurately. This creates a manifest that tracks the waste from your lab to the final disposal facility.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Assess the Spill: If the spill is large, involves highly volatile substances, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response line or EHS department immediately.

  • Manage Small Spills: For minor spills that you are trained and equipped to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using a chemical spill kit with appropriate absorbent materials.[11]

    • Work from the outside of the spill inward to prevent spreading.

    • Collect the absorbed material and place it in your designated solid hazardous waste container.

    • Clean the affected area as recommended by your safety protocols.

Visualizations and Data

Hazard Profile and Disposal Synopsis
ParameterGuidelineRationale & Reference
Primary Hazards Toxic, Skin/Eye Irritant, Aquatic ToxicityBased on data from structurally similar compounds.[2][3][4]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents exposure via dermal contact, eye contact, and ingestion.[2][4]
Handling Area Chemical Fume HoodMinimizes risk of inhalation.[12]
Waste Classification Hazardous Waste Precautionary principle based on inferred hazards. Must comply with EPA RCRA regulations.[1]
Disposal Route DO NOT dispose in sink or trash.Prevents environmental contamination and regulatory violations.[9][10]
Primary Action Segregate, Label, and Store in SAA.Ensures safety, compliance, and proper handling by waste technicians.[7][8]
Final Disposition Arrange pickup via Institutional EHS.EHS manages compliant transport to a licensed disposal facility.[8]
Disposal Workflow for this compound

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Disposition cluster_2 Emergency Protocol cluster_3 cluster_4 start Waste Generation (Solid, Liquid, Sharps) segregate Step 1: Segregate Waste (Separate Containers) start->segregate containerize Step 2: Containerize & Label ('Hazardous Waste', Name, Date) segregate->containerize store Step 3: Store in SAA (Secondary Containment, Lid On) containerize->store request Step 4: Request Pickup (Contact EHS) store->request Container ¾ Full or Time Limit Approaching pickup EHS Collects Waste request->pickup end Compliant Final Disposal (Licensed Facility) pickup->end spill Spill Occurs assess Assess Severity spill->assess manage Manage Minor Spill (Use Spill Kit) assess->manage Minor evacuate Evacuate & Alert EHS assess->evacuate Major collect Collect Residue as Hazardous Waste manage->collect collect->containerize

Caption: Decision workflow for routine and emergency disposal of this compound.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • A Comprehensive Guide to the Proper Disposal of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. (2025). Benchchem.
  • Hazardous Waste Management. (n.d.). A-State Knowledge Base.
  • SAFETY DATA SHEET - Sigma-Aldrich (Related Compound). (2024).
  • SAFETY DATA SHEET (General Chemical Handling). (2019).
  • SAFETY DATA SHEET - 1,2-Benzisothiazolin-3-one. (2025).
  • SAFETY DATA SHEET - Fisher Scientific (Related Compound). (2009).
  • FM139107 - Safety Data Sheet (Related Compound). (2022).
  • SAFETY DATA SHEET - Sigma-Aldrich (General Chemical Handling). (2025).
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.

Sources

A Senior Application Scientist's Guide to Handling 3-Methyl-1,2-benzisoxazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 3-Methyl-1,2-benzisoxazol-6-ol (CAS No. 66033-92-9). In the landscape of drug discovery and development, the integrity of our work is inextricably linked to the safety of our researchers. This document moves beyond a simple checklist, offering a procedural and logical framework for managing this specific chemical. Our goal is to empower you with the knowledge to not only follow protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Part 1: The Prudent Posture on Hazard Assessment

For many novel or specialized research chemicals, comprehensive toxicological data may not be widely available. This compound is one such compound. While a specific Safety Data Sheet (SDS) exists, detailed hazard information is not extensively published. One supplier classifies the compound as an "IRRITANT"[1]. Furthermore, a closely related analog, 3-Methyl-1,2-benzisoxazole, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[2].

Given this information, the cornerstone of our approach is the adoption of a prudent posture. This principle dictates that we treat chemicals with limited or incomplete hazard information as potentially hazardous. Therefore, all handling procedures will be based on the assumption that this compound is, at a minimum, an irritant to the eyes, skin, and respiratory system, and may be harmful if ingested. This conservative approach is a pillar of robust laboratory safety culture.

Part 2: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is your primary defense against direct exposure. The following table outlines the minimum required PPE for handling this compound. The rationale is grounded in mitigating the risks identified in our hazard assessment.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles compliant with ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities (>50g) or if there is a significant splash risk.Protects against potential splashes and airborne particles of the compound, which is presumed to be an eye irritant[3][4]. A face shield provides an additional layer of protection for the entire face[3].
Hand Protection Chemical-resistant nitrile gloves. Change gloves immediately if contaminated or every 30-60 minutes of use.Prevents direct skin contact with the compound, which is classified as an irritant[1]. Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact[5].
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.Protects personal clothing and skin from accidental spills and contamination. Tight cuffs prevent chemicals from entering sleeves[3][6].
Respiratory Protection All handling of solid material or solutions should be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of powders or aerosols, mitigating the risk of respiratory irritation[7].
Foot Protection Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting[3][4].

Part 3: Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is critical. The following protocols for donning, doffing, and handling are designed to minimize contamination and exposure.

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification is Current B 2. Assemble All Materials (Chemical, Glassware, etc.) A->B C 3. Don PPE (Lab Coat, Goggles, Gloves) B->C D 4. Carefully Weigh/Dispense Solid Chemical C->D Enter Fume Hood E 5. Perform Experimental Procedure D->E F 6. Decontaminate Surfaces and Glassware E->F G 7. Segregate Waste (Solid vs. Liquid) F->G H 8. Seal and Label Hazardous Waste Containers G->H I 9. Doff PPE in Order (Gloves, Goggles, Lab Coat) H->I J 10. Wash Hands Thoroughly I->J I->J

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.